Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFNRYGGOPNIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345190 | |
| Record name | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5814-38-0 | |
| Record name | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
Senior Application Scientist Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical synthons is paramount. Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a seemingly unassuming dicarbonyl compound, represents a cornerstone building block for the construction of complex heterocyclic scaffolds. Its unique electronic and structural features provide a reactive platform for forging new molecular architectures, particularly in the synthesis of pyrazole derivatives, which are prevalent in a wide array of pharmacologically active agents. This guide offers an in-depth analysis of this key intermediate, from its fundamental properties and synthesis to its practical application in creating high-value pharmaceutical compounds.
Core Compound Identification and Properties
The subject of this guide is this compound. Its definitive identifier is:
-
CAS Number: 5814-38-0[1]
This compound is a β-ketoester, a class of molecules renowned for its utility in carbon-carbon bond-forming reactions. The presence of two carbonyl groups in a 1,3-relationship, along with a terminal ethyl ester and a 4-chlorophenyl moiety, endows it with multiple reactive sites, making it a valuable precursor in organic synthesis.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below for quick reference by researchers.
| Property | Value | Source(s) |
| CAS Number | 5814-38-0 | ChemicalBook[1] |
| Molecular Formula | C₁₂H₁₁ClO₄ | PubChem[2] |
| Molecular Weight | 254.67 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Melting Point | 61-62.5 °C (decomposition) | ChemicalBook |
| Boiling Point (Predicted) | 392.8 ± 22.0 °C | ChemicalBook |
| Density (Predicted) | 1.276 ± 0.06 g/cm³ | ChemicalBook |
| Storage Temperature | Room Temperature, Sealed in Dry | ChemicalBook |
Synthesis Protocol: Crossed Claisen Condensation
The most direct and industrially relevant synthesis of this compound is achieved via a crossed Claisen condensation. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.
Causality of Experimental Choice: The Claisen condensation is predicated on the generation of a nucleophilic enolate from one ester, which then attacks the electrophilic carbonyl carbon of a second ester. In a crossed condensation, one of the esters (in this case, 4'-chloroacetophenone, which acts as a ketone) possesses enolizable α-hydrogens, while the other (diethyl oxalate) does not, thus preventing self-condensation and leading to a single primary product. Sodium ethoxide is employed as a strong base, capable of deprotonating the α-carbon of the acetophenone to initiate the reaction.
Representative Experimental Protocol
Reaction: 4'-Chloroacetophenone + Diethyl Oxalate → this compound
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 50 mL of absolute ethanol. Carefully add sodium metal (2.3 g, 100 mmol) in small portions. The reaction is exothermic and generates hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution to room temperature. To this solution, add a mixture of 4'-chloroacetophenone (15.45 g, 100 mmol) and diethyl oxalate (14.61 g, 100 mmol) dropwise over 30 minutes with continuous stirring.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to a pH of ~2 by the slow addition of a dilute solution of hydrochloric acid (e.g., 2 M HCl).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis
The 1,3-dicarbonyl functionality of this compound makes it an ideal substrate for the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring system.[3][4][5][6][7]
Mechanistic Rationale: The reaction proceeds via the condensation of a hydrazine with the two carbonyl groups of the dicarbonyl compound. The more reactive ketone at the 4-position typically reacts first with one nitrogen of the hydrazine to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the ester carbonyl at the 2-position, leading to cyclization and subsequent dehydration to form the stable, aromatic pyrazole ring.[3] This reaction is a powerful tool for generating substituted pyrazoles, which are key pharmacophores in numerous drugs.
Protocol: Synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in 40 mL of absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (12 mmol).[8]
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours. Monitor the reaction's progress using TLC.[8]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Add 50 mL of water to the residue, which may cause the product to precipitate.
-
If an oil forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization from ethanol to yield pure Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.
-
Knorr Synthesis Pathway Diagram
Caption: Knorr synthesis of a pyrazole derivative from the title compound.
Trustworthiness and Validation
The protocols described are based on well-established and fundamental organic reactions. The Claisen condensation and Knorr pyrazole synthesis are textbook examples of reliable and high-yielding transformations.[3][9] For any research application, the identity and purity of the final product must be validated through a self-validating system of analytical checks:
-
Thin Layer Chromatography (TLC): To monitor reaction completion and assess crude purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of the synthesized compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final crystalline solid.
Concluding Remarks for Drug Development Professionals
This compound (CAS 5814-38-0) is more than a mere chemical intermediate; it is an enabling tool for accessing privileged structures in medicinal chemistry. Its efficient synthesis via Claisen condensation and its predictable reactivity in forming heterocyclic systems like pyrazoles make it a cost-effective and strategic starting material. The ability to readily introduce the 4-chlorophenyl moiety, a common feature in many bioactive molecules, combined with the ester handle for further derivatization, provides researchers with a powerful platform for building libraries of novel compounds for screening and lead optimization efforts. Understanding the causality behind its synthesis and application allows for its intelligent deployment in the complex, multi-step synthetic campaigns that underpin modern drug discovery.
References
- 1. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 2. PubChemLite - this compound (C12H11ClO4) [pubchemlite.lcsb.uni.lu]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. name-reaction.com [name-reaction.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive examination of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a key β,δ-diketo ester of significant interest to the pharmaceutical and chemical synthesis industries. The document delineates its chemical identity, core physicochemical properties, established synthetic routes, and analytical characterization methodologies. By synthesizing data from established chemical suppliers and the scientific literature, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the use of this versatile chemical building block. We delve into the causality behind its reactivity, particularly its keto-enol tautomerism, and its application in the synthesis of bioactive heterocyclic compounds.
Chemical Identity and Molecular Structure
This compound is a dicarbonyl compound featuring an ethyl ester and two ketone functionalities, with a substituted aromatic ring. Its structure is foundational to its chemical behavior and utility in organic synthesis. The presence of multiple functional groups, including an acidic methylene bridge, makes it a highly reactive and valuable intermediate.
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 5814-38-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁ClO₄ | [1][2][4] |
| Molecular Weight | 254.67 g/mol | [1][2][4] |
| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl | [1][5] |
| InChI | InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | [1][5] |
| InChIKey | BDFNRYGGOPNIAG-UHFFFAOYSA-N | [1][5] |
Molecular Structure:
A critical feature of this molecule's structure is its capacity for keto-enol tautomerism. Due to the formation of a stable internal hydrogen bond, ethyl 2,4-dioxobutanoates are known to exist predominantly in their enol form.[6] This equilibrium significantly influences the compound's reactivity, particularly at the methylene carbon.
Core Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and application in various reaction conditions. The data, compiled from predictive models and supplier technical sheets, are presented below.
| Property | Value | Notes |
| Physical State | Solid | Based on the melting point. |
| Melting Point | 61-62.5 °C | Decomposes upon melting.[2][7] |
| Boiling Point | 392.8 ± 22.0 °C | Predicted value.[2][7] |
| Density | 1.276 ± 0.06 g/cm³ | Predicted value.[7] |
| pKa | 5.73 ± 0.25 | Predicted value, referring to the acidic methylene protons.[7] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane). | Inferred from structurally similar beta-keto esters.[8] |
Discussion of Properties:
-
Melting and Boiling Points: The relatively high melting point confirms the compound is a solid at standard temperature and pressure. The high predicted boiling point is characteristic of a molecule with a significant molecular weight and polar functional groups capable of strong intermolecular interactions.
-
Acidity (pKa): The methylene protons located between the two carbonyl groups (at the C3 position) are notably acidic. This is a hallmark of β-dicarbonyl compounds, where the resulting carbanion is stabilized by resonance delocalization across both carbonyl oxygen atoms. This acidity is the cornerstone of its utility in C-C bond-forming reactions.
-
Solubility: The molecule possesses both polar (ester, ketones) and nonpolar (chlorophenyl ring) regions. This amphiphilic nature results in poor solubility in water but good solubility in a range of common organic solvents, which is typical for intermediates of this class.[8]
Synthesis and Chemical Reactivity
The 2,4-dioxobutanoate scaffold is a valuable building block in medicinal chemistry, often serving as a precursor for various heterocyclic systems with demonstrated biological activity.[6][9]
General Synthetic Pathway
The most common and efficient method for synthesizing ethyl 4-aryl-2,4-dioxobutanoates is the Claisen condensation . This reaction involves the base-catalyzed condensation of a substituted acetophenone with diethyl oxalate.[10][11] In this specific case, 4'-chloroacetophenone is reacted with diethyl oxalate using a strong base such as sodium ethoxide in an anhydrous alcohol solvent.
Caption: Synthetic workflow via Claisen condensation.
Experimental Protocol: Synthesis via Claisen Condensation
This protocol is a generalized procedure based on the synthesis of analogous compounds and should be adapted and optimized for specific laboratory conditions.[10][11]
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Base Formation: Add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Reactant Addition: Cool the sodium ethoxide solution in an ice bath. Add a solution of 4'-chloroacetophenone and diethyl oxalate in anhydrous ethanol dropwise to the cooled solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture by pouring it into a beaker of ice-cold dilute acid (e.g., 1M HCl). This will protonate the enolate and precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and then with a cold nonpolar solvent (e.g., hexane) to remove unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.
Key Chemical Reactivity
The utility of this compound stems from its poly-functional nature.
-
Heterocycle Formation: It is an excellent precursor for five-membered heterocycles. Reaction with hydrazine derivatives yields pyrazoles, while reaction with hydroxylamine hydrochloride produces isoxazoles.[6] These scaffolds are prevalent in many biologically active molecules.
-
Enolate Chemistry: The acidic methylene group can be readily deprotonated to form a stable enolate, which can act as a nucleophile in various alkylation and acylation reactions, allowing for further molecular elaboration.
Spectroscopic and Analytical Characterization
Confirming the identity, purity, and structure of the synthesized compound is paramount. While specific spectra for this exact compound are not publicly available, its expected spectroscopic signatures can be reliably predicted based on its functional groups.
Expected Spectroscopic Signatures
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two doublets in the range of δ 7.5-8.0 ppm, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm, integrating to 2H. The exact shift will depend on the extent of enolization.
-
Ethyl Ester Protons (-OCH₂CH₃): A quartet around δ 4.2-4.4 ppm (2H) and a triplet around δ 1.2-1.4 ppm (3H).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbons: Three distinct signals expected in the downfield region (δ 160-200 ppm) for the two ketone and one ester carbonyls.
-
Aromatic Carbons: Four signals in the δ 120-140 ppm range.
-
Aliphatic Carbons: Signals for the methylene carbon (δ ~45-55 ppm) and the two ethyl carbons (δ ~60-65 ppm for -OCH₂- and δ ~14-16 ppm for -CH₃).
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretching: Strong, distinct absorption bands between 1650-1750 cm⁻¹. Conjugation and hydrogen bonding in the enol form will influence the exact positions. One would expect bands for the aryl ketone, the α-keto group, and the ester carbonyl.[12]
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: A strong band for the ester C-O bond around 1200-1300 cm⁻¹.[12]
-
C-Cl Stretching: A band in the 1000-1100 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A characteristic pair of peaks at m/z 254 and 256, with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.
-
Predicted Adducts: High-resolution mass spectrometry would likely detect adducts such as [M+H]⁺ at m/z 255.04187 and [M+Na]⁺ at m/z 277.02381.[5]
-
Analytical Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this one.
Caption: General workflow for purity analysis by HPLC.
Protocol: Purity Determination by Reverse-Phase HPLC
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% Trifluoroacetic acid in Water) and mobile phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile). Degas both solvents.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Instrumentation: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.
-
Detection: Set the UV detector to a wavelength where the chromophore absorbs strongly, typically around 254 nm for the aromatic system.
-
Gradient Elution: Run a linear gradient, for example, from 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, and then re-equilibrate the column at 30% B for 5 minutes.
-
Analysis: Inject 5-10 µL of the sample solution. Integrate the resulting chromatogram and determine the purity by calculating the area percentage of the main product peak relative to the total area of all peaks.
Applications in Research and Drug Development
The 4-aryl-2,4-dioxobutanoate core is recognized as a "privileged scaffold" in medicinal chemistry.[6] Its derivatives have been investigated for a wide range of therapeutic applications.
-
Oncology: A notable application is in the development of kinase inhibitors. Several ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated as inhibitors of Src kinase, a protein that is overexpressed in several human cancers and plays a role in tumor growth and metastasis.[10][11]
-
Antimicrobial and Antiviral Agents: The 1,3-diketone motif is present in numerous compounds with demonstrated antimicrobial, antibacterial, and antiviral activities, including against HIV-1 integrase.[11]
-
Synthetic Chemistry: Beyond direct biological applications, the compound serves as a versatile starting material for constructing more complex molecular architectures, making it a staple in synthetic research programs.[9]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification:
-
Precautionary Measures:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[1]
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
-
Recommended Practices:
-
Always handle this compound in a well-ventilated fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
References
- 1. 5814-38-0 | this compound - AiFChem [aifchem.com]
- 2. 5814-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 5814-38-0 [chemicalbook.com]
- 4. This compound [amp.chemicalbook.com]
- 5. PubChemLite - this compound (C12H11ClO4) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors [jsciences.ut.ac.ir]
- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 12. spcmc.ac.in [spcmc.ac.in]
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate molecular structure and formula
An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. We will delve into its molecular structure, physicochemical properties, a robust synthetic pathway, and its significant potential as a precursor in the synthesis of complex molecules, particularly heterocyclic scaffolds relevant to drug discovery.
Core Molecular Profile: Structure and Identifiers
This compound is a β,δ-diketo ester. Its structure is characterized by a central butanoate chain functionalized with two ketone groups at the C2 and C4 positions, an ethyl ester, and a 4-chlorophenyl group attached to the C4 ketone. This arrangement of functional groups makes it a highly valuable and reactive building block in organic synthesis.
The definitive identification of this compound is established through its unique chemical identifiers.
| Identifier | Value | Source |
| Molecular Formula | C12H11ClO4 | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 5814-38-0 | [3] |
| Molecular Weight | 254.67 g/mol | [2] |
| SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl | [1] |
| InChI | InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | [1] |
| InChIKey | BDFNRYGGOPNIAG-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in reactions. Below is a summary of the known and predicted properties for this compound.
| Property | Value | Notes |
| Melting Point | 61-62.5 °C | (decomposition) |
| Boiling Point | 392.8 ± 22.0 °C | (Predicted) |
| Appearance | Solid | Inferred from melting point |
| XLogP (Predicted) | 2.5 | A measure of lipophilicity.[1] |
Synthesis via Mixed Claisen Condensation
The most logical and efficient synthesis of this compound is a mixed (or crossed) Claisen condensation.[4][5] This powerful carbon-carbon bond-forming reaction is ideal for coupling a ketone with an ester.
Mechanistic Rationale
The strategy involves the reaction between 4'-chloroacetophenone and a non-enolizable ester, diethyl oxalate.[5]
-
Nucleophile (Donor): 4'-chloroacetophenone possesses acidic α-protons, which can be abstracted by a strong base to form a nucleophilic enolate.
-
Electrophile (Acceptor): Diethyl oxalate lacks α-protons and therefore cannot self-condense, making it an excellent electrophilic partner.[5]
-
Base Selection: Sodium ethoxide is the base of choice. Using an alkoxide that matches the alkyl group of the ester (ethoxide for an ethyl ester) is crucial to prevent transesterification, a competing side reaction that would lead to a mixture of products.[4] The base must be used in a stoichiometric amount because the final deprotonation of the β-keto ester product is the thermodynamic driving force for the reaction.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis via Claisen condensation.
Experimental Protocol
This protocol is a representative procedure based on established chemical principles.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (200 mL). Carefully add sodium metal (1.0 eq) in small portions to generate sodium ethoxide in situ. Allow the mixture to stir until all the sodium has dissolved.
-
Addition of Reactants: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath. Add 4'-chloroacetophenone (1.0 eq) dropwise, followed by the dropwise addition of diethyl oxalate (1.1 eq).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid (to pH ~2-3). The acidic workup neutralizes the enolate and any remaining base, causing the product to precipitate.
-
Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Structural Elucidation and Spectroscopic Signature
Keto-Enol Tautomerism
A key structural feature of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is fundamental to their reactivity and is readily observable by NMR spectroscopy. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
References
- 1. PubChemLite - this compound (C12H11ClO4) [pubchemlite.lcsb.uni.lu]
- 2. 5814-38-0 | this compound - AiFChem [aifchem.com]
- 3. This compound | 5814-38-0 [chemicalbook.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
Solubility and stability of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
An In-depth Technical Guide on the Core Solubility and Stability of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
This document provides a comprehensive technical overview of the critical physicochemical parameters of this compound, a key intermediate in modern synthetic chemistry. The focus is a deep dive into its solubility and stability profiles, offering both theoretical grounding and actionable experimental protocols to ensure its effective use in research and development pipelines.
Core Scientific Context: Why This Compound Matters
This compound is more than a mere reagent; it is a versatile structural scaffold. Its β-dicarbonyl system and electronically-defined aromatic ring make it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are foundational in the development of novel therapeutic agents. However, the very reactivity that makes this molecule synthetically useful also introduces inherent challenges in its handling, formulation, and storage. An inadequate understanding of its solubility can lead to failed reactions or cumbersome purification processes, while unmanaged stability issues can compromise the integrity of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API). This guide is designed to provide the foundational knowledge to mitigate these risks.
Foundational Physicochemical Characteristics
A molecule's behavior is dictated by its structure. Before delving into complex solubility and stability assessments, a summary of its core properties is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Source |
| Molecular Formula | C₁₂H₁₁ClO₄ | --INVALID-LINK--[1] |
| Molecular Weight | 254.67 g/mol | --INVALID-LINK--[2] |
| Appearance | White to off-white solid | Vendor Data |
| Melting Point | 61-62.5 °C (with decomposition) | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Predicted pKa | ~5.73 - 6.00 | --INVALID-LINK--[3] |
| Predicted XlogP | ~2.5 | --INVALID-LINK--[1] |
| Storage Recommendation | Sealed in dry, Room Temperature or 2-8°C | --INVALID-LINK--[3], --INVALID-LINK--[5] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
The Solubility Profile: A Practical Guide
Solubility is not a single value but a spectrum of behaviors in different solvent environments. For a synthetic intermediate, understanding this spectrum is critical for reaction setup, work-up, and purification (e.g., crystallization).
The Causality of Solvent Selection
The principle of "like dissolves like" is a useful starting point.[6] Given the molecule's moderate polarity (XlogP ~2.5) and the presence of hydrogen bond acceptors (carbonyl oxygens), a range of solvents should be evaluated.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be excellent solvents due to their ability to solvate the polar carbonyl groups without interfering with the acidic α-protons.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated, as these solvents can act as hydrogen bond donors to the carbonyl oxygens.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the molecule's overall polarity.
-
Aqueous Media (e.g., Water, Buffers): Low intrinsic solubility is expected. However, in basic aqueous solutions (pH > pKa), solubility should increase significantly due to the deprotonation of the acidic proton between the carbonyls, forming a water-soluble salt.[7][8]
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination
This method is considered the gold standard for determining equilibrium solubility.[6]
Objective: To quantify the equilibrium solubility of this compound in a panel of relevant solvents.
Methodology:
-
Preparation: Add an excess of the solid compound (enough to ensure undissolved solid remains at equilibrium) to a series of vials, each containing a known volume (e.g., 2 mL) of the selected test solvents.
-
Equilibration: Seal the vials and agitate them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature for at least 2 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples to expedite phase separation.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. Crucially , filter this aliquot immediately through a 0.22 or 0.45 µm syringe filter (ideally, one with low compound binding, such as PTFE or PVDF) to remove any microscopic particulates.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method against a calibration curve prepared from a known standard. The resulting concentration is the thermodynamic solubility.
Caption: Thermodynamic solubility determination via the shake-flask method.
The Stability Profile: A Forced Degradation Deep Dive
Forced degradation studies are a cornerstone of pharmaceutical development, designed to understand a molecule's intrinsic stability.[9][10] They help identify likely degradation pathways, elucidate the structure of potential degradants, and develop stability-indicating analytical methods.[11][12]
Inherent Chemical Liabilities
The this compound structure contains two primary liabilities:
-
Ester Group: Susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the ethyl group to form the corresponding carboxylic acid.[13]
-
β-Dicarbonyl System: This moiety is known to be labile. Under harsh basic or acidic conditions, it can undergo various reactions, including retro-Claisen condensation or other rearrangements. Keto-esters are known to be susceptible to hydrolysis.[14][15] The ketone group can also be a target for oxidation.
Experimental Protocol: A Comprehensive Forced Degradation Study
Objective: To identify the degradation pathways and critical stability liabilities of the compound under a range of stress conditions.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor solution (typically 1:1) in a sealed vial. Include a control sample (stock diluted with water) stored under ambient, protected conditions. The goal is to achieve 5-20% degradation.[16]
-
Acid Hydrolysis: Mix with 0.1 N HCl. Incubate at 60 °C.
-
Base Hydrolysis: Mix with 0.1 N NaOH. Keep at room temperature (this reaction is often rapid).
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature.
-
Thermal: Dilute the stock with a 50:50 acetonitrile:water mixture. Incubate at 60 °C in the dark.
-
Photolytic: Expose a solution (in a photostable container, e.g., quartz) to a light source according to ICH Q1B guidelines, alongside a dark control.
-
-
Time Points: Pull samples at appropriate intervals (e.g., 0, 2, 6, 24, 48 hours). The goal is to find a time point with detectable degradation without consuming the entire parent peak.
-
Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to prevent further degradation on the autosampler.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, ideally coupled with a mass spectrometer (LC-MS). Monitor the loss of the parent peak and the appearance of new peaks (degradants). The mass data is invaluable for proposing the structures of the degradation products.
Caption: Workflow for a systematic forced degradation (stress testing) study.
Final Recommendations: Best Practices for Use and Storage
Based on the compound's structural liabilities, the following handling and storage protocols are strongly recommended:
-
Solid Storage: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., Argon) at the recommended temperature (Room Temp or 2-8 °C) and protected from light. This minimizes the risk of slow oxidative and hydrolytic degradation from atmospheric moisture.
-
Solution Preparation: Solutions, particularly in protic solvents like methanol or ethanol, should be prepared fresh for immediate use. The ester is susceptible to hydrolysis, and this process can be accelerated in solution.
-
Stock Solutions: For long-term storage, DMSO is often the preferred solvent. Prepare high-concentration stock solutions, aliquot them into single-use vials, and store them at -20 °C or -80 °C to prevent degradation from repeated freeze-thaw cycles.
-
pH Avoidance: Avoid strongly acidic or basic conditions during work-ups unless a specific reaction (like saponification) is intended. The molecule's stability is likely optimal in a neutral to slightly acidic pH range (pH 4-6).
By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more reliable, reproducible, and successful scientific outcomes.
References
- 1. PubChemLite - this compound (C12H11ClO4) [pubchemlite.lcsb.uni.lu]
- 2. This compound [amp.chemicalbook.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 5814-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 31686-94-9 CAS MSDS (ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. acdlabs.com [acdlabs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. benchchem.com [benchchem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. aklectures.com [aklectures.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Tautomeric Forms of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
This technical guide provides a comprehensive exploration of the synthesis, characterization, and tautomeric behavior of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced keto-enol equilibrium of this β-ketoester, offering both foundational principles and practical methodologies. Our focus is on the causality behind experimental choices and the establishment of self-validating analytical protocols.
Introduction to this compound and its Tautomerism
This compound is a β-dicarbonyl compound of significant interest in organic synthesis, often serving as a versatile precursor for various heterocyclic compounds and pharmacologically active molecules. Its chemical structure, characterized by a 1,3-dicarbonyl moiety, gives rise to the phenomenon of keto-enol tautomerism. This is a dynamic equilibrium between two constitutional isomers: a diketo form and one or more enol forms.[1] The interconversion involves the migration of a proton and a shift in the position of a double bond.
The position of this equilibrium is not static; it is highly sensitive to the molecular environment, including the solvent, temperature, and pH.[2][3] Understanding and controlling this tautomeric balance is paramount, as the reactivity and biological activity of the compound are often specific to one tautomeric form.[4] For instance, the enol form or its corresponding enolate is typically the nucleophilic species in alkylation and condensation reactions.
References
Unlocking the Therapeutic Potential of Aryl-Dioxobutanoates: A Framework for Investigating Biological Activity
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Aryl-Dioxobutanoate Scaffold – A New Frontier in Drug Discovery
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with the potential for broad biological activity is a critical starting point for drug discovery. The aryl-dioxobutanoate structure, characterized by an aromatic ring linked to a four-carbon chain containing two keto groups, represents one such promising frontier. While direct research on this specific class is emerging, the well-documented activities of structurally related compounds, such as aryl diketoacids and other aryl derivatives, provide a strong rationale for its investigation.[1][2]
Aryl-containing compounds are known to interact with a wide array of biological targets. A prominent example is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that mediates cellular responses to various endogenous and exogenous molecules, playing a key role in immunity and carcinogenesis.[3][4][5] Furthermore, related diketoacid structures have shown efficacy as enzyme inhibitors, targeting key players in metabolic and proliferative diseases.[1]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential biological activities of novel aryl-dioxobutanoate compounds. We will move beyond simple screening to explore the causal mechanisms behind potential therapeutic effects, focusing on a primary putative target—the AhR pathway—and outlining robust experimental workflows to assess anticancer, antiviral, and antimicrobial properties. Every protocol described herein is designed as a self-validating system, grounded in established scientific principles to ensure trustworthy and reproducible outcomes.
Part 1: The Aryl Hydrocarbon Receptor (AhR) – A Primary Putative Target for Aryl-Dioxobutanoates
The AhR is a member of the basic helix-loop-helix (bHLH)/PER-ARNT-SIM (PAS) superfamily of transcription factors.[3] It acts as a cellular sensor for a vast range of small molecules, including environmental pollutants, dietary compounds, and microbial metabolites.[6][7] Given the aryl moiety of the compounds , the AhR signaling pathway is a logical and high-priority starting point for mechanistic investigation.
Mechanism of AhR Signaling
In its inactive state, the AhR resides in the cytoplasm within a protein complex. Upon binding of a ligand, such as a potential aryl-dioxobutanoate, the receptor undergoes a conformational change. This triggers its translocation into the nucleus, where it dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[3][8] Key target genes include cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism.[3][6]
The Dichotomous Role of AhR in Cancer and Viral Immunity
The modulation of AhR does not lead to a universally predictable outcome; its effects are highly context-dependent.
-
In Oncology: AhR exhibits both pro- and anti-tumorigenic properties.[9] In some cancers, its activation promotes proliferation and metastasis.[4] Conversely, in other contexts, AhR agonists can inhibit cancer cell growth.[9][10] This duality makes it a fascinating target, where both agonists and antagonists could serve as potential cancer therapeutics depending on the tumor type.[4][11]
-
In Viral Immunity: AhR signaling is a critical modulator of the host immune response to viruses, particularly RNA viruses like Influenza, Zika, and Coronaviruses.[3][6][12] AhR activation can suppress the production of Type I interferons (IFN-I), which are crucial for antiviral defense, thereby acting as a pro-viral factor.[3][6] However, its immunomodulatory roles are complex, and in some scenarios, its modulation could enhance viral clearance.[6]
Experimental Protocol 1: AhR Activation Luciferase Reporter Assay
This assay is the foundational step to determine if a test compound can function as an AhR ligand. The principle relies on a reporter gene (luciferase) under the control of a promoter containing DREs. AhR activation leads to the expression of luciferase, which can be quantified by measuring light emission.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate. These cells endogenously express AhR.
-
Transfection: Co-transfect the cells with two plasmids:
-
A DRE-driven luciferase reporter plasmid (e.g., pGudLuc 1.1).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, to normalize for transfection efficiency.
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the aryl-dioxobutanoate test compounds. Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for AhR activation and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the vehicle control. A dose-dependent increase in luciferase activity indicates that the compound is an AhR agonist.
Part 2: A Workflow for Investigating Anticancer Potential
The hypothesis that aryl-dioxobutanoates may possess anticancer properties is supported by the known roles of AhR in cancer and the inhibitory action of related diketoacids on enzymes like PTP1B, a target in cancer and diabetes.[1][10] A systematic, multi-step approach is required to evaluate this potential.
Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This initial screen determines the concentration at which a compound inhibits cancer cell growth by 50% (IC50).
Methodology:
-
Cell Plating: Seed various cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, U87 for glioblastoma) into 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation (2-4 hours), dissolve the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression to calculate the IC50 value.
| Compound ID | Cell Line | IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| AD-001 | MCF-7 | ||
| AD-001 | HCT-116 | ||
| AD-002 | MCF-7 | ||
| AD-002 | HCT-116 |
Experimental Protocol 3: Cell Migration (Wound Healing/Scratch Assay)
This assay assesses the effect of a compound on the ability of cancer cells to migrate and close a "wound," a key process in metastasis.[9]
Methodology:
-
Create Monolayer: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Create Wound: Use a sterile pipette tip to create a straight "scratch" or wound through the monolayer.
-
Treatment: Wash with PBS to remove detached cells and add a medium containing the test compound at a non-toxic concentration (e.g., below its IC50).
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Measure the area of the wound at each time point. A delay in wound closure compared to the vehicle control indicates inhibition of cell migration.
Part 3: A Workflow for Investigating Antiviral Activity
Given the profound influence of the AhR on host immunity, aryl-dioxobutanoates may possess antiviral activity by modulating this pathway.[3][6]
Experimental Protocol 4: Plaque Reduction Assay
This is the gold-standard assay for quantifying the inhibition of viral replication.
Methodology:
-
Cell Seeding: Plate a confluent monolayer of host cells (e.g., Vero cells for Zika, MDCK for Influenza) in 6-well plates.
-
Viral Infection: Infect the cells with a known amount of virus (to produce ~50-100 plaques per well) for 1 hour.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with various concentrations of the test compound.
-
Incubation: Incubate for 2-4 days, allowing plaques (zones of cell death) to form.
-
Staining and Counting: Fix the cells and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction compared to the virus-only control. The EC50 is the concentration that reduces the number of plaques by 50%.
| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| AD-001 | Influenza A (H1N1) | |||
| AD-001 | Zika Virus | |||
| AD-002 | Influenza A (H1N1) | |||
| AD-002 | Zika Virus |
Part 4: Investigating Antimicrobial and Anti-inflammatory Activity
The broad bioactivity of various aryl derivatives suggests that aryl-dioxobutanoates could also exhibit antibacterial or anti-inflammatory effects.[2][13][14]
Experimental Protocol 5: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that prevents visible bacterial growth.
Methodology:
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculation: Add a standardized inoculum of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| AD-001 | |||
| AD-002 |
Experimental Protocol 6: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
Protein denaturation is a well-documented cause of inflammation. This simple assay screens for the ability of a compound to prevent heat-induced protein denaturation.[15]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).
-
Heat Denaturation: Incubate the mixture at 72°C for 5 minutes.
-
Cooling and Measurement: Cool the tubes and measure the turbidity of the solution using a spectrophotometer at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control.
Conclusion and Future Directions
The aryl-dioxobutanoate scaffold holds considerable, albeit largely unexplored, therapeutic potential. This guide provides a scientifically rigorous and logically structured framework for its initial investigation. By focusing on the high-probability target of the Aryl Hydrocarbon Receptor and employing a systematic workflow of in vitro assays, researchers can efficiently identify and characterize the anticancer, antiviral, antimicrobial, and anti-inflammatory properties of novel compounds.
Positive hits from this screening cascade should be considered promising leads for further optimization. Subsequent steps would involve detailed structure-activity relationship (SAR) studies to improve potency and selectivity, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling,[16] and eventual validation in preclinical in vivo models.[9][17] This structured approach ensures that resources are directed toward the most promising candidates, accelerating the journey from molecular concept to potential clinical application.
References
- 1. Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Role of the Aryl Hydrocarbon Receptor in Carcinogenesis and Potential as an Anti-Cancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PERSONALIZED MEDICINE - Exploring the Potential of the Aryl Hydrocarbon Receptor for Personalized Medicine [drug-dev.com]
- 6. The Aryl Hydrocarbon Receptor as a Modulator of Anti-viral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl hydrocarbon receptors as potential therapeutic targets [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. [Aryl-hydrocarbon receptor as a potential target for anticancer therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of aryl hydrocarbon receptor in antiviral immunity: a focus on RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 14. Aryl fluorosulfate analogues as potent antimicrobial agents: SAR, cytotoxicity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate: Mechanism and Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a valuable β-dicarbonyl compound. These structures serve as critical building blocks in organic synthesis and are precursors to various heterocyclic compounds and active pharmaceutical ingredients (APIs). Notably, derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been investigated as potential Src kinase inhibitors in cancer therapy, highlighting the compound's relevance in drug discovery.[1]
The synthesis is achieved through a mixed Claisen condensation reaction, a fundamental carbon-carbon bond-forming strategy. This document will elucidate the underlying reaction mechanism, provide a detailed experimental protocol, and explain the causal reasoning behind the strategic choices in the synthetic procedure.
Core Principles: The Mixed Claisen Condensation
The Claisen condensation is a reaction between two ester molecules or, as in this case, an ester and another carbonyl compound, in the presence of a strong base to form a β-keto ester or a β-dicarbonyl compound.[2][3] The synthesis of this compound employs a "mixed" or "crossed" Claisen condensation. This variant is most effective when one of the carbonyl partners lacks α-hydrogens and therefore cannot enolize or undergo self-condensation.[4][5][6]
In this synthesis, 4-chloroacetophenone serves as the enolizable ketone, while diethyl oxalate is chosen as the non-enolizable ester partner. This strategic selection is crucial; because diethyl oxalate cannot form an enolate, it can only act as the electrophilic acceptor, preventing the formation of unwanted side products and leading to a single primary product.[5][6][7]
Detailed Reaction Mechanism
The synthesis proceeds through a well-established, multi-step mechanism facilitated by a strong alkoxide base, typically sodium ethoxide. The requirement for a stoichiometric amount of base, rather than a catalytic amount, is a key feature of this reaction, as the final deprotonation step is the thermodynamic driving force.[2][3]
Step 1: Enolate Formation The reaction is initiated by the abstraction of an acidic α-proton from 4-chloroacetophenone by sodium ethoxide. Sodium ethoxide is a potent base, well-suited for this purpose.[8] This deprotonation generates a resonance-stabilized enolate anion, which serves as the key nucleophile in the subsequent step.[2][7]
Step 2: Nucleophilic Attack The newly formed enolate anion attacks one of the highly electrophilic carbonyl carbons of diethyl oxalate. This addition reaction results in the formation of a tetrahedral intermediate.[3][7]
Step 3: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. It reforms the carbonyl double bond by eliminating the ethoxide ion (⁻OEt), a good leaving group. This step yields the target molecule, this compound.[2][7]
Step 4: Deprotonation (Thermodynamic Driving Force) The product formed in Step 3 possesses a highly acidic proton on the carbon situated between the two carbonyl groups. The ethoxide ion generated in the previous step immediately abstracts this proton. This acid-base reaction is highly favorable and results in a resonance-stabilized enolate of the final product. This irreversible deprotonation is the primary driving force of the entire reaction sequence, pulling the equilibrium to completion.[2][3][4][7]
Step 5: Protonation (Acidic Workup) In the final stage of the synthesis, an acidic workup (e.g., with dilute sulfuric acid) is performed. This step neutralizes any remaining base and protonates the enolate anion formed in Step 4, yielding the final, neutral this compound product.[2][7]
Caption: The five-step mechanism of the mixed Claisen condensation.
Experimental Protocol and Strategic Considerations
This protocol outlines a standard laboratory procedure for the synthesis. Adherence to anhydrous conditions is critical for success.
Reactant Summary
| Reactant/Reagent | Role | Molar Equivalent | Rationale |
| 4-Chloroacetophenone | Nucleophile Precursor | 1.0 | The enolizable ketone providing the α-protons. |
| Diethyl Oxalate | Electrophile | 1.0 - 1.2 | The non-enolizable ester that acts as the acceptor. A slight excess can ensure complete reaction of the ketone.[5] |
| Sodium Ethoxide | Base | 1.0 - 1.1 | Stoichiometric amount required to drive the reaction via final product deprotonation.[2][3] |
| Anhydrous Ethanol | Solvent | - | The solvent for the reaction; must be dry to prevent quenching the base. |
| Dilute H₂SO₄ or HCl | Acid | - | Used for the final workup to neutralize the reaction and protonate the product enolate.[2] |
| Dichloromethane/Ethyl Acetate | Extraction Solvent | - | For isolating the organic product from the aqueous layer after workup. |
Step-by-Step Methodology
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser protected by a drying tube, prepare a solution of sodium ethoxide. This can be done by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.[1][8]
-
Scientist's Note (Causality): Anhydrous conditions are paramount. Any water present will react with the sodium ethoxide, quenching the strong base and inhibiting the initial, crucial enolate formation step. Using the conjugate base of the solvent (ethoxide in ethanol) prevents transesterification of the diethyl oxalate reactant.[2][9]
-
-
Addition of Reactants: Cool the sodium ethoxide solution in an ice bath. In the dropping funnel, prepare a mixture of 4-chloroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq). Add this mixture dropwise to the stirred, cooled sodium ethoxide solution over a period of 30-60 minutes.[1][10]
-
Scientist's Note (Causality): The slow, dropwise addition to a cooled solution helps to control the exothermic nature of the condensation reaction, minimizing the formation of potential side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 2-4 hours) or until analysis (e.g., by TLC) indicates the consumption of the starting material. The formation of a precipitate (the sodium salt of the product enolate) is often observed.
-
Acidic Workup and Extraction: Cool the reaction mixture again in an ice bath and slowly acidify it by adding cold, dilute sulfuric acid or hydrochloric acid until the pH is approximately 2.[1] This will protonate the enolate and dissolve the sodium salts. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Scientist's Note (Causality): The acidification step is essential to convert the product from its salt form into the neutral organic compound, which is soluble in organic solvents and can thus be extracted from the aqueous medium.
-
-
Isolation and Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization, typically from ethanol, to yield the pure this compound.[1]
Conclusion
The synthesis of this compound is a classic and efficient application of the mixed Claisen condensation. A thorough understanding of the mechanism reveals the critical role of each component: the strategic choice of a non-enolizable electrophile (diethyl oxalate), the necessity of a stoichiometric amount of a strong base (sodium ethoxide) to act as both a catalyst for enolate formation and the thermodynamic driver via final deprotonation, and the final acidic workup to isolate the neutral product. This robust C-C bond-forming reaction provides reliable access to valuable β-dicarbonyl intermediates essential for research in medicinal chemistry and materials science.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Navigating the Chemical Maze: A Comprehensive Guide to the Synonyms and Alternative Names for Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
For Immediate Release
[SHANGHAI, CN — January 1, 2026] – In the intricate landscape of chemical research and drug development, precise molecular identification is paramount. The compound Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a molecule of significant interest in synthetic chemistry and potential pharmaceutical applications, is known by a variety of synonyms and alternative names. This in-depth technical guide serves as a definitive resource for researchers, scientists, and drug development professionals to navigate the nomenclature of this important chemical entity, ensuring clarity and accuracy in experimental design and scientific communication.
The Critical Importance of Unambiguous Chemical Identification
In the realm of scientific research, the ability to uniquely identify a chemical compound is the bedrock of reproducibility and collaboration. The use of varied and sometimes inconsistent naming conventions can lead to confusion, errors in experimental execution, and difficulties in literature and patent searches. A thorough understanding of the alternative names for a compound like this compound is not merely an academic exercise; it is a practical necessity for efficient and effective research and development. This guide provides a structured overview of the various identifiers for this compound, categorized for clarity and ease of use.
Primary Identifiers and Systematic Nomenclature
The most rigorous and universally accepted method for naming a chemical compound is through the systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). These names are constructed based on the molecule's structure, providing an unambiguous descriptor.
The primary and most formally recognized name for the compound of interest is This compound .[1][2] This name precisely describes the ethyl ester of a butanoic acid derivative with oxo groups at the 2 and 4 positions and a 4-chlorophenyl substituent at the 4-position.
Another systematic name, often found in chemical databases, is Benzenebutanoic acid, 4-chloro-α,γ-dioxo-, ethyl ester .[3][4] This name, while appearing different, describes the same molecular structure, highlighting the butanoic acid backbone with the specified substitutions.
Table 1: Core Chemical Information
| Property | Value | Source |
| Molecular Formula | C12H11ClO4 | [1][2][3][5] |
| Molecular Weight | 254.67 g/mol | [3][5] |
| CAS Number | 5814-38-0 | [1][3][6][7] |
| PubChem CID | 602482 | [2] |
Common Synonyms and Trivial Names
Beyond the systematic names, a variety of synonyms are used in commercial catalogs, laboratory notebooks, and scientific publications. These names, while often less descriptive, are important to recognize for comprehensive literature searches.
Commonly encountered synonyms include:
-
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutyrate[3]
-
4-(4-chlorophenyl)-2,4-diketo-butyric acid ethyl ester[4]
-
4-(4-chlorophenyl)-2,4-dioxobutanoic acid ethyl ester[4]
-
Ethyl 4-chloro-α,γ-dioxo-benzenebutanoate[4]
It is crucial for researchers to be aware of these variations to avoid overlooking relevant data.
Commercial and Database Identifiers
Chemical suppliers and databases often assign their own unique identifiers to compounds for cataloging and transaction purposes. These identifiers, while not descriptive of the chemical structure, are essential for procurement and referencing specific commercial products.
Examples of such identifiers include:
The Chemical Abstracts Service (CAS) Registry Number® is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. The definitive CAS Number for this compound is 5814-38-0 .[1][3][6][7] This number serves as an unambiguous link to a wealth of information about this specific compound.
Distinguishing from Isomers and Related Compounds
A common pitfall in chemical identification is confusion with isomers—compounds that have the same molecular formula but different structural arrangements. For this compound, a notable isomer is Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate , which has the CAS Number 57961-48-5.[8] In this isomer, the chloro substituent is on the 3-position of the phenyl ring instead of the 4-position. This seemingly minor difference can lead to significant changes in the compound's physical, chemical, and biological properties.
The following diagram illustrates the relationship between the primary compound and its 3-chloro isomer, emphasizing the importance of precise nomenclature.
Caption: Relationship between this compound and its 3-chloro isomer.
Experimental Protocols: Verification of Compound Identity
To ensure the identity of a supplied chemical, a series of analytical tests should be performed. The following is a generalized workflow for the verification of this compound.
Step-by-Step Methodology for Compound Verification:
-
Procurement and Documentation:
-
Obtain the compound from a reputable supplier, referencing the CAS Number 5814-38-0.
-
Retain the supplier's Certificate of Analysis (CoA), which should include key analytical data.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
-
Expected Result: In positive ion mode, a peak corresponding to the protonated molecule [M+H]+ at m/z 255.04 should be observed.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure and confirm the arrangement of atoms.
-
Protocol:
-
Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
-
Expected Result: The 1H NMR spectrum should show characteristic signals for the ethyl group, the methylene protons, and the aromatic protons of the 4-chlorophenyl group. The 13C NMR spectrum should show the corresponding carbon signals, including those for the carbonyl groups.
-
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Protocol:
-
Develop a suitable HPLC method using a C18 column and a mobile phase gradient of water and acetonitrile.
-
Inject a solution of the compound and monitor the elution profile using a UV detector.
-
-
Expected Result: A major peak corresponding to the target compound should be observed, and the purity can be calculated based on the peak area.
-
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for the verification of this compound.
Conclusion
The accurate identification of chemical compounds is a cornerstone of scientific integrity. This guide has provided a comprehensive overview of the synonyms, alternative names, and key identifiers for this compound. By understanding and correctly applying this information, researchers can enhance the clarity, reproducibility, and impact of their work. It is imperative to utilize the CAS Number 5814-38-0 in all database searches and procurement activities to ensure the correct compound is being studied.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - this compound (C12H11ClO4) [pubchemlite.lcsb.uni.lu]
- 3. 5814-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound [amp.chemicalbook.com]
- 6. 5814-38-0 | this compound - AiFChem [aifchem.com]
- 7. This compound | 5814-38-0 [chemicalbook.com]
- 8. Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | C12H11ClO4 | CID 11054223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate via Crossed Claisen Condensation
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a versatile β-ketoester intermediate crucial for the development of various pharmaceutical compounds and heterocyclic systems. The synthesis is achieved through a crossed Claisen condensation between 4'-chloroacetophenone and diethyl oxalate. This application note details the underlying chemical principles, provides a robust, step-by-step experimental protocol, and offers guidance on product characterization and troubleshooting. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, emphasizing safety, efficiency, and reproducibility.
Introduction & Scientific Principles
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis that facilitates the creation of β-ketoesters or β-diketones.[1][2] The reaction proceeds by the condensation of two ester molecules, or an ester and a carbonyl compound, in the presence of a strong base.[1] The synthesis of this compound employs a "crossed" or "mixed" Claisen condensation. This variation is particularly effective when one of the carbonyl partners, in this case, diethyl oxalate, lacks α-hydrogens and therefore cannot self-condense, leading to a more controlled reaction with fewer side products.[3][4]
The reaction is catalyzed by a strong base, typically sodium ethoxide (NaOEt). The choice of the alkoxide base is critical; it must correspond to the alcohol portion of the ester to prevent transesterification, a competing reaction that would lead to a mixture of products.[4][5] The overall reaction is driven to completion by the final deprotonation of the newly formed β-dicarbonyl compound, which has a highly acidic α-hydrogen (pKa ≈ 11), to form a resonance-stabilized enolate.[6][7][8] An acidic workup is then required in the final step to protonate this enolate and yield the neutral β-ketoester product.[2][6]
Reaction Mechanism
The mechanism proceeds through several key steps:
-
Enolate Formation: Sodium ethoxide abstracts an acidic α-hydrogen from 4'-chloroacetophenone, the enolizable ketone, to form a nucleophilic enolate ion.[1][2]
-
Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate, forming a tetrahedral intermediate.[2][6]
-
Elimination: The tetrahedral intermediate collapses, expelling an ethoxide ion as a leaving group to form the β-ketoester.[4][9]
-
Deprotonation (Driving Force): The highly acidic α-hydrogen of the product is immediately deprotonated by the ethoxide base, forming a stable, resonance-stabilized enolate. This irreversible step drives the reaction equilibrium toward the product.[7][9]
-
Protonation: A final acidic workup neutralizes the enolate to yield the final product, this compound.[6]
References
- 1. byjus.com [byjus.com]
- 2. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 7. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. youtube.com [youtube.com]
- 9. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols for the Purification of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Abstract
This technical guide provides a comprehensive protocol for the purification of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a valuable β-keto ester intermediate in pharmaceutical and agrochemical research. The purification strategy is tailored for a crude product synthesized via a crossed Claisen condensation. This document elucidates the underlying chemical principles of the purification process, offering detailed, step-by-step methodologies for both recrystallization and column chromatography. Emphasis is placed on achieving high purity by effectively removing unreacted starting materials and reaction byproducts. Safety protocols and methods for analytical verification of the final product are also discussed, providing researchers with a robust and reliable procedure.
Introduction and Significance
This compound is a key structural motif in the synthesis of a variety of heterocyclic compounds and other complex molecules. Its 1,3-dicarbonyl functionality, combined with the presence of a chlorophenyl group, makes it a versatile precursor for developing novel therapeutic agents and agrochemicals. The purity of this intermediate is paramount, as impurities can lead to side reactions and significantly lower the yield and purity of subsequent synthetic steps.
The most common synthetic route to this compound is the crossed Claisen condensation of 4'-chloroacetophenone with diethyl oxalate, using a strong base such as sodium ethoxide.[1][2] This method, while efficient, necessitates a thorough purification process to remove unreacted starting materials, the basic catalyst, and potential byproducts.
The Rationale Behind the Purification Strategy
A successful purification protocol is built upon understanding the potential impurities in the crude reaction mixture. In the context of a crossed Claisen condensation, the primary impurities are:
-
Unreacted Starting Materials: 4'-chloroacetophenone and diethyl oxalate.
-
Basic Catalyst: Sodium ethoxide, which is hydrolyzed to sodium hydroxide and ethanol during the workup.
-
Byproducts: Ethanol (from the reaction and hydrolysis of the base) and potentially minor amounts of the self-condensation product of 4'-chloroacetophenone.
The purification strategy is therefore designed as a two-stage process: an initial aqueous workup to remove the bulk of the water-soluble impurities, followed by a fine purification step to isolate the desired product from the remaining organic-soluble impurities.
Stage 1: Aqueous Workup - The "Crude Cut"
The initial workup is a liquid-liquid extraction procedure designed to perform a bulk separation. The crude reaction mixture is first quenched with a dilute acid. This step has two primary functions:
-
Neutralization: It neutralizes the sodium ethoxide catalyst and the enolate of the product, rendering them organic-soluble.[2]
-
Solubility Segregation: It creates an aqueous layer into which water-soluble salts (e.g., sodium chloride) and any remaining ethanol will partition.
Subsequent extraction with an organic solvent (e.g., ethyl acetate) will pull the desired product and other organic-soluble components into the organic phase, leaving the bulk of the inorganic impurities behind.
Figure 1: Workflow for the initial aqueous workup.
Stage 2: Fine Purification - Recrystallization vs. Chromatography
With a melting point of 61-62.5 °C, this compound is a solid at room temperature, making recrystallization the preferred method for final purification.[3] This technique is highly effective at removing small amounts of impurities that have different solubility profiles from the desired compound. The choice of solvent is critical for successful recrystallization.
For instances where recrystallization is not sufficiently effective, or if the crude product is an oil, flash column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through it.[4][5]
Detailed Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.
Reagents and Solvents
| Chemical | Formula | MW ( g/mol ) | Role | Key Hazards |
| Crude Product | C₁₂H₁₁ClO₄ | 254.67 | - | Irritant |
| 4'-Chloroacetophenone | C₈H₇ClO | 154.59 | Starting Material | Harmful if swallowed, skin/eye irritant.[6][7] |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | Starting Material | Harmful if swallowed, causes eye/skin irritation.[8][9] |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Base | Flammable solid, causes severe burns.[10] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Solvent | Flammable, eye irritant |
| Hexane | C₆H₁₄ | 86.18 | Solvent | Flammable, skin/respiratory irritant |
| Hydrochloric Acid (1M) | HCl | 36.46 | Quenching Agent | Corrosive |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Drying Agent | - |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | Stationary Phase | Respiratory irritant |
Protocol 1: Aqueous Workup
-
Quenching: Carefully pour the crude reaction mixture into a beaker containing ice-cold 1M hydrochloric acid with stirring. The volume of the acid should be sufficient to neutralize all the base used in the reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a typical 10 mmol scale reaction).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude solid product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A mixed solvent system of ethyl acetate and hexane is often effective for β-keto esters.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Precipitation: Slowly add hexane to the hot solution with swirling until a slight cloudiness persists. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 3: Alternative Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a flash column with silica gel, wet-packing it with the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Figure 2: Final purification pathways.
Characterization of the Purified Product
The purity of the final product should be assessed using appropriate analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (61-62.5 °C) is a good indicator of purity.[3]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound. Due to keto-enol tautomerism, the NMR spectrum will show two sets of peaks corresponding to the keto and enol forms. The integration of these peaks can be used to determine the tautomeric ratio in the chosen NMR solvent.[11]
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Concluding Remarks
The protocol outlined in this application note provides a reliable and reproducible method for the purification of this compound from a crude reaction mixture. The two-stage approach, involving an initial aqueous workup followed by recrystallization, is highly effective in removing both inorganic and organic impurities. For challenging separations, flash column chromatography serves as a robust alternative. Adherence to this protocol will enable researchers to obtain high-purity material, which is crucial for the success of subsequent synthetic transformations.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. 5814-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. DIETHYL OXALATE [www2.atmos.umd.edu]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate as a Master Key for Heterocyclic Synthesis
Introduction: The Strategic Value of a Versatile Synthon
In the landscape of medicinal chemistry and drug development, the efficient construction of novel heterocyclic scaffolds is paramount. Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (CAS: 5814-38-0, MW: 254.67 g/mol ) has emerged as a powerhouse building block for this purpose.[1][2] Its structure, featuring a 1,3-dicarbonyl system flanked by a reactive ester and an electronically-tuned 4-chlorophenyl group, offers a unique combination of reactivity and functionality. This arrangement provides multiple electrophilic sites, making it an ideal substrate for cyclocondensation reactions with a variety of binucleophiles.
The presence of the 4-chlorophenyl moiety is of particular strategic importance, as this substitution pattern is a well-established feature in numerous pharmacologically active agents, contributing to favorable binding interactions and metabolic stability. These application notes provide an in-depth guide to leveraging this versatile synthon for the synthesis of high-value pyrazole and pyridazinone cores, complete with mechanistic insights and detailed, field-tested protocols.
Core Synthetic Pathways: From Dioxobutanoate to High-Value Heterocycles
The dual carbonyl functionality of this compound is the key to its synthetic utility. The differential reactivity of the ketone and the α-keto-ester moieties allows for regioselective attacks by nucleophiles, guiding the formation of specific heterocyclic rings.
Synthesis of 5-(4-chlorophenyl)pyrazoles via Knorr-Type Cyclocondensation
The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a cornerstone of pyrazole synthesis, a class of heterocycles renowned for its broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[3] The reaction proceeds via a cyclocondensation mechanism where the more nucleophilic nitrogen of the hydrazine derivative initiates the reaction.
Mechanistic Rationale: The synthesis is initiated by the nucleophilic attack of a hydrazine terminal nitrogen onto one of the carbonyl carbons of the dioxobutanoate. The choice of which carbonyl is attacked first can be influenced by reaction conditions, but intramolecular cyclization followed by dehydration inevitably leads to the stable, aromatic pyrazole ring. The reaction with unsubstituted hydrazine hydrate typically yields a stable pyrazol-3-ol tautomer.
Below is a generalized workflow for this transformation.
Caption: Workflow for Pyrazole Synthesis.
Synthesis of 6-(4-chlorophenyl)pyridazinones
Pyridazine and its fused derivatives are another class of heterocycles with significant therapeutic relevance, found in drugs like the antihypertensive agent cadralazine.[4] The reaction of this compound with hydrazine can also be directed to form the six-membered pyridazinone ring system.
Mechanistic Rationale: In this pathway, hydrazine acts as a dinucleophile, bridging the 1,4-positions of the dicarbonyl system (relative to the ester group). The reaction involves a sequential condensation-cyclization-dehydration cascade. The initial attack forms a hydrazone, followed by an intramolecular attack of the second nitrogen atom onto the ester carbonyl, leading to cyclization and elimination of ethanol. This approach provides a direct route to highly functionalized pyridazinone scaffolds.
Caption: Workflow for Pyridazinone Synthesis.
Modern Methodologies: Enhancing Efficiency with Microwave Irradiation
Conventional heating methods for heterocyclic synthesis often require long reaction times and can lead to side product formation. Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations.[5] The use of microwave irradiation can dramatically accelerate reaction rates, improve yields, and enhance product purity by promoting rapid, uniform heating.[6][7] Both the pyrazole and pyridazinone syntheses described herein are highly amenable to microwave-assisted protocols, often reducing reaction times from hours to mere minutes.[8]
Data Summary
The following table summarizes typical reaction parameters for the synthesis of representative heterocycles from this compound.
| Heterocycle Class | Reagent | Typical Conditions | Reaction Time | Expected Yield |
| Pyrazole | Hydrazine Hydrate | Ethanol, Reflux | 2-4 hours | Good to Excellent |
| Pyrazole (MW) | Hydrazine Hydrate | Ethanol, Microwave (100-120 °C) | 5-15 minutes | Excellent |
| Pyridazinone | Hydrazine Hydrate | Glacial Acetic Acid, Reflux | 4-6 hours | Good |
| Pyridazinone (MW) | Hydrazine Hydrate | Acetic Acid, Microwave (120-140 °C) | 10-20 minutes | Very Good |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
This protocol details the conventional synthesis of a key pyrazole intermediate.
Materials:
-
This compound (1.0 eq, 2.55 g)
-
Hydrazine hydrate (80% solution) (1.2 eq, 0.75 mL)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid (2-3 drops, optional catalyst)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.55 g, 10 mmol).
-
Add absolute ethanol (25 mL) and stir the mixture until the starting material is fully dissolved.
-
Slowly add hydrazine hydrate (0.75 mL, 12 mmol) to the solution dropwise at room temperature. A slight exotherm may be observed.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction (optional, but can improve reaction rate).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one as a solid. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one
This protocol demonstrates an efficient, microwave-assisted approach.
Materials:
-
This compound (1.0 eq, 1.27 g)
-
Hydrazine hydrate (80% solution) (1.2 eq, 0.38 mL)
-
Glacial Acetic Acid (10 mL)
-
10-20 mL microwave reaction vessel with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Place this compound (1.27 g, 5 mmol) into a 10-20 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add glacial acetic acid (10 mL) followed by hydrazine hydrate (0.38 mL, 6 mmol).
-
Seal the vessel and place it in the cavity of the microwave synthesizer.
-
Set the reaction parameters: Temperature at 130 °C, hold time of 15 minutes, and maximum power of 300 W with stirring.
-
After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) before opening.
-
Pour the reaction mixture into ice-cold water (50 mL). A precipitate will form.
-
Stir the suspension for 15 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual acetic acid.
-
Dry the product in a vacuum oven to afford 6-(4-chlorophenyl)pyridazin-3(2H)-one. Recrystallization from an appropriate solvent like ethanol or isopropanol can be performed for higher purity.
Conclusion and Outlook
This compound stands as a testament to the power of well-designed synthons in modern organic synthesis. Its inherent reactivity and functional group handles provide a reliable and efficient entry point to diverse and valuable heterocyclic systems, including pyrazoles and pyridazinones. The adaptability of these syntheses to modern techniques like microwave irradiation further enhances their appeal, aligning with the principles of green chemistry by reducing reaction times and energy consumption. For researchers in drug discovery, the protocols outlined here offer a robust foundation for the rapid generation of novel compound libraries centered on privileged heterocyclic cores, accelerating the journey from chemical synthesis to biological evaluation.
References
- 1. This compound | 5814-38-0 [chemicalbook.com]
- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues [mdpi.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols: Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate in Medicinal Chemistry
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. This compound belongs to the class of 4-substituted 2,4-dioxobutanoic acids, which have emerged as promising inhibitors of the influenza virus polymerase acidic (PA) endonuclease, a critical enzyme for viral replication. This document details the scientific rationale, potential mechanisms of action, and detailed protocols for evaluating the antiviral efficacy of this compound and its analogs.
Introduction: The Therapeutic Potential of 4-Substituted 2,4-Dioxobutanoic Acids
The increasing prevalence of drug-resistant influenza strains necessitates the development of novel antiviral agents with distinct mechanisms of action.[1] One of the most promising targets for new anti-influenza therapeutics is the endonuclease activity of the viral polymerase acidic (PA) protein.[2][3] This enzyme is essential for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host pre-mRNAs to prime its own mRNA synthesis.[2][4][5] Inhibition of the PA endonuclease effectively halts viral replication.[1]
This compound is a member of the 4-substituted 2,4-dioxobutanoic acid class of compounds. This class of molecules has been identified as potent and selective inhibitors of the influenza virus PA endonuclease.[6] The core scaffold of these compounds, the α,γ-diketo acid moiety, is crucial for their inhibitory activity.
Chemical Structure and Properties of this compound:
| Property | Value | Source |
| CAS Number | 5814-38-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C12H11ClO4 | --INVALID-LINK-- |
| Molecular Weight | 254.67 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
Proposed Mechanism of Action: Chelation of the Dinuclear Metal Center
The catalytic activity of the influenza PA endonuclease relies on a dinuclear metal center, typically manganese ions (Mn2+), within its active site.[7] The 2,4-dioxobutanoic acid pharmacophore is believed to exert its inhibitory effect by chelating these essential metal ions. This coordination disrupts the enzyme's catalytic machinery, preventing it from cleaving host pre-mRNAs and thereby inhibiting viral transcription.
Caption: Proposed mechanism of PA endonuclease inhibition.
Experimental Protocols
The following protocols provide a framework for evaluating the antiviral activity of this compound.
Biochemical Assay: PA Endonuclease Inhibition
This in vitro assay directly measures the inhibition of the PA endonuclease enzymatic activity.
Workflow Diagram:
Caption: Workflow for the PA endonuclease biochemical assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant PA endonuclease domain to the desired concentration in assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl2, 1 mM MnCl2, 1 mM DTT).
-
Prepare a fluorescently labeled single-stranded DNA or RNA substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the PA endonuclease domain.
-
Add serial dilutions of the inhibitor or vehicle control (DMSO).
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay: Influenza Virus Replication Inhibition
This assay evaluates the ability of the compound to inhibit influenza virus replication in a cellular context.
Workflow Diagram:
Caption: Workflow for the cell-based influenza virus inhibition assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture Madin-Darby Canine Kidney (MDCK) cells in appropriate growth medium.
-
Seed MDCK cells into a 96-well plate at a density that will result in a confluent monolayer at the time of infection.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin).
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a known titer of influenza A virus (e.g., A/PR/8/34) at a multiplicity of infection (MOI) of 0.01.
-
-
Incubation and Endpoint Measurement:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Assess viral replication using one of the following methods:
-
Cytopathic Effect (CPE) Assay: Visually score the wells for virus-induced cell death.
-
Plaque Reduction Assay: Overlay the infected cells with agarose and stain with crystal violet to visualize and count plaques.
-
Quantitative PCR (qPCR): Extract viral RNA from the supernatant and quantify the amount of a viral gene (e.g., M gene).
-
Neuraminidase Activity Assay: Measure the neuraminidase activity in the cell supernatant as an indicator of viral progeny release.[8][9]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control.
-
Determine the 50% effective concentration (EC50) by fitting the data to a dose-response curve.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral activity is not due to general toxicity to the host cells.
Step-by-Step Protocol:
-
Cell Plating: Seed MDCK cells in a 96-well plate as described for the antiviral assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the antiviral assay.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
Viability Measurement: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI = CC50/EC50) can then be calculated to determine the therapeutic window of the compound.
Expected Results and Interpretation
A potent and selective inhibitor of the influenza PA endonuclease, such as this compound is expected to exhibit the following characteristics:
-
Biochemical Assay: A low IC50 value, indicating potent inhibition of the isolated enzyme.
-
Cell-Based Assay: A low EC50 value, demonstrating effective inhibition of viral replication in a cellular context.
-
Cytotoxicity Assay: A high CC50 value, resulting in a favorable selectivity index (SI > 10 is generally considered promising).
Comparative Data for Known PA Endonuclease Inhibitors:
| Compound | Target | IC50 (µM) | EC50 (µM) | Reference |
| Baloxavir acid | PA Endonuclease | ~0.02 | ~0.005 | --INVALID-LINK-- |
| L-742,001 | PA Endonuclease | 0.43 | 0.35 | --INVALID-LINK-- |
| Compound 50 | PA Endonuclease | 0.94 | 3.2 (EC90) | --INVALID-LINK-- |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel anti-influenza drugs targeting the PA endonuclease. The protocols outlined in these application notes provide a robust framework for its evaluation. Future studies should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this chemical scaffold. Furthermore, in vivo efficacy studies in animal models of influenza infection are warranted to translate the in vitro findings into potential clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
- 3. Inhibitors of Influenza Virus Polymerase Acidic (PA) Endonuclease: Contemporary Developments and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor | Encyclopedia MDPI [encyclopedia.pub]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. "An Optimized Cell-Based Assay To Assess Influenza Virus Replication By" by Mira C Patel, Daniel Flanigan et al. [digitalcommons.library.tmc.edu]
Application Notes and Protocols for High-Throughput Screening of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate as a Macrophage Migration Inhibitory Factor (MIF) Inhibitor
Introduction: Targeting a Master Regulator of Inflammation
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a pivotal role in the innate and adaptive immune systems.[1] Unlike many other cytokines, MIF possesses a unique tautomerase enzymatic activity, which is implicated in its pro-inflammatory functions.[2] Elevated levels of MIF are associated with a range of inflammatory and autoimmune diseases, as well as cancer, making it a compelling therapeutic target.[1][3] The catalytic activity of MIF is dependent on its N-terminal proline residue (Pro-1), which acts as a catalytic base.[4][5][6] Inhibition of this tautomerase activity has emerged as a key strategy for the discovery of small molecule therapeutics that can modulate the biological functions of MIF.[7][8]
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a small molecule that has been identified as a potential inhibitor of MIF. Its chemical structure is presented in Table 1. This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) assays to characterize the inhibitory potential of this compound and similar compounds against MIF's tautomerase activity.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H11ClO4 | [1] |
| Molecular Weight | 254.67 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 5814-38-0 | [9] |
| Synonyms | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutyrate | [9] |
Principle of the MIF Tautomerase HTS Assay
The HTS assay described herein is a robust and reliable method for identifying and characterizing inhibitors of MIF's tautomerase activity. The assay is based on the enzymatic conversion of a non-physiological substrate, 4-hydroxyphenylpyruvate (4-HPP), from its keto form to its enol form.[9][10] The resulting enol product forms a complex with borate in the assay buffer, which can be detected spectrophotometrically by an increase in absorbance at 320 nm.[10] The rate of this increase in absorbance is directly proportional to the MIF tautomerase activity. In the presence of an inhibitor, the rate of the reaction is reduced, allowing for the quantification of the inhibitor's potency.
MIF Signaling Pathway
MIF exerts its biological effects through a complex signaling network. It binds to the cell surface receptor CD74, which then forms a complex with co-receptors such as CD44, CXCR2, and CXCR4. This receptor engagement initiates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, leading to cellular responses such as inflammation, proliferation, and survival.[6] The tautomerase active site of MIF is believed to be involved in its interaction with CD74, thus inhibitors targeting this site can disrupt MIF's biological functions.
Caption: MIF Signaling Pathway and Point of Inhibition.
Experimental Workflow for HTS
The high-throughput screening process follows a logical progression from initial screening of a compound library to hit confirmation and detailed characterization of confirmed inhibitors.
Caption: High-Throughput Screening (HTS) Workflow.
Detailed HTS Protocol for MIF Tautomerase Inhibition
This protocol is optimized for a 96-well plate format but can be adapted to 384- or 1536-well formats for higher throughput.
Reagents and Materials
| Reagent/Material | Recommended Source/Specification |
| Recombinant Human MIF | Purified to >95% (SDS-PAGE) |
| This compound | >98% purity |
| 4-Hydroxyphenylpyruvic acid (4-HPP) | >98% purity |
| Boric Acid | ACS grade or higher |
| Sodium Hydroxide (NaOH) | ACS grade or higher |
| Hydrochloric Acid (HCl) | ACS grade or higher |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, >99.9% |
| 96-well UV-transparent microplates | |
| Multichannel pipettes | |
| Plate reader with UV-Vis capabilities |
Buffer and Solution Preparation
-
MIF Assay Buffer: 50 mM Sodium Borate, pH 8.0. Prepare by dissolving boric acid in deionized water and adjusting the pH with NaOH. This buffer is critical as the borate is required to form the detectable complex with the enol product.
-
4-HPP Substrate Stock Solution (10 mM): Dissolve 4-HPP in MIF Assay Buffer. Prepare fresh daily and protect from light.
-
Recombinant Human MIF Stock Solution (1 mg/mL): Reconstitute lyophilized MIF in a suitable buffer (e.g., PBS) and store in aliquots at -80°C. Thaw on ice before use and dilute to the working concentration in MIF Assay Buffer.
-
This compound Stock Solution (10 mM): Dissolve the compound in 100% DMSO.
Assay Procedure
-
Compound Plating:
-
Prepare serial dilutions of this compound in 100% DMSO. For a typical 8-point dose-response curve, start with a 1 mM stock and perform 1:3 serial dilutions.
-
Add 2 µL of each compound dilution to the appropriate wells of a 96-well plate. For control wells, add 2 µL of DMSO.
-
Expert Insight: Maintaining a constant DMSO concentration across all wells is crucial to avoid solvent effects on enzyme activity. The final DMSO concentration in the assay should not exceed 1-2%.
-
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant human MIF in MIF Assay Buffer. The optimal concentration should be determined empirically but a final concentration of 50-100 nM is a good starting point.[11]
-
Add 98 µL of the MIF working solution to each well containing the compound or DMSO.
-
Mix gently by tapping the plate and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Substrate Addition and Kinetic Reading:
-
Prepare a working solution of 4-HPP in MIF Assay Buffer. A final concentration around the Km value (typically in the low millimolar range) is recommended for competitive inhibitor screening.[12]
-
Add 100 µL of the 4-HPP working solution to each well to initiate the reaction. The final assay volume is 200 µL.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 320 nm every 30 seconds for 10-15 minutes.
-
Controls for a Self-Validating System
-
Positive Control (100% activity): Wells containing MIF and DMSO, but no inhibitor.
-
Negative Control (0% activity): Wells containing assay buffer and DMSO, but no MIF. This accounts for the non-enzymatic tautomerization of 4-HPP.
-
Reference Inhibitor Control: Include a known MIF inhibitor (e.g., ISO-1) as a positive control for inhibition.[7]
Data Analysis and Interpretation
-
Calculate the Rate of Reaction:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
-
Calculate Percent Inhibition:
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_negative_control) / (V₀_positive_control - V₀_negative_control))
-
-
Determine the IC50 Value:
-
The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%.[13]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software such as GraphPad Prism.[14][15][16] The equation for this model is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
The software will calculate the LogIC50, from which the IC50 value can be determined.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High background signal | 4-HPP instability or contamination. | Prepare 4-HPP fresh daily and protect from light. Ensure high purity of the substrate. |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration. | Titrate the MIF and 4-HPP concentrations to find the optimal conditions for a robust signal.[9] |
| Compound interference | Compound absorbs at 320 nm or is fluorescent. | Run a control plate with the compound and substrate but no enzyme to check for interference. |
| Poor curve fit for IC50 | Inappropriate concentration range tested. | Adjust the range of inhibitor concentrations to ensure a full dose-response curve is captured. |
Conclusion and Future Directions
This application note provides a comprehensive framework for the high-throughput screening of this compound as a potential inhibitor of MIF tautomerase activity. By following the detailed protocols and data analysis guidelines, researchers can reliably assess the potency of this and other compounds. Confirmed hits from this primary screen should be further characterized in secondary assays to confirm their mechanism of action and to evaluate their effects on MIF's biological functions in cell-based models. Ultimately, the identification of potent and selective MIF inhibitors will pave the way for the development of novel therapeutics for a wide range of inflammatory and proliferative diseases.
References
- 1. Progress in the development of macrophage migration inhibitory factor small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibitors of macrophage migration inhibitory factor (MIF) as an emerging class of therapeutics for immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the role of the amino-terminal proline in the enzymatic activity catalyzed by macrophage migration inhibitory factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct link between cytokine activity and a catalytic site for macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Inhibitors of the Tautomerase Activity of Macrophage Migration Inhibitory Factor (MIF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of MIF Enzymatic Activity by an Allosteric Site at the Central Solvent Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. graphpad.com [graphpad.com]
- 16. youtube.com [youtube.com]
Derivatization of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate for biological evaluation
Application Notes & Protocols
Topic: Derivatization of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate for Biological Evaluation
Abstract
This compound is a highly versatile 1,3-dicarbonyl compound, serving as a foundational scaffold in medicinal chemistry. Its intrinsic reactivity, characterized by two electrophilic carbonyl centers and an acidic α-methylene group, makes it an ideal precursor for the synthesis of a diverse array of heterocyclic derivatives. This guide provides a comprehensive overview and detailed protocols for the derivatization of this key intermediate into biologically relevant pyrazole and pyrimidine scaffolds. We delve into the chemical rationale behind these synthetic transformations and present standardized protocols for subsequent in vitro biological evaluation, specifically focusing on antimicrobial and anticancer screening. The methodologies are designed to be robust and reproducible, providing researchers in drug discovery and chemical biology with a practical framework for developing novel therapeutic agents.
Introduction: The Strategic Value of the 1,3-Dicarbonyl Synthon
In the landscape of drug discovery, the development of novel molecular entities with therapeutic potential is paramount. The 1,3-dicarbonyl motif is a privileged structural unit in organic synthesis, prized for its capacity to undergo a wide range of chemical transformations.[1][2] this compound, a prominent example of a β-ketoester, embodies this synthetic utility. The presence of the 4-chlorophenyl group often enhances the biological activity of its derivatives, a common feature in many pharmacologically active compounds.
The true power of this scaffold lies in its ability to serve as a linchpin for constructing complex heterocyclic systems through cyclocondensation reactions.[3][4] By reacting with various binucleophilic reagents, the linear dicarbonyl structure can be readily converted into five- or six-membered rings, which form the core of many established and experimental drugs. This guide focuses on two such high-value heterocyclic classes: pyrazoles and pyrimidines. These derivatives have demonstrated a remarkable spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8][9][10]
This document serves as both a strategic guide and a practical laboratory manual. It explains the underlying chemical principles and provides detailed, step-by-step protocols for synthesis and subsequent biological screening, enabling researchers to efficiently explore the chemical space around this valuable scaffold.
Foundational Chemistry: Reactivity of the β-Ketoester Core
The synthetic versatility of this compound is governed by its keto-enol tautomerism. The equilibrium between the diketo form and various enol forms creates multiple reactive sites, allowing for controlled and predictable reactions. The acidic protons on the central methylene group are readily abstracted by a base, generating a stabilized enolate that is highly nucleophilic.
Caption: Keto-enol tautomers of the parent scaffold.
This reactivity is harnessed in cyclocondensation reactions, where a single reagent containing two nucleophilic centers reacts with the two carbonyl groups of the ketoester to form a stable heterocyclic ring.
Synthetic Protocol I: Synthesis of 3-(4-chlorophenyl)-Pyrazole Derivatives
Scientific Rationale: The pyrazole nucleus is a cornerstone of medicinal chemistry, found in drugs with antifungal, antitubercular, and anticancer activities.[5][6][7] The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is the most classical and efficient method for constructing the pyrazole ring. This reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration.
Caption: Workflow for pyrazole synthesis.
Detailed Step-by-Step Methodology
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).
-
Reactant Addition: To this solution, add hydrazine hydrate (1.2 eq) dropwise. If using a substituted hydrazine (e.g., phenylhydrazine), add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).
-
Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of crushed ice with constant stirring.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 20 mL).
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield the pure pyrazole derivative.
Expected Data & Observations
The table below provides representative data for the synthesis of pyrazole derivatives. Yields and melting points are critical indicators of reaction success and product purity.
| Reagent | Product Structure (Example) | Typical Yield (%) | M.p. (°C) |
| Hydrazine Hydrate | 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester | 85-92% | 188-190 |
| Phenylhydrazine | 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester | 80-88% | 145-147 |
Synthetic Protocol II: Synthesis of 2-Oxo/Thioxo-pyrimidine Derivatives
Scientific Rationale: Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals, including anticancer agents that function as kinase inhibitors.[8][11] The classical Biginelli-type reaction involves the condensation of a β-dicarbonyl compound with urea or thiourea under basic conditions to form the six-membered dihydropyrimidine ring, which can be subsequently oxidized if desired.
Caption: Workflow for pyrimidine synthesis.
Detailed Step-by-Step Methodology
-
Base Preparation: Prepare a solution of sodium ethoxide by carefully dissolving metallic sodium (1.5 eq) in absolute ethanol (30 mL) in a three-necked flask under a nitrogen atmosphere.
-
Reagent Addition: Once the sodium has completely dissolved, add this compound (1.0 eq) to the solution, followed by urea or thiourea (1.5 eq).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the flask in an ice bath. Carefully neutralize the mixture by adding dilute hydrochloric acid dropwise until the pH is approximately 6-7.
-
Filtration: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Drying & Purification: Dry the crude product and recrystallize from an appropriate solvent system (e.g., ethanol/water or DMF) to obtain the pure pyrimidine derivative.
Expected Data & Observations
| Reagent | Product Structure (Example) | Typical Yield (%) | M.p. (°C) |
| Urea | 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydropyrimidine-6-carboxylic acid ethyl ester | 70-80% | >250 (decomposes) |
| Thiourea | 4-(4-chlorophenyl)-2-thioxo-1,2,5,6-tetrahydropyrimidine-6-carboxylic acid ethyl ester | 75-85% | >260 (decomposes) |
Biological Evaluation: A Framework for Activity Screening
The successful synthesis of novel derivatives is the first step in a longer journey. The next critical phase is to assess their biological activity to identify promising lead compounds for further development. Below are standardized protocols for initial in vitro screening.
Caption: General workflow for biological evaluation.
Protocol 5.1: Antimicrobial Susceptibility Testing
Rationale: The prevalence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Heterocyclic compounds are a rich source of such molecules.[9][10][12][13] The agar well diffusion method provides a straightforward preliminary assessment of antibacterial and antifungal activity.
Methodology: Agar Well Diffusion
-
Media Preparation: Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.
-
Inoculation: Prepare a microbial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[12] Evenly swab the inoculum over the surface of the agar plate.
-
Well Preparation: Aseptically bore wells (6 mm diameter) into the agar.
-
Compound Loading: Add a defined concentration (e.g., 100 µg/mL in DMSO) of each synthesized derivative into separate wells. Include a positive control (e.g., Streptomycin for bacteria, Fluconazole for fungi) and a negative control (DMSO solvent).
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or at 28°C for 48 hours (fungi).
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Data Presentation: Zone of Inhibition (mm)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Pyrazole-1 | 15 | 12 | 14 |
| Pyrimidine-1 | 11 | 9 | 10 |
| Streptomycin | 22 | 20 | - |
| Fluconazole | - | - | 19 |
| DMSO | 0 | 0 | 0 |
Protocol 5.2: Anticancer Cell Viability Assay
Rationale: Many pyrazole and pyrimidine derivatives have been shown to possess potent cytotoxic effects against cancer cells by interfering with critical cellular processes.[6][7][8][11] The MTT assay is a colorimetric method used to assess cell viability and is a standard first-pass screen for anticancer activity.[14]
Methodology: MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HepG-2 liver cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a positive control (e.g., Doxorubicin) and an untreated control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Data Presentation: IC₅₀ Values (µM)
| Compound ID | MCF-7 (Breast Cancer) | HepG-2 (Liver Cancer) |
| Pyrazole-1 | 12.5 | 18.2 |
| Pyrimidine-1 | 8.7 | 11.4 |
| Doxorubicin | 0.9 | 1.2 |
Conclusion and Future Perspectives
This compound stands out as a powerful and adaptable starting material for generating libraries of heterocyclic compounds with significant potential for biological activity. The protocols detailed herein for the synthesis of pyrazole and pyrimidine derivatives, coupled with primary screening assays, provide a robust platform for initiating drug discovery projects.
Future work should focus on expanding the diversity of the synthesized library by employing a wider range of binucleophilic reagents. The results from the initial biological screens will be crucial for establishing preliminary Structure-Activity Relationships (SAR), which can guide the rational design of second-generation compounds with improved potency and selectivity. Promising "hit" compounds should be advanced to more specific mechanistic studies and secondary assays to elucidate their mode of action.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. heteroletters.org [heteroletters.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate synthesis
Technical Support Center: Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. We will delve into the underlying chemical principles to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Part 1: Synthesis Overview and Mechanism
The synthesis of this compound is achieved via a crossed Claisen condensation (also known as a Claisen-Schmidt condensation). This reaction involves the base-mediated condensation between an enolizable ketone (4'-chloroacetophenone) and a non-enolizable ester (diethyl oxalate).[1][2] Diethyl oxalate is an excellent electrophilic acceptor because it lacks α-hydrogens and therefore cannot undergo self-condensation.[3][4]
The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from 4'-chloroacetophenone to form a resonance-stabilized enolate.[3]
-
Nucleophilic Attack: The enolate anion attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide (EtO⁻) leaving group to form the β-dicarbonyl product.[5]
-
Deprotonation (Driving Force): The product, a β-keto ester, has highly acidic protons between the two carbonyl groups. The ethoxide base deprotonates this position, forming a highly stabilized enolate anion. This final, essentially irreversible deprotonation step drives the reaction equilibrium toward the product, which is why a stoichiometric amount of base is required.[3][5][6]
-
Protonation (Work-up): An acidic workup in the final stage neutralizes the enolate to yield the desired product.[3][7]
Reaction Mechanism Visualization
Caption: Figure 1: Mechanism of Crossed Claisen Condensation
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is a full equivalent of sodium ethoxide required for this reaction? Can I use a catalytic amount?
A1: A stoichiometric amount (at least one full equivalent) of base is crucial because the final step of the mechanism is the deprotonation of the β-dicarbonyl product.[5] The resulting enolate is highly resonance-stabilized, making this deprotonation thermodynamically favorable and essentially irreversible. This step pulls the entire reaction equilibrium towards the product side, ensuring a high yield.[3] Using a catalytic amount of base would result in a poor yield as the equilibrium would not favor product formation.
Q2: Why must the reaction conditions be strictly anhydrous?
A2: There are two primary reasons. First, the base, sodium ethoxide, is extremely reactive towards water. Any moisture present will consume the base, rendering it ineffective for deprotonating the ketone. Second, water can participate in the hydrolysis of the ester starting material (diethyl oxalate) and the final product, leading to unwanted carboxylic acid side products and reduced yields.
Q3: Can I use a different base, such as sodium hydroxide (NaOH) or lithium diisopropylamide (LDA)?
A3: It is highly inadvisable.
-
Sodium Hydroxide (NaOH): Will cause saponification (hydrolysis) of the ester functional groups on both the diethyl oxalate and the final product, leading to a complex mixture of products.[8]
-
Lithium Diisopropylamide (LDA): While a strong, non-nucleophilic base, LDA is not typically used in classic Claisen condensations. It can potentially cause enolization of the electrophilic ester (diethyl oxalate), leading to undesired side reactions.[7][9] The recommended base is the sodium alkoxide corresponding to the alcohol portion of the ester (sodium ethoxide for ethyl esters) to prevent transesterification.[9]
Q4: My final product exists as the enol tautomer. Is this normal?
A4: Yes, this is entirely normal and expected. β-dicarbonyl compounds, such as your product, exist predominantly in their enol or enolate form due to the stability conferred by conjugation and, in the enol form, intramolecular hydrogen bonding. Spectroscopic data (¹H NMR, IR) will reflect this tautomerism.[1]
Part 3: Detailed Troubleshooting Guide
This section addresses specific issues encountered during the synthesis.
Problem 1: Very Low or No Product Formation
Q: After performing the reaction and work-up, TLC analysis shows only starting materials, and I isolated little to no product. What are the most likely causes?
A: This issue almost always points to a fundamental problem with the reagents or reaction setup, particularly the base.
Causality & Solution Workflow:
-
Inactive Base (Sodium Ethoxide): Sodium ethoxide is highly hygroscopic and decomposes upon exposure to air and moisture.
-
Troubleshooting Step: Always use freshly prepared sodium ethoxide or a recently purchased, properly stored commercial solution. A common laboratory preparation involves reacting clean sodium metal with absolute (anhydrous) ethanol under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Protocol: Preparation of Sodium Ethoxide: To a three-neck flask under N₂, add 10 mL of anhydrous ethanol per 10 mmol of required base. Add sodium metal (10 mmol, cut into small, clean pieces) portion-wise, controlling the exothermic reaction with an ice bath. Allow the reaction to stir until all sodium has dissolved completely before proceeding.
-
-
Presence of Water: As detailed in the FAQ, water is detrimental.
-
Troubleshooting Step: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents. Commercial "anhydrous" ethanol should be stored over 3Å or 4Å molecular sieves.
-
-
Incorrect Order of Addition: The order of reagent addition can be critical.
-
Troubleshooting Step: A reliable procedure involves adding a mixture of the 4'-chloroacetophenone and diethyl oxalate dropwise to the stirred solution of sodium ethoxide.[1] This maintains a low concentration of the enolizable ketone, minimizing potential self-condensation side reactions.
-
Troubleshooting Flowchart: No Product
Caption: Figure 2: Troubleshooting Zero Yield
Problem 2: Consistently Low Yields (<50%)
Q: I am getting the desired product, but my yields are consistently low. How can I optimize the reaction?
A: Low yields, where the reaction is working but inefficiently, often point to suboptimal reaction conditions or competing side reactions.
Optimization Parameters Table:
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Stoichiometry | 1.0 eq. Ketone, 1.0 eq. Oxalate, 1.0 eq. NaOEt | Increase Diethyl Oxalate to 1.1-1.2 eq. Diethyl oxalate is volatile and can be lost. A slight excess can help drive the reaction to completion. |
| Temperature | Stir overnight at RT, then heat at 80°C for 30 min.[1] | Maintain lower temperature for longer. Try stirring at room temperature for 24-48 hours. Elevated temperatures can sometimes promote side reactions. Monitor by TLC to determine the optimal time. |
| Work-up pH | Acidify to pH = 2 with H₂SO₄.[1] | Ensure pH is distinctly acidic. Use pH paper. If the solution is not acidic enough (pH > 4), the product will remain as the water-soluble enolate salt, leading to significant loss during aqueous extraction. |
| Extraction | Extract with dichloromethane.[1] | Perform multiple extractions. Use 3-4 portions of the extraction solvent. The product may have some solubility in the aqueous layer, and multiple extractions will ensure complete recovery. |
Side Reaction to Consider: Aldol Self-Condensation
The enolate of 4'-chloroacetophenone can react with another molecule of the neutral ketone. While the Claisen condensation is generally faster, this side reaction can occur if local concentrations are not optimal.
-
Mitigation: As mentioned, ensure the slow, dropwise addition of the ketone/oxalate mixture to the base. This keeps the concentration of the free ketone low at any given time, favoring the reaction with the highly electrophilic diethyl oxalate which is present in higher concentration.
Problem 3: Impure Product and Purification Difficulties
Q: My crude product is a dark, oily mixture that is difficult to recrystallize. What are the likely impurities and how can I improve the purification?
A: An oily or dark crude product suggests the presence of unreacted starting materials or polymeric side products.
Troubleshooting Purification:
-
Identify Impurities:
-
Unreacted 4'-chloroacetophenone: This is less polar than the product.
-
Unreacted Diethyl Oxalate: Can be removed during aqueous washes.
-
Aldol Side Products: These are often higher molecular weight, more polar, and can form tars.
-
Carboxylic Acids: From hydrolysis of esters if conditions were not anhydrous. These can be removed with a bicarbonate wash.
-
-
Improved Work-up Protocol:
-
Step 1: After acidification, extract the product into dichloromethane or ethyl acetate.
-
Step 2: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove any acidic impurities), and finally with brine.
-
Step 3: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. This cleaner crude product should be more amenable to recrystallization.
-
-
Recrystallization Solvent System:
-
A reported method uses ethanol for recrystallization.[1]
-
If the product oils out, the solvent is likely too good. Try a mixed solvent system. For example, dissolve the crude oil in a minimum amount of hot ethanol or ethyl acetate, and then slowly add a non-polar solvent like hexanes or petroleum ether until turbidity persists. Allow to cool slowly to induce crystallization.
-
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of Reaction Conditions for Claisen Condensation
Welcome to the technical support center for the Claisen condensation. This guide is tailored for researchers, scientists, and drug development professionals to troubleshoot and optimize this pivotal carbon-carbon bond-forming reaction. Here, you will find practical, in-depth guidance in a question-and-answer format to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Claisen condensation?
The Claisen condensation is a reaction between two ester molecules, or an ester and another carbonyl compound, facilitated by a strong base to form a β-keto ester or a β-diketone.[1][2] A key requirement is that at least one of the reacting esters must possess an α-hydrogen, making it "enolizable."[1] The reaction's driving force is the formation of a highly stabilized enolate anion from the resulting β-keto ester product, which is a significantly more acidic compound than the starting materials.[3][4][5] An acidic workup is then required to protonate this enolate and isolate the final neutral product.[3][6][7]
Q2: How do I select the appropriate base for my reaction?
The choice of base is critical for a successful Claisen condensation. The base must be strong enough to deprotonate the α-carbon of the ester but should not engage in competing side reactions like nucleophilic substitution or hydrolysis.[1][8]
-
Alkoxide Bases (e.g., Sodium Ethoxide, NaOEt): For classic Claisen condensations involving ethyl esters, sodium ethoxide is the conventional choice. A crucial rule is to match the alkoxide base to the alcohol portion of the ester (e.g., use sodium ethoxide with ethyl esters).[9][10] This prevents transesterification, a side reaction that can lead to a mixture of products.[3][9]
-
Stronger, Non-Nucleophilic Bases (e.g., NaH, LDA): For intramolecular reactions (Dieckmann condensation) or when higher yields are desired, stronger bases like sodium hydride (NaH) or sodium amide (NaNH2) are often more effective.[5] For "crossed" Claisen condensations between two different enolizable esters, a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) is ideal for selectively forming one enolate before introducing the second ester.[11]
Table 1: Common Bases for Claisen Condensation
| Base | pKa of Conjugate Acid | Typical Use Cases | Key Considerations |
| Sodium Ethoxide (NaOEt) | ~16 | Classic self-condensation of ethyl esters. | Match alkoxide to the ester to prevent transesterification.[3][9] |
| Sodium Hydride (NaH) | ~36 | Strong, non-nucleophilic base; good for increasing yields and for Dieckmann condensations.[5][6] | Reacts with protic solvents; requires anhydrous conditions. |
| Lithium Diisopropylamide (LDA) | ~36 | Directed (crossed) Claisen condensations; provides kinetic control.[11] | Requires low temperatures (-78 °C) and anhydrous conditions. |
Troubleshooting Guide
This section addresses common problems encountered during the Claisen condensation, offering explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
A low yield is one of the most frequent issues. Several factors, from reaction setup to the nature of the reactants, can be responsible.
Possible Cause 1: Insufficiently Strong Base or Stoichiometry
-
Explanation: The reaction equilibrium is driven by the final deprotonation of the β-keto ester product.[3] If the base is not strong enough to form the initial ester enolate in sufficient concentration, or if less than a full equivalent of base is used, the reaction will not proceed to completion. The reaction requires a stoichiometric amount of base because this final deprotonation step is what makes the overall process thermodynamically favorable.[2]
-
Solution:
-
Ensure at least one full equivalent of base is used.
-
If using an alkoxide base with a less acidic ester, consider switching to a stronger base like sodium hydride (NaH).[5]
-
Possible Cause 2: Presence of Water or Protic Impurities
-
Explanation: Strong bases react readily with water. Any moisture in the glassware, solvent, or reagents will quench the base, rendering it ineffective for deprotonating the ester. Furthermore, bases like hydroxides can cause saponification (hydrolysis) of the ester, leading to a carboxylate salt instead of the desired product.[3][7]
-
Solution:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
Possible Cause 3: The Ester Has Only One α-Hydrogen
-
Explanation: The thermodynamic driving force of the reaction is the deprotonation of the newly formed β-keto ester. If the starting ester has only one α-hydrogen, the resulting product will have no α-hydrogens between the two carbonyl groups and cannot be deprotonated by the base. This eliminates the final irreversible step, causing the equilibrium to disfavor the product.[3]
-
Solution: This type of substrate is generally unsuitable for the classic Claisen condensation. A directed Claisen using a super-strong base like LDA might be an alternative, but other synthetic routes should be considered.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in Claisen condensations.
Problem 2: A Complex Mixture of Products is Formed
The formation of multiple products is a common issue, particularly in crossed Claisen condensations.
Possible Cause 1: Uncontrolled Crossed Claisen Condensation
-
Explanation: When two different esters, both possessing α-hydrogens, are mixed in the presence of a base, a statistical mixture of four possible products can form (two self-condensation products and two crossed-condensation products).[5] This makes purification extremely difficult and significantly lowers the yield of the desired compound.
-
Solution:
-
Use a Non-Enolizable Ester: The most common strategy is to use one ester that does not have any α-hydrogens (e.g., ethyl benzoate, ethyl formate, or a carbonate).[5][6] This ester can only act as the electrophile (the enolate acceptor), simplifying the reaction to produce a single major product.
-
Directed Claisen Condensation: If both esters must be enolizable, a directed approach is necessary. First, treat the ester you wish to act as the nucleophile with a strong, non-nucleophilic base like LDA at low temperature (-78 °C) to form its enolate quantitatively. Then, slowly add the second ester, which will act as the electrophile.[11] The order of addition is critical.[11]
-
Possible Cause 2: Competing Self-Condensation of the Ketone (in Ketone-Ester Condensations)
-
Explanation: When reacting a ketone enolate with an ester, the ketone can also undergo self-condensation (an aldol reaction), consuming the starting material and reducing the yield of the desired 1,3-diketone.
-
Solution: Pre-form the ketone enolate by adding the ketone slowly to a solution of the base. Once enolate formation is complete, add the ester electrophile. This method of addition helps to minimize the concentration of neutral ketone available for self-condensation.
Problem 3: Difficulty with Product Isolation and Purification
Even with a good yield, isolating the pure product can be challenging.
Possible Cause 1: Product is an Oil or Fails to Solidify
-
Explanation: Many β-keto esters are oils at room temperature, which can make them difficult to handle and purify compared to crystalline solids. The presence of minor impurities can also prevent crystallization.
-
Solution:
-
Purification: The primary method for purifying oily products is flash column chromatography.
-
Workup: During the aqueous workup, ensure the neutralized product is thoroughly extracted from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Washing the combined organic layers with brine (saturated NaCl solution) can help break emulsions and remove residual water.
-
Possible Cause 2: Incomplete Reaction Leading to Difficult Separation
-
Explanation: If the reaction does not go to completion, the polarity of the unreacted starting ester(s) can be very similar to that of the β-keto ester product, making separation by column chromatography tedious.
-
Solution:
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before beginning the workup.
-
Driving to Completion: If the reaction stalls, consider gently heating the mixture (if using a thermally stable base like NaH) or extending the reaction time.
-
Experimental Protocols
Protocol 1: Classic Claisen Condensation of Ethyl Acetate
This protocol describes the synthesis of ethyl acetoacetate.
-
Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a drying tube. Add sodium ethoxide (1.0 eq) to anhydrous ethanol.
-
Reagent Addition: While stirring, add ethyl acetate (2.0 eq) to the base solution.
-
Reaction: Gently heat the mixture to reflux for 1-2 hours.
-
Workup: Cool the reaction mixture to room temperature and then acidify by slowly adding dilute aqueous acid (e.g., 1M H₂SO₄) until the solution is neutral or slightly acidic (test with pH paper).
-
Isolation: Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude ethyl acetoacetate by vacuum distillation.
Protocol 2: Directed (Crossed) Claisen Condensation using LDA
This protocol describes the reaction between two different enolizable esters.
-
Setup: Assemble a flame-dried, three-necked flask with a stirrer, nitrogen inlet, thermometer, and a dropping funnel.
-
Enolate Formation: Dissolve the ester intended to be the nucleophile (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of LDA (1.05 eq) while keeping the temperature below -70 °C. Stir for 30-60 minutes at -78 °C.
-
Condensation: Slowly add the second ester (the electrophile, 1.0 eq) via the dropping funnel. Maintain the temperature at -78 °C and stir for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Isolation: Extract the product, wash the organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. byjus.com [byjus.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Claisen Condensation [sites.science.oregonstate.edu]
- 9. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Common side products in the synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Technical Support Center: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The synthesis, typically achieved via a mixed Claisen condensation, is a powerful C-C bond-forming reaction but is often accompanied by side product formation that can complicate purification and reduce yields. This document explains the causality behind these side reactions and offers field-proven strategies for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the synthesis, providing explanations for the formation of common impurities and actionable protocols to minimize them.
Q1: My crude ¹H NMR and LC-MS show a significant peak corresponding to ethyl acetoacetate. Why is this forming and how can I prevent it?
A1: Root Cause Analysis & Mechanism
The formation of ethyl acetoacetate is a classic example of a competing side reaction in a mixed Claisen condensation.[1][2] The synthesis of your target molecule involves the reaction between the enolate of an ester with α-hydrogens (the "donor," e.g., ethyl acetate) and a non-enolizable ester (the "acceptor," e.g., ethyl 4-chlorobenzoate).[2]
However, the ethyl acetate enolate, once formed, can react with another molecule of ethyl acetate instead of the intended ethyl 4-chlorobenzoate. This "self-condensation" reaction produces ethyl acetoacetate.[3][4][5] This pathway becomes particularly favorable if the concentration of the ethyl acetate enolate is high relative to the concentration of the acceptor ester.
Mechanism Visualization: Competing Pathways dot graph "Reaction_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} endsubdot Caption: Competing reaction pathways for the ethyl acetate enolate.
Troubleshooting & Mitigation Strategy
The key to minimizing self-condensation is to control the relative concentrations of the reactants. You want to ensure that any ethyl acetate enolate that forms is more likely to encounter a molecule of ethyl 4-chlorobenzoate than another molecule of ethyl acetate.
Recommended Protocol: Slow Addition of Donor Ester
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charge Acceptor & Base: To the flask, add the solvent (e.g., anhydrous THF or diethyl ether), the strong base (e.g., sodium ethoxide or sodium hydride), and the non-enolizable acceptor, ethyl 4-chlorobenzoate.
-
Slow Addition: Dissolve the enolizable donor, ethyl acetate, in the anhydrous solvent and add it to the dropping funnel.
-
Reaction: Add the ethyl acetate solution dropwise to the stirred reaction mixture over a period of 1-2 hours. Maintaining a slow addition rate ensures that the concentration of free ethyl acetate and its enolate remains low at all times, thus favoring the cross-condensation.[2]
-
Completion: After the addition is complete, allow the reaction to stir at the appropriate temperature until completion is confirmed by TLC or LC-MS.
Q2: My reaction yield is consistently low, and I recover a large amount of unreacted starting materials. What factors could be causing this?
A2: Root Cause Analysis & Troubleshooting
Low conversion in a Claisen condensation is often traced back to issues with the base, the reaction equilibrium, or insufficient activation.
-
Inactive Base: The strong base (e.g., sodium ethoxide, NaH) is the engine of this reaction. It must be sufficiently strong and active to deprotonate the α-hydrogen of the ester.[6] Older or improperly stored bases can be deactivated by moisture or carbon dioxide.
-
Reversible Equilibrium: The initial condensation step is reversible.[7][8] The reaction is driven to completion by the final, irreversible deprotonation of the newly formed β-keto ester product. This product is more acidic than the starting ester, and its deprotonation by the alkoxide base shifts the equilibrium toward the products.[7][8] If an insufficient amount of base is used (i.e., less than one full equivalent relative to the enolizable ester), the equilibrium will not be effectively driven forward.
-
Steric Hindrance: While less common with ethyl acetate, highly substituted esters can react slowly due to steric hindrance around the carbonyl carbon.
Troubleshooting & Mitigation Strategy
| Problem Area | Recommended Solution | Causality |
| Base Inactivity | Use a fresh bottle of sodium ethoxide or wash sodium hydride (NaH) with anhydrous hexane before use to remove the protective mineral oil coating. | Ensures the base is reactive and capable of generating the necessary enolate concentration. |
| Equilibrium | Use at least a stoichiometric amount (1.0 to 1.1 equivalents) of a strong base relative to the limiting reagent (the enolizable ester). | A full equivalent of base is required to deprotonate the product, which is the thermodynamic driving force for the reaction.[9] |
| Reaction Time/Temp | Monitor the reaction progress via TLC or LC-MS. If the reaction stalls, a gentle increase in temperature may be required, but be cautious of increasing side reactions. | Ensures the reaction is allowed to proceed to completion without premature quenching. |
Q3: During aqueous workup, I'm isolating acidic byproducts like 4-chlorobenzoic acid. How is this forming?
A3: Root Cause Analysis & Mechanism
The presence of 4-chlorobenzoic acid points towards hydrolysis of the starting ester, ethyl 4-chlorobenzoate.[10] This occurs when water is present in the reaction mixture, either as a contaminant in the reagents/solvents or introduced during workup before the base is fully neutralized. The strong base (e.g., sodium ethoxide) readily catalyzes the saponification (base-mediated hydrolysis) of the ester.
Troubleshooting & Mitigation Strategy
Rigorous exclusion of water is paramount.
Protocol: Ensuring Anhydrous Conditions
-
Glassware: Flame-dry or oven-dry all glassware (≥120°C for several hours) and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, CaH₂ for others). Commercial anhydrous solvents in sealed bottles are also a good option.
-
Reagents: Ensure all liquid reagents are anhydrous. Solid reagents should be dried in a vacuum oven if necessary.
-
Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire reaction setup and duration to prevent atmospheric moisture from entering.
Q4: I am concerned about potential decarboxylation of my final product. Is this a risk, and how can I avoid it?
A4: Root Cause Analysis & Mitigation
Your target molecule, this compound, is a type of β-keto ester. While β-keto esters themselves are relatively stable, they can undergo hydrolysis to the corresponding β-keto acid, which is highly susceptible to decarboxylation (loss of CO₂) upon gentle heating.[11][12]
This is typically not an issue during the reaction itself but can become a problem during workup or purification if conditions are too harsh (e.g., prolonged heating under acidic or basic conditions).
Mitigation Strategy
-
Mild Workup: When neutralizing the reaction, perform the acidification in an ice bath to dissipate any heat generated. Use dilute acid and avoid creating highly acidic conditions for extended periods.
-
Purification Temperature: During purification via distillation or chromatography, use the lowest possible temperatures. For chromatography, choose a solvent system that allows for rapid elution. If distillation is necessary, perform it under high vacuum to lower the boiling point.
-
Avoid Prolonged Heating: Do not leave the purified product or crude mixture heating for extended periods, as this will promote the hydrolysis-decarboxylation sequence.[13]
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. brainly.in [brainly.in]
- 5. Self condensation of two moles of ethyl acetate in the presence of sodium ethoxide yields :- [tardigrade.in]
- 6. byjus.com [byjus.com]
- 7. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Claisen condensation - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. aklectures.com [aklectures.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Guide to Improving the Purity of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. We will address common challenges, offer detailed troubleshooting advice, and provide validated protocols to help you achieve the highest possible purity for this critical synthetic intermediate.
Synthesis Overview and Common Impurity Profile
This compound is typically synthesized via a crossed Claisen condensation reaction.[1][2] This reaction involves the base-catalyzed condensation of an ester with α-hydrogens and a non-enolizable ester. In this case, the common reactants are 4'-chloroacetophenone and diethyl oxalate, using a strong base like sodium ethoxide.
The reaction's driving force is the formation of a highly resonance-stabilized enolate anion from the β-keto ester product, which is more acidic than the starting materials.[2][3] However, the reaction conditions and subsequent work-up can lead to several impurities that compromise the final product's purity.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Residual 4'-chloroacetophenone and diethyl oxalate.
-
Self-Condensation Products: Byproducts from the self-condensation of 4'-chloroacetophenone, though less common.
-
Hydrolysis Products: The ester functionality is susceptible to hydrolysis under either acidic or basic aqueous conditions, forming 4-(4-chlorophenyl)-2,4-dioxobutanoic acid.[4][5]
-
Decarboxylation Products: The corresponding β-keto acid, if formed, is unstable and can readily decarboxylate.[4][6]
-
Residual Reagents: Inorganic salts from the neutralization step or residual base.
Below is a typical workflow for the synthesis, highlighting where impurities can be introduced.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the common issues encountered during the synthesis and purification of this compound.
Q1: My final product is a dark-colored oil or gum and refuses to crystallize. What's the problem?
A: This is a classic sign of significant impurities. Oils and gums often form when impurities disrupt the crystal lattice formation of the desired compound.
-
Causality: The primary culprits are often unreacted starting materials or solvent residues. Even small amounts can act as a "eutectic" mixture, lowering the melting point and preventing solidification.
-
Troubleshooting Steps:
-
Trituration: Try stirring the oil vigorously with a poor solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can sometimes "shock" the product into crystallizing.
-
Purity Check: Before further attempts, analyze a small sample of the oil by Thin Layer Chromatography (TLC) or ¹H NMR to identify the major contaminants.
-
Chromatography: If significant impurities are present, purification via flash column chromatography is the most effective solution. This will separate the product from both more polar and less polar contaminants.
-
Re-dissolve and Evaporate: Dissolve the oil in a minimal amount of a volatile solvent (like dichloromethane) and evaporate it slowly under vacuum. This removes trapped solvent that might be inhibiting crystallization.
-
Q2: My analytical data (¹H NMR, HPLC) shows my purified product still contains starting materials. How can I remove them?
A: This indicates that the chosen purification method was not effective for separating compounds with similar properties.
-
Causality: 4'-chloroacetophenone has a polarity that can be close to the product, making separation by simple recrystallization challenging.
-
Troubleshooting Steps:
-
Optimize Recrystallization: If you used recrystallization, try a different solvent system. A two-solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) often provides better selectivity than a single solvent.
-
Column Chromatography: This is the most reliable method. Use a gradient elution, starting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to elute the less polar starting material first, then gradually increase the polarity to elute your product. Monitor the fractions by TLC.
-
Acid/Base Wash: If the impurity is acidic or basic (less likely for the starting materials here, but possible for side-products), an aqueous wash with dilute base or acid during the initial work-up can remove it.[7]
-
Q3: My HPLC chromatogram shows a broad peak or two very close peaks for my product. Is it still impure?
A: Not necessarily. This is often due to the presence of keto-enol tautomers. β-dicarbonyl compounds like your product exist as an equilibrium mixture of the keto and enol forms.
-
Causality: The keto and enol forms have slightly different polarities and can sometimes separate on the HPLC column, leading to peak broadening or splitting.[8] This phenomenon is highly dependent on the solvent, pH, and temperature.
-
Troubleshooting Steps:
-
Modify Mobile Phase: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to both mobile phase solvents.[9] This can often force the equilibrium to one side, resulting in a single, sharp peak.
-
Adjust Temperature: Running the column at a slightly elevated temperature (e.g., 30-40 °C) can sometimes accelerate the interconversion between tautomers, causing them to elute as a single, averaged peak.
-
Confirm by NMR: In the ¹H NMR spectrum, you should see distinct sets of peaks for both the keto and enol forms, confirming the presence of tautomers.
-
Q4: My reaction yield was very low after work-up. What went wrong?
A: Low yields can stem from issues in the reaction itself or losses during purification.
-
Causality & Troubleshooting:
-
Ineffective Base: The base (e.g., sodium ethoxide) is highly moisture-sensitive. Ensure you are using freshly prepared or properly stored anhydrous base and anhydrous solvent.
-
Incomplete Reaction: Claisen condensations require a stoichiometric amount of base because the final deprotonation step drives the reaction to completion.[2] Using a catalytic amount will result in poor yields.
-
Premature Quench: Ensure the reaction has gone to completion before the acidic quench. Monitor by TLC if possible.
-
Losses During Work-up: The product has some water solubility. Avoid excessive washing with water. Ensure the pH of the aqueous layer is correct during extraction to keep your product in the organic phase. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.
-
Decision Framework for Purification
Choosing the right purification strategy is key. Use this decision tree to guide your choice based on the state of your crude product.
Caption: Decision tree for selecting a purification method.
Detailed Purification Protocols
Protocol 1: Recrystallization
This method is ideal for purifying crude products that are already substantially pure (>90%) and solid. The goal is to select a solvent system where the product is soluble at high temperatures but insoluble at low temperatures, while impurities remain dissolved.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents from the table below. The ideal solvent will dissolve the solid completely upon heating but will result in crystal formation upon cooling to room temperature or 0 °C. A two-solvent system is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (the one it is more soluble in) required to fully dissolve the solid. Add the solvent in small portions near its boiling point.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: If using a single solvent, remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. If using a two-solvent system, add the second solvent (the "anti-solvent") dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the hot primary solvent to redissolve the precipitate, then remove from heat and cool slowly.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Solvent System | Primary Solvent | Anti-Solvent | Rationale |
| System 1 | Ethyl Acetate | Hexanes | Good for moderately polar compounds. The polarity can be finely tuned. |
| System 2 | Dichloromethane | Hexanes | Effective for many organic solids; both solvents are highly volatile and easy to remove.[10] |
| System 3 | Ethanol | Water | A classic polar system. Product should have moderate solubility in ethanol. |
| System 4 | Chloroform | N/A | A literature-reported solvent for a similar compound, used in a dilute solution.[11] |
Protocol 2: Flash Column Chromatography
This is the most powerful technique for separating the product from impurities with different polarities. It is essential when the crude product is an oil or is highly impure.[12]
Step-by-Step Methodology:
-
Eluent Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product a Retention Factor (Rf) of approximately 0.3. The impurities should have different Rf values.
-
Column Packing: Pack a glass column with silica gel using the selected eluent system (as a slurry). Ensure there are no air bubbles or cracks in the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. If using a strong solvent, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading"). This prevents band broadening.
-
Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to achieve a steady flow. Start with a mobile phase of low polarity and gradually increase the polarity (gradient elution) if necessary to elute your product.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitoring: Spot the collected fractions onto TLC plates to identify which ones contain your purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Product: The result will be your purified compound, which may be a solid or an oil. If it's an oil that should be a solid, attempt recrystallization as described in Protocol 1.
| Parameter | Recommended Setting |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate (gradient, e.g., start at 95:5, increase to 80:20) |
| Sample Loading | Dry loading is preferred for best resolution |
| Monitoring | TLC with UV visualization and/or a potassium permanganate stain |
Analytical Methods for Final Purity Assessment
After purification, you must verify the purity and identity of the final product. A combination of chromatographic and spectroscopic methods is recommended.[9]
| Technique | Purpose & Key Considerations |
| HPLC-UV | Purity Assessment & Quantification: Use a reverse-phase C18 column. A gradient method with a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is robust. Monitor at a wavelength where the aromatic chromophore absorbs strongly (e.g., ~254 nm). As discussed in the FAQ, peak shape may be affected by tautomerism.[9][13] |
| ¹H NMR | Structural Confirmation & Purity: Confirms the chemical structure. Integration of peaks can provide a semi-quantitative measure of purity by comparing product signals to impurity signals. Look for the characteristic signals of the ethyl group (triplet and quartet), the methylene protons, and the aromatic protons. The presence of both keto and enol forms will be visible. |
| ¹³C NMR | Structural Confirmation: Confirms the carbon skeleton of the molecule, including the three distinct carbonyl carbons (ester, and two ketones). |
| Mass Spectrometry | Molecular Weight Confirmation: Confirms the molecular weight of the compound, providing further evidence of its identity. |
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. aklectures.com [aklectures.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. env.go.jp [env.go.jp]
- 13. public.pensoft.net [public.pensoft.net]
Technical Support Center: Purification of Aryl-Dioxobutanoates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of aryl-dioxobutanoates. These molecules, while valuable synthetic intermediates, are notoriously sensitive, and their purification requires a nuanced understanding of their chemical behavior. This document is structured to address the specific challenges you may encounter, explaining the underlying chemical principles and providing field-proven protocols to ensure the successful isolation of your target compounds.
Core Challenges & Troubleshooting Guide
This section addresses the most common and complex issues encountered during the purification of aryl-dioxobutanoates in a direct question-and-answer format.
Question 1: My compound appears to be degrading during silica gel chromatography. My fractions contain a simpler aryl-ketone, not my desired product. What is happening?
Answer: This is the most prevalent issue and is almost certainly caused by the acidic nature of standard silica gel. Aryl-dioxobutanoates, being β-keto esters, are highly susceptible to acid-catalyzed hydrolysis followed by rapid decarboxylation.[1][2]
-
The Mechanism of Degradation:
-
Hydrolysis: The acidic protons on the silica surface catalyze the hydrolysis of the ester group, converting your aryl-dioxobutanoate into an unstable β-keto acid intermediate.[3][4]
-
Decarboxylation: This β-keto acid intermediate readily loses carbon dioxide (CO₂), especially with the mild heating that can occur during column chromatography, to yield a more stable aryl-ketone.[5][6] This process is often irreversible and results in significant yield loss.
-
-
Troubleshooting & Solutions:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the silica gel before use. This can be done by preparing a slurry of silica gel in your starting eluent containing 0.5-1% triethylamine (Et₃N) or pyridine. Let this slurry stand for about 30 minutes before packing the column. This neutralizes the acidic sites and prevents hydrolysis.
-
Use Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or Florisil. However, be aware that the activity of these phases can vary, and they may require different solvent systems.
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation. A higher flow rate reduces the time your compound spends in contact with the stationary phase.
-
Maintain Low Temperatures: If possible, run the column in a cold room or use a jacketed column with a cooling circulator to minimize thermal decomposition.
-
Question 2: I'm observing multiple spots on my TLC plate or several close-eluting peaks in my HPLC/GC analysis, even after I believe the product is pure. Why is this occurring?
Answer: This phenomenon is a classic hallmark of keto-enol tautomerism.[7] Aryl-dioxobutanoates can exist as an equilibrium mixture of the diketo form and one or more enol forms.[8][9] These tautomers have different polarities and can therefore separate during chromatography.
-
Understanding the Tautomerism: The equilibrium between the keto and enol forms is dynamic and highly dependent on the solvent, temperature, and pH.[9] The enol form is often stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.[10]
-
Troubleshooting & Solutions:
-
Analytical Confirmation: To confirm tautomerism, acquire an NMR spectrum. You will likely see two distinct sets of signals corresponding to the keto and enol forms. The enolic proton typically appears as a broad singlet far downfield (15-17 ppm).[8] The presence of impurities can also disrupt the equilibrium between tautomers.[9]
-
Modify Chromatographic Conditions:
-
Solvent System: Changing the polarity or proton-donating/accepting ability of your mobile phase can shift the equilibrium. For example, using a solvent like methanol might favor one form over the other.
-
Additives: Adding a small amount of a weak acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase can sometimes help to rapidly interconvert the tautomers, resulting in a single, averaged peak.
-
-
Accept and Combine: In many cases for preparative chromatography, it's best to accept that tautomers will co-elute or elute closely. Collect all fractions containing the product (as identified by TLC or another method), combine them, and confirm the structure of the combined material by NMR. Upon solvent removal, the compound will re-establish its natural equilibrium.
-
Question 3: My NMR analysis shows that my ester group has been swapped. I used an ethyl ester, but the spectrum suggests a methyl ester is now present. How did this happen?
Answer: You are likely observing the results of transesterification. This reaction occurs when an ester reacts with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alkoxy group.[11]
-
Common Scenarios:
-
Recrystallization/Chromatography: Using an alcohol (like methanol or ethanol) as a solvent for recrystallization or as a component of your chromatography eluent can lead to transesterification, especially if acidic or basic residues are present from the reaction workup. β-keto esters are particularly susceptible to this transformation.[11]
-
Workup: Quenching your reaction with a solution of sodium methoxide or ethoxide in their respective alcohols can also cause this issue.
-
-
Troubleshooting & Solutions:
-
Avoid Alcoholic Solvents: For purification, use non-alcoholic solvents whenever possible. Good alternatives include ethyl acetate, dichloromethane, hexanes, ethers (like MTBE or diethyl ether), and toluene.
-
Thorough Neutralization: Ensure your reaction mixture is thoroughly neutralized and washed during the workup to remove any acid or base catalysts before introducing any alcoholic solvents.
-
Use the Corresponding Alcohol: If an alcohol must be used, use the one that corresponds to the ester group already present in your molecule (e.g., use ethanol for an ethyl ester) to prevent any change.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general storage conditions for purified aryl-dioxobutanoates? A1: Due to their instability, these compounds should be stored under an inert atmosphere (nitrogen or argon), at low temperatures (-20°C is recommended), and protected from light. Ensure the container is tightly sealed to prevent exposure to moisture, which can lead to hydrolysis.
Q2: Which analytical techniques are most reliable for assessing the purity of the final product? A2: A combination of techniques is ideal.
-
¹H and ¹³C NMR: This is the most powerful tool. It will not only confirm the structure but also reveal the presence of tautomers and common impurities like the decarboxylated ketone byproduct.[9]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for confirming the molecular weight and assessing the number of components in your sample.
-
Elemental Analysis: For a final, definitive confirmation of purity for a novel compound, elemental analysis provides the empirical formula.
Q3: Can I purify these compounds by distillation? A3: Distillation is generally not recommended. Aryl-dioxobutanoates are often thermally labile and can undergo decarboxylation at the high temperatures required for distillation, even under high vacuum.[1][3] Column chromatography or recrystallization are much safer methods.
Visualized Workflows and Mechanisms
To better assist in your experimental design, the following diagrams illustrate key processes and troubleshooting logic.
Caption: Troubleshooting workflow for purification issues.
Caption: Primary degradation pathway via hydrolysis and decarboxylation.
Recommended Experimental Protocols
Protocol 1: Purification by Flash Chromatography using Deactivated Silica Gel
-
Prepare the Eluent: Choose an appropriate solvent system (e.g., Ethyl Acetate/Hexanes). To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 1% (v/v).
-
Prepare the Silica Slurry: In a beaker, add your calculated amount of silica gel. Add the 1% Et₃N-containing eluent to the silica gel to form a slurry. Gently stir for 20-30 minutes. This allows the triethylamine to neutralize the acidic sites on the silica surface.
-
Pack the Column: Pour the slurry into your chromatography column and allow it to pack under positive pressure, ensuring a well-compacted bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of deactivated silica gel.
-
Elute and Collect: Run the column with the 1% Et₃N-containing eluent. Monitor the fractions by TLC and collect the fractions containing your desired product.
-
Post-Purification Workup: Combine the pure fractions. It is often advisable to wash the combined fractions with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl) to remove the triethylamine, followed by a brine wash. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<35°C).
Protocol 2: Optimized Recrystallization
-
Solvent Selection: Choose a solvent system in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Avoid reactive solvents like alcohols unless absolutely necessary. A co-solvent system (e.g., Ethyl Acetate/Hexane or Toluene/Hexane) often works well.
-
Dissolution: In an appropriately sized flask, add the crude solid and the less polar solvent (e.g., Hexane). Heat the mixture gently (to ~40-50°C). Add the more polar solvent (e.g., Ethyl Acetate) dropwise until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins, you can place the flask in an ice bath or refrigerator to maximize recovery.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals sparingly with the cold, less polar solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum at room temperature.
By understanding the inherent instabilities of aryl-dioxobutanoates and implementing these targeted purification strategies, you can significantly improve the yield and purity of your final compounds.
References
- 1. aklectures.com [aklectures.com]
- 2. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. asianpubs.org [asianpubs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Keto–enol tautomerism of β-diketo molecules in the presence of graphitic materials through π–π stacking - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
Stability issues of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate during workup and storage
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (CAS 5814-38-0). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile β-dicarbonyl compound as a key synthetic intermediate. Our goal is to provide field-proven insights and scientifically-grounded solutions to common stability challenges encountered during experimental workup and long-term storage.
Core Chemical Principles: Understanding the Instability
The stability issues of this compound are rooted in its molecular structure. As a β-keto ester, it possesses two key features that dictate its reactivity:
-
Acidic α-Protons: The methylene protons located between the two carbonyl groups (at the C3 position) are significantly acidic, with pKa values typically in the range of 9-11 for β-dicarbonyl compounds.[1][2] This makes the molecule susceptible to deprotonation by even mild bases, forming a resonance-stabilized enolate. While this reactivity is useful for synthesis, it can also initiate degradation pathways.
-
Ester Functional Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions. This reaction is often the first step toward more significant degradation.
These features lead to two primary degradation pathways:
-
Hydrolysis: The ester is cleaved by water to form the corresponding β-keto carboxylic acid. This process can be accelerated by acid or base catalysts.
-
Decarboxylation: The resulting β-keto carboxylic acid is highly prone to decarboxylation (loss of CO₂) upon gentle heating, a classic reaction for this class of compounds.[3][4] The reaction proceeds through a six-membered cyclic transition state, leading to the formation of an enol, which then tautomerizes to the more stable ketone.[3][4]
Primary Degradation Pathway
Caption: Key degradation pathway of the title compound.
Troubleshooting Guide: Workup Procedures
This section addresses common issues observed during the isolation and purification of this compound.
Q1: After my reaction, I performed a basic aqueous wash (e.g., with NaHCO₃ or NaOH solution) and noticed a significant drop in my isolated yield. What happened?
A1: You have likely initiated both hydrolysis and subsequent degradation.
-
Causality: Using a basic solution deprotonates the highly acidic α-protons (pKa ≈ 9-11) to form an enolate.[1][2] This negatively charged species increases the compound's solubility in the aqueous layer, leading to physical loss during extraction. More critically, the basic conditions (especially with NaOH) rapidly catalyze the hydrolysis of the ethyl ester to a carboxylate salt. Upon subsequent acidification of the combined aqueous layers to recover any dissolved product, you would form the unstable β-keto acid, which can readily decarboxylate, especially if any heat is applied or generated.
-
Solution: Avoid strong bases during workup. If a wash is needed to remove acidic reagents, use a saturated, cold solution of sodium bicarbonate (NaHCO₃) with minimal contact time. Immediately follow with extraction into an organic solvent. A better alternative is to wash with chilled, deionized water or a cold, saturated brine solution to minimize base-catalyzed hydrolysis.
Q2: During workup, I acidified the mixture with strong acid (e.g., 1M HCl) and then concentrated the organic layer on a rotary evaporator with a warm water bath. My final product mass is low, and I observed bubbling. What is the cause?
A2: This is a classic case of acid-catalyzed hydrolysis followed by thermal decarboxylation.
-
Causality: While slower than base-catalyzed hydrolysis, acidic conditions will still hydrolyze the ester to the corresponding β-keto acid.[5] This β-keto acid is thermally labile. Heating the solution, even to the moderate temperatures of a warm water bath (~40-50 °C), provides sufficient energy to drive the decarboxylation reaction, which releases gaseous carbon dioxide (the bubbling you observed).[3][4]
-
Solution:
-
Mild Acidification: If an acidic wash is required, use a dilute, weak acid like 5% citric acid or 1% HCl, and perform the wash at 0-5 °C.
-
Temperature Control: Remove all solvents under reduced pressure at or below room temperature. Avoid heating the flask during rotary evaporation.
-
Drying: Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentration, as residual water can facilitate hydrolysis.
-
Q3: I am trying to purify the compound using silica gel column chromatography, but my fractions are impure, and the total recovery is poor. It seems to be degrading on the column.
A3: The compound is likely degrading due to the acidic nature of standard silica gel.
-
Causality: Standard silica gel is slightly acidic (pH ≈ 4-5) and has a high surface area covered in Lewis acidic sites and surface-bound water. This environment can catalyze both hydrolysis of the ester and other acid-catalyzed decomposition reactions over the extended contact time of column chromatography.
-
Solution:
-
Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in your eluent system containing 0.5-1% triethylamine or pyridine. This neutralizes the acidic sites and minimizes degradation.
-
Use Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina or Florisil®, for the purification.
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is preferred). Do not let the compound sit on the column for an extended period.
-
Recrystallization: If possible, recrystallization is a much milder purification method that avoids these issues entirely. A solvent system like ethyl acetate/hexanes or dichloromethane/hexanes may be effective.
-
Storage & Handling FAQs
Proper storage is critical to maintaining the purity and integrity of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: The compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and at low temperatures. A freezer at -20 °C is ideal for long-term storage. For short-term use, refrigeration at 2-8 °C is acceptable.
Q2: My compound, which was initially a pale yellow solid/oil, has darkened and shows new impurities on a TLC plate after several months in the lab. What is happening?
A2: The compound is degrading due to exposure to atmospheric moisture and potentially air (oxygen) and light.
-
Causality: The primary cause is slow hydrolysis from ambient moisture, leading to the formation of the β-keto acid and its subsequent degradation products.[5] β-Dicarbonyl compounds can also be sensitive to oxidation. The darkening of color suggests the formation of complex, often polymeric, side products.
-
Solution: Always store the compound under an inert atmosphere. Use a desiccator for short-term benchtop storage. For weighing and handling, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Minimize exposure to light by using amber vials or wrapping containers in aluminum foil.
Q3: Is it necessary to handle this compound in a glove box or under a stream of inert gas?
A3: For routine weighing and preparation of solutions for immediate use, working quickly on an open bench is generally acceptable. However, for long-term storage or for reactions that are highly sensitive to moisture, handling under an inert atmosphere is best practice. Sub-aliquoting the material into smaller, single-use vials under an inert atmosphere upon receipt can prevent contamination of the bulk supply.
Recommended Protocols & Workflows
Protocol: Stability-Focused Aqueous Workup
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Quench the reaction by adding cold, deionized water or a cold, saturated NH₄Cl solution.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times, using cold solvent for each extraction.
-
Combine the organic layers.
-
Wash the combined organic layers once with a cold, saturated brine solution. This helps remove bulk water without using a basic wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with fresh solvent.
-
Concentrate the filtrate under reduced pressure at a bath temperature no higher than 25 °C.
-
Place the final product under high vacuum to remove residual solvent.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common stability issues.
Data Summary: Stability Profile
| Factor | Recommended Conditions | Conditions to Avoid | Rationale |
| pH | Neutral to mildly acidic (pH 5-7) | Strongly acidic (pH < 4) and all basic conditions (pH > 7.5) | Avoids acid- or base-catalyzed hydrolysis of the ester.[5] |
| Temperature | Workup: 0-25 °CStorage: -20 °C (long-term), 2-8 °C (short-term) | Heating above 30-40 °C, especially in the presence of water/acid | Prevents thermal decarboxylation of the hydrolyzed β-keto acid intermediate.[3][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Air, high humidity | Prevents slow hydrolysis from atmospheric moisture and potential oxidation. |
| Purification Media | Neutralized silica gel, neutral alumina, recrystallization | Standard (acidic) silica gel | The acidic nature of silica gel can catalyze degradation over the column's contact time. |
| Solvents | Anhydrous aprotic solvents (DCM, EtOAc, Toluene, THF) | Protic solvents (especially alcohols) for long-term storage | Protic solvents can participate in hydrolysis or transesterification reactions. |
References
How to remove unreacted starting materials from the reaction mixture
A Senior Application Scientist's Guide to Removing Unreacted Starting Materials
Welcome to the technical support center dedicated to one of the most critical, and often challenging, stages of chemical synthesis: the purification of your reaction mixture. As a Senior Application Scientist, I've witnessed firsthand how a well-executed purification strategy can be the difference between a breakthrough discovery and a frustrating dead end. This guide is designed to provide you, our fellow researchers and drug development professionals, with not just a set of protocols, but a deeper understanding of the principles and practical wisdom needed to confidently isolate your desired product from unreacted starting materials and other impurities.
The Philosophy of Purification: Why a "One-Size-Fits-All" Approach Fails
In the world of organic synthesis, no two reactions are exactly alike. The physical and chemical properties of your starting materials, product, and byproducts create a unique purification puzzle. Therefore, a rigid, templated approach to purification is often inefficient and can lead to significant product loss. The key to success lies in a methodical, well-informed strategy tailored to the specific characteristics of your reaction mixture. This guide will empower you to make those critical decisions.
Frequently Asked Questions (FAQs): Your First Line of Defense
Here, we address some of the most common questions and concerns that arise during the purification process.
Q1: My reaction is complete according to TLC/LC-MS, but I'm unsure which purification method to choose. Where do I start?
A1: The selection of a purification method is a critical decision that hinges on the physical and chemical properties of your product and the impurities you need to remove.[1] A great starting point is to assess the following:
-
Physical State: Is your product a solid or a liquid?
-
Polarity Difference: How different are the polarities of your product and the unreacted starting materials? This can be initially assessed by Thin Layer Chromatography (TLC).
-
Boiling Point Difference: For liquid products, is there a significant difference in the boiling points between your product and the starting materials? A difference of at least 50°C is a good rule of thumb for simple distillation.[2]
-
Solubility: Is your product soluble in a solvent in which the impurities are not, or vice-versa? This is the foundation of crystallization and extraction.[3]
-
Scale of the Reaction: Are you working with milligrams or kilograms? The scalability of the purification method is a crucial practical consideration.
The following decision tree can serve as a general guide:
Caption: A decision-making workflow for selecting a primary purification technique.
Q2: I'm performing a liquid-liquid extraction, but I'm getting a persistent emulsion. What should I do?
A2: Emulsions are a common frustration in liquid-liquid extractions. They are often caused by the presence of fine particulate matter, surfactants, or high concentrations of dissolved substances. Here are some troubleshooting steps:
-
Patience is a Virtue: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.
-
Break the Emulsion with Brine: Add a small amount of a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to remove the particulate matter that is stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
Q3: My compound seems to be degrading on the silica gel column. What are my options?
A3: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. If you suspect this is happening, consider the following:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine in your eluent (typically 0.1-1%).
-
Switch to a Different Stationary Phase: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For very sensitive compounds, a less common stationary phase like Florisil® might be appropriate.
-
Use an Alternative Purification Technique: If your compound is a solid, recrystallization might be a gentler option. If it's a liquid, distillation could be a possibility.
In-Depth Troubleshooting Guides and Protocols
This section provides a more detailed look at the most common purification techniques, including step-by-step protocols and advanced troubleshooting tips.
Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent).[3] Less polar compounds travel down the column faster, while more polar compounds are retained for longer.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen eluent. The consistency should be pourable but not too dilute.
-
Column Packing: Carefully pour the slurry into your chromatography column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with your chosen solvent system, collecting fractions in test tubes or flasks.
-
Monitoring: Monitor the composition of the collected fractions using TLC to identify the fractions containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.
Caption: A typical workflow for flash column chromatography.
Troubleshooting Chromatography:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation | Incorrect solvent system; Co-elution of product and impurity. | Optimize the eluent system using TLC; Try a different stationary phase (e.g., alumina); Consider a gradient elution. |
| Product Streaking/Tailing | Compound is too polar for the eluent; Acidic or basic nature of the compound. | Increase the polarity of the eluent; Add a small amount of acetic acid or triethylamine to the eluent. |
| No Product Recovered | Product is too polar and stuck on the column; Product is not visible under UV light. | Flush the column with a highly polar solvent (e.g., methanol); Use a different visualization technique for TLC (e.g., potassium permanganate stain). |
| Low Yield | Incomplete elution; Product degradation on the column. | Ensure all fractions are collected and analyzed; Use a less acidic stationary phase or deactivate the silica gel. |
Liquid-Liquid Extraction
Principle: This technique separates compounds based on their different solubilities in two immiscible liquids, typically an aqueous phase and an organic phase.[2]
Experimental Protocol: Basic Extraction
-
Dissolution: Dissolve the reaction mixture in a suitable organic solvent.
-
Transfer: Transfer the solution to a separatory funnel.
-
Washing: Add an equal volume of an aqueous solution (e.g., water, dilute acid, or dilute base) to the separatory funnel.
-
Mixing: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Gently shake or swirl to mix the layers.
-
Separation: Allow the layers to separate.
-
Draining: Drain the lower layer. The identity of the lower layer depends on the relative densities of the two solvents.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentration: Filter to remove the drying agent and concentrate the organic solution to obtain the crude product.
Troubleshooting Extraction:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Persistent Emulsion | Vigorous shaking; Presence of fine particulates or surfactants. | Allow to stand; Gently swirl instead of shaking; Add brine; Filter through Celite®. |
| Poor Separation of Layers | Solvents are partially miscible; High concentration of solutes. | Add more of one or both solvents to dilute the mixture; Add brine to the aqueous layer. |
| Product Lost in Aqueous Layer | Product has some water solubility. | Back-extract the aqueous layer with a fresh portion of the organic solvent. |
| Incomplete Removal of Acidic/Basic Impurities | Insufficient amount or concentration of washing solution. | Use a more concentrated washing solution or perform multiple washes. |
Distillation
Principle: Distillation separates liquids based on differences in their boiling points. The liquid with the lower boiling point will vaporize first, and the vapor can then be condensed and collected.[1]
Experimental Protocol: Simple Distillation
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Sample Placement: Place the liquid mixture into the distillation flask with a boiling chip or magnetic stir bar.
-
Heating: Gently heat the distillation flask.
-
Vaporization and Condensation: The component with the lower boiling point will vaporize, travel into the condenser, and condense back into a liquid.
-
Collection: Collect the purified liquid (distillate) in a receiving flask.
-
Monitoring: Monitor the temperature of the vapor throughout the distillation. A stable temperature reading indicates that a pure substance is distilling.
Troubleshooting Distillation:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Bumping (violent boiling) | Uneven heating; Absence of boiling chips or stirring. | Add boiling chips or a stir bar before heating; Ensure even heating with a heating mantle. |
| No Distillate Collected | Insufficient heating; Leak in the apparatus. | Increase the heating temperature; Check all joints for a proper seal. |
| Poor Separation | Boiling points of the components are too close. | Use a fractionating column (fractional distillation). |
| Product Decomposition | Compound is unstable at its boiling point. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
Crystallization and Precipitation
Principle: These techniques rely on the principle that the solubility of a compound in a solvent generally increases with temperature. An impure solid can be dissolved in a hot solvent and then allowed to cool slowly. The desired compound will crystallize out in a pure form, while the impurities remain dissolved in the solvent.[3]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of cold solvent.
-
Drying: Dry the crystals completely.
Troubleshooting Crystallization/Precipitation:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Crystals Form | Solution is not saturated; Compound is too soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution; Add a less polar "anti-solvent"; Scratch the inside of the flask with a glass rod to induce nucleation; Add a seed crystal. |
| Oiling Out | The compound comes out of solution as a liquid instead of a solid. | Reheat the solution and add more solvent; Try a different solvent system. |
| Low Recovery | Too much solvent was used; The compound is significantly soluble even at low temperatures. | Use the minimum amount of hot solvent necessary for dissolution; Ensure the solution is thoroughly cooled. |
| Impure Crystals | Cooling was too rapid, trapping impurities. | Allow the solution to cool more slowly. |
Comparison of Common Purification Techniques
The following table provides a comparative overview of the most common purification techniques to help you select the most appropriate method for your specific needs.
| Technique | Principle of Separation | Best Suited For | Typical Purity | Typical Recovery | Scalability | Advantages | Disadvantages |
| Column Chromatography | Differential Adsorption | Compounds with different polarities. | >98% | 50-90% | Milligrams to kilograms | High resolution; Versatile. | Can be time-consuming and expensive; Potential for product degradation on the stationary phase. |
| Liquid-Liquid Extraction | Differential Solubility | Separating acidic, basic, or neutral compounds; Removing water-soluble impurities. | Moderate | 80-99% | Milligrams to tonnes | Fast and simple; High throughput. | Requires immiscible solvents; Emulsion formation can be problematic; Not suitable for separating compounds with similar solubilities. |
| Distillation | Difference in Boiling Point | Separating liquids with significantly different boiling points. | >99% | 80-95% | Milligrams to tonnes | Can achieve very high purity; Relatively inexpensive on a large scale. | Not suitable for heat-sensitive compounds; Requires a significant boiling point difference for simple distillation. |
| Crystallization/Precipitation | Difference in Solubility | Purifying solid compounds. | >99% | 60-95% | Grams to tonnes | Can yield very pure products; Relatively inexpensive. | Requires a suitable solvent; "Oiling out" can be an issue; Can have lower initial recovery. |
References
Interpreting complex NMR spectra of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Welcome to the technical support guide for interpreting the nuclear magnetic resonance (NMR) spectra of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in the structural elucidation of this and similar β-dicarbonyl compounds. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues directly.
The primary complexity in the NMR analysis of this compound arises from its existence as a dynamic equilibrium of tautomers. This guide will equip you with the foundational knowledge and practical protocols to navigate this complexity, ensuring accurate and reliable spectral interpretation.
Frequently Asked Questions (FAQs)
Q1: Why does my ¹H NMR spectrum of this compound show more signals than expected for a single structure?
Answer: This is the most common observation for β-dicarbonyl compounds. The molecule exists as a mixture of at least two distinct chemical species in solution called tautomers .[1][2][3] Specifically, it undergoes keto-enol tautomerism, where it is in equilibrium between a diketo form and one or more enol forms. Because the rate of interconversion between these tautomers is slow on the NMR timescale, the spectrometer detects them as separate entities, resulting in a composite spectrum with a unique set of signals for each form.[4][5]
Q2: What are the characteristic NMR signals that help differentiate the keto and enol tautomers?
Answer: Each tautomer has distinct structural features that give rise to characteristic signals in the ¹H NMR spectrum:
-
Dikeo Tautomer: The most telling signal for the diketo form is a singlet corresponding to the methylene protons (-CH₂-) situated between the two carbonyl groups. This peak typically appears in the range of δ 4.2–4.5 ppm .[6]
-
Enol Tautomer: The enol form is characterized by two key signals. First, a vinyl proton (=CH-) signal, which appears as a singlet around δ 6.0–7.0 ppm . Second, a highly deshielded enolic hydroxyl (-OH) proton, which is involved in a strong intramolecular hydrogen bond. This gives a broad singlet far downfield, often in the range of δ 12–15 ppm .[1][3]
The ethyl ester group protons (-OCH₂CH₃) are present in both tautomers and may appear as slightly different, but often overlapping, triplet and quartet signals.
Q3: How can I determine the relative concentration (ratio) of the keto and enol forms from my NMR spectrum?
Answer: The ratio of the tautomers can be calculated directly from the ¹H NMR spectrum by comparing the integration values of signals unique to each form. The most reliable signals to use are the methylene singlet of the keto form and the vinyl proton singlet of the enol form.
Calculation: % Enol = [Integration(Enol vinyl H) / (Integration(Enol vinyl H) + (Integration(Keto methylene H) / 2))] * 100 % Keto = 100 - % Enol
It is crucial to divide the integration of the keto methylene signal by two because it represents two protons, whereas the enol vinyl signal represents only one.
Q4: My spectrum suggests one enol form is dominant. Which one is it and why?
Answer: For 4-aryl-2,4-dioxobutanoates, two enol tautomers are possible. However, the Z-enol form, where the enolization is toward the C4-carbonyl (adjacent to the chlorophenyl ring) and stabilized by an intramolecular hydrogen bond with the C2-carbonyl, is typically the predominant form.[6][7] This creates a stable, pseudo-six-membered ring, an energetically favorable conformation.[7][8] Advanced 2D NMR techniques, such as HMBC, can definitively confirm this by showing a correlation between the ortho-protons of the chlorophenyl ring and the C4-carbonyl carbon.[6]
Troubleshooting Guide
Problem: My signals, particularly the enolic hydroxyl proton, are very broad or not visible.
Cause & Solution: Broadening is often due to an intermediate chemical exchange rate on the NMR timescale or exchange with trace amounts of acid or water in the deuterated solvent.
-
Action 1: Use High-Purity Solvent: Ensure you are using a fresh, high-purity deuterated solvent from a sealed ampoule to minimize water content.
-
Action 2: Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can sharpen signals. Lowering the temperature slows the exchange rate, often resulting in a sharper signal for the enolic proton. Conversely, increasing the temperature can sometimes coalesce exchange-broadened signals.[9]
-
Action 3: Check for Acidic Impurities: Trace acidic impurities can catalyze the exchange, broadening the hydroxyl proton signal until it disappears into the baseline. If suspected, filtering the sample through a small plug of neutral alumina may help.
Problem: The keto-enol ratio is inconsistent between different samples or measurements.
Cause & Solution: The keto-enol equilibrium is highly sensitive to the surrounding environment.[2][10] Inconsistency is almost always due to variations in experimental conditions.
-
Solvent Polarity: The equilibrium is strongly solvent-dependent.[8][11] Nonpolar solvents like CDCl₃ or C₆D₆ typically favor the enol form, which is stabilized by an intramolecular hydrogen bond. Polar, hydrogen-bond-accepting solvents like DMSO-d₆ can stabilize the enol tautomer, while polar protic solvents may disrupt the internal hydrogen bond, shifting the equilibrium.[8][10] Always report the solvent used.
-
Temperature: The equilibrium is a thermodynamic process. Ensure all comparative measurements are taken at the same temperature, as the ratio can shift with temperature changes.[4][9]
-
Concentration: While usually a smaller effect, sample concentration can sometimes influence the equilibrium. For precise comparative studies, prepare samples at the same concentration.
Visualizations & Key Data
The tautomeric equilibrium is the central concept for interpreting the NMR spectrum of this molecule.
Caption: Keto-enol tautomerism of this compound.
Reference NMR Data
The following tables summarize the expected chemical shifts for the major tautomers of this compound in CDCl₃. These are predictive values based on data for analogous compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | Diketo Tautomer | Z-Enol Tautomer (Major) | Multiplicity |
|---|---|---|---|
| Ethyl -CH₃ | ~1.35 | ~1.40 | Triplet (t) |
| Ethyl -OCH₂- | ~4.30 | ~4.40 | Quartet (q) |
| Methylene -CH₂- | ~4.35 | - | Singlet (s) |
| Vinyl =CH- | - | ~6.80 | Singlet (s) |
| Phenyl Ar-H | ~7.50, ~7.95 | ~7.45, ~7.85 | Doublet (d) |
| Enolic -OH | - | ~13.5 | Broad s |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | Diketo Tautomer | Z-Enol Tautomer (Major) |
|---|---|---|
| Ethyl -CH₃ | ~14.0 | ~14.2 |
| Ethyl -OCH₂- | ~62.5 | ~62.0 |
| Methylene -CH₂- | ~49.5 | - |
| C2 (Ester C=O) | ~190.0 | ~175.0 |
| C3 (Vinyl C) | - | ~98.0 |
| C4 (Aryl C=O) | ~195.0 | ~181.0 |
| Phenyl Ar-C | ~129-140 | ~129-138 |
| Phenyl Ar-C-Cl | ~141.0 | ~140.0 |
Advanced Experimental Protocols
Protocol 1: Utilizing 2D NMR for Unambiguous Signal Assignment
When 1D spectra are crowded or assignments are uncertain, 2D NMR is essential.[12][13][14] This workflow provides definitive structural confirmation.
Caption: Experimental workflow for definitive NMR-based structural elucidation.
Detailed Steps:
-
Sample Preparation: Prepare a moderately concentrated sample (15-20 mg in 0.6 mL of CDCl₃) to ensure good signal-to-noise for ¹³C and 2D experiments.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. These provide the initial chemical shift information.
-
HSQC Experiment: The Heteronuclear Single Quantum Coherence (HSQC) spectrum will show correlations between each proton and the carbon atom it is directly attached to. This is invaluable for pairing up C-H signals (e.g., the keto -CH₂- protons to the keto -CH₂- carbon).
-
HMBC Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals correlations between protons and carbons over 2-3 bonds. This is the key experiment for piecing the molecular fragments together. For example, it can confirm the major enol form by showing a correlation from the ethyl -OCH₂- protons to the ester carbonyl carbon (C2), and from the aromatic protons to the aryl-adjacent carbonyl carbon (C4).[14]
-
Data Analysis: Use the connectivity information from the HSQC and HMBC spectra to build the structure of each tautomer and unambiguously assign every signal.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.bg.ac.rs [chem.bg.ac.rs]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. fiveable.me [fiveable.me]
- 14. emerypharma.com [emerypharma.com]
Technical Support Center: Method Development for Analysis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate Impurities
Introduction
Welcome to the technical support center for the analysis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities in drug substances.[1][2][3] This document provides a comprehensive, experience-driven framework for developing a robust analytical method to identify and quantify potential impurities in this compound, a key intermediate in various synthetic pathways.
Section 1: The Analyte & The Goal
Before initiating method development, a fundamental understanding of the target molecule is essential.
Analyte: this compound Molecular Formula: C₁₂H₁₁ClO₄[4] Molecular Weight: 254.67 g/mol [4] Structure:
Figure 1. Structure of this compound.
Key Physicochemical Properties for Method Development:
-
Polarity: The molecule possesses both polar (two ketone groups, one ester group) and non-polar (chlorophenyl ring) regions, making it moderately polar. This characteristic makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
UV Absorbance: The presence of the chlorophenyl chromophore suggests strong UV absorbance, making UV detection a suitable and sensitive choice for quantification.
-
Potential Impurities: Impurities can originate from various sources, including starting materials, by-products of the synthesis, and degradation products.[1] Common potential impurities could include unreacted 4-chloroacetophenone, diethyl oxalate, or products from hydrolysis or decarboxylation.
The Objective: To develop a stability-indicating RP-HPLC method capable of separating this compound from its potential process-related and degradation impurities, allowing for accurate quantification.
Section 2: The Strategy - A Roadmap for Method Development
A structured approach is critical for efficient and successful method development. The following workflow outlines the key stages from initial scouting to final validation.
Caption: A typical workflow for analytical method development.
Section 3: Core Protocol - RP-HPLC Method Development
This section provides a detailed, step-by-step protocol for developing a robust impurity analysis method.
Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (the column, e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus elute later.
Step-by-Step Experimental Protocol:
-
Sample and Standard Preparation:
-
Diluent Selection: Based on the compound's solubility, a mixture of acetonitrile and water (e.g., 50:50 v/v) is a good starting point.
-
Stock Solution: Accurately weigh and dissolve this compound in the chosen diluent to a concentration of ~1.0 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 0.5 mg/mL for analysis.
-
-
Initial HPLC Conditions (Scouting Phase):
-
Column: Start with a standard, high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is the workhorse of RP-HPLC.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid helps to protonate silanols on the silica backbone, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Detection: Use a Photodiode Array (PDA) or UV detector. Perform a UV scan of the main compound to determine the wavelength of maximum absorbance (λmax), which will likely be around 240-260 nm.
-
Initial Gradient: A broad gradient is used to elute all potential impurities.
Time (min) % Mobile Phase B (Acetonitrile) 0 10 25 90 30 90 31 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Analysis and Optimization:
-
Inject the working solution and analyze the initial chromatogram.
-
Identify: The main peak (this compound) and any impurity peaks.
-
Optimize the Gradient: If impurities are eluting too close to the main peak or the solvent front, adjust the gradient slope. A shallower gradient provides better resolution. For example, if impurities are clustered early, you might slow the gradient from 10% to 40% B over a longer period.
-
Mobile Phase pH: If peak tailing is observed, especially for basic or acidic impurities, adjusting the pH of Mobile Phase A can significantly improve peak shape. Buffers like phosphate or formate can be used.
-
Organic Modifier: If resolution is still poor, consider switching the organic modifier from acetonitrile to methanol. Methanol has different selectivity and can change the elution order of peaks.
-
Section 4: Troubleshooting & FAQ Hub
This section addresses common issues encountered during method development in a question-and-answer format.
Q1: Why is my main peak tailing or showing a "shark fin" shape?
A: Peak tailing is typically caused by secondary interactions between the analyte and the column's stationary phase.
-
Cause 1: Silanol Interactions: Free silanol groups (-Si-OH) on the silica surface of the column can interact with polar functional groups on your analyte.
-
Solution: Ensure the pH of your mobile phase is low (e.g., using 0.1% formic acid or phosphoric acid, pH 2.5-3.5). This protonates the silanols, minimizing unwanted interactions.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.
-
Solution: Try reducing the injection concentration by 50% or more and see if the peak shape improves.
-
-
Cause 3: Column Degradation: An old or poorly maintained column can lose its bonded phase, exposing more active silanol sites.
-
Solution: Replace the column with a new one of the same type.
-
Q2: Two of my impurity peaks are co-eluting (not separated). How can I improve the resolution?
A: Resolution is a function of efficiency, selectivity, and retention. You can modify these factors to improve separation.
-
Solution 1 (Modify Selectivity): Change the Organic Modifier. The simplest and often most effective change is to switch from Acetonitrile to Methanol (or vice-versa) as your Mobile Phase B. This alters the interactions between the analytes and the stationary phase, which can dramatically change the separation pattern.
-
Solution 2 (Modify Selectivity): Adjust Mobile Phase pH. Changing the pH can alter the ionization state of acidic or basic impurities, significantly impacting their retention and potentially resolving them from other peaks.
-
Solution 3 (Increase Efficiency/Retention): Decrease the Gradient Slope. Make your gradient shallower around the time your critical peaks elute. For example, instead of going from 30% to 50% B in 5 minutes, try doing it over 10 minutes. This gives the peaks more time to separate.
-
Solution 4 (Change Stationary Phase): If other options fail, the impurities may have very similar properties. Switching to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a C8 column) provides a completely different selectivity.[5]
Q3: My baseline is very noisy. What are the common causes?
A: A noisy baseline reduces the accuracy of integration and raises detection limits.
-
Cause 1: Mobile Phase Outgassing: Dissolved gases in the mobile phase can form bubbles in the detector cell.
-
Solution: Ensure your HPLC system's degasser is functioning correctly. If you don't have an online degasser, sparge your mobile phases with helium or sonicate them before use.
-
-
Cause 2: Contaminated Mobile Phase or System: Impurities in your solvents or buildup in the system can cause noise.
-
Solution: Use high-purity HPLC-grade solvents. Flush the system thoroughly, starting with the pump and working your way to the detector.
-
-
Cause 3: Detector Lamp Failure: The UV detector lamp has a finite lifetime and will cause noise as it begins to fail.
-
Solution: Check the lamp energy or intensity through your system software. If it's low, replace the lamp.
-
Q4: My peak retention times are shifting from one injection to the next. Why?
A: Retention time stability is critical for reliable peak identification.
-
Cause 1: Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Ensure your method includes a post-run equilibration step that is at least 5-10 column volumes long. For a 150 x 4.6 mm column at 1.0 mL/min, this is about 5-10 minutes.
-
-
Cause 2: Fluctuating Column Temperature: Temperature affects mobile phase viscosity and analyte interactions.
-
Solution: Use a column oven and set it to a stable temperature, for example, 30 °C or 35 °C.[5]
-
-
Cause 3: Mobile Phase Composition Change: The mobile phase can evaporate over time, especially the more volatile organic component, changing the composition and affecting retention.
-
Solution: Keep mobile phase bottles capped and don't prepare large volumes that will sit on the instrument for many days.
-
Section 5: Ensuring Trustworthiness - A Primer on Method Validation
Once the method is developed and optimized, it must be validated to prove it is suitable for its intended purpose.[6] This is a mandatory step governed by ICH guideline Q2(R1).[7][8][9]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies (exposing the sample to acid, base, peroxide, heat, and light) are performed to demonstrate this.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value. Often determined by spiking known amounts of impurities into the sample.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Section 6: Example Data Summary
Once validated, the method can be used to analyze batches of this compound. Results should be presented clearly.
| Peak ID | Retention Time (RT) (min) | Relative RT (RRT) | Area % | Specification |
| Impurity 1 | 4.8 | 0.55 | 0.08 | ≤ 0.10% |
| Impurity 2 | 7.2 | 0.82 | Not Detected | ≤ 0.10% |
| Main Peak | 8.8 | 1.00 | 99.85 | ≥ 99.0% |
| Impurity 3 | 10.5 | 1.19 | 0.07 | ≤ 0.15% |
| Total Impurities | - | - | 0.15 | ≤ 0.50% |
Note: RRT (Relative Retention Time) = RT of impurity / RT of the main peak. RRT is a reliable identifier that is less dependent on minor system variations than absolute RT.
References
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. This compound [amp.chemicalbook.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. starodub.nl [starodub.nl]
Strategies to minimize byproduct formation in the synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Welcome to the technical support resource for the synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and strategies to optimize your synthesis and minimize the formation of unwanted byproducts.
Section 1: The Core Reaction: A Mechanistic Overview
The synthesis of this compound is typically achieved via a crossed Claisen condensation . This carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.[1] In this specific case, the reactants are 4'-chloroacetophenone and diethyl oxalate, with sodium ethoxide (NaOEt) commonly serving as the base.[2]
The reaction proceeds through several key mechanistic steps, which are crucial to understand for effective troubleshooting:
-
Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from 4'-chloroacetophenone to form a resonance-stabilized enolate.[3][4]
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[3][5]
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[3][4]
-
Elimination: The intermediate collapses, eliminating an ethoxide ion as a leaving group to form the β-dicarbonyl product.[3]
-
Deprotonation (Driving Force): The product, this compound, possesses a highly acidic proton on the methylene carbon situated between the two carbonyl groups. The ethoxide generated in the previous step rapidly deprotonates this carbon. This irreversible acid-base reaction forms a highly stable, resonance-delocalized enolate and is the thermodynamic driving force that pushes the reaction to completion.[3][4] This is why a stoichiometric amount of base is required.[1]
-
Acidic Workup: A final acidification step is necessary to protonate the enolate and yield the neutral, final product.[2][3]
Caption: Figure 1: Mechanism of Crossed Claisen Condensation
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My final yield is disappointingly low, and I've recovered a significant amount of unreacted 4'-chloroacetophenone. What is the likely cause?
A1: This is a classic symptom of an issue with the base or reaction equilibrium. There are two primary culprits:
-
Insufficient or Inactive Base: The Claisen condensation requires at least one full equivalent of base relative to the limiting reagent (the acetophenone). This is because the base is consumed in the final, thermodynamically favorable deprotonation of the product.[1] If less than a stoichiometric amount of active base is present, the reaction will not proceed to completion. Sodium ethoxide is hygroscopic and can be deactivated by moisture.
-
Reversible First Step: The initial deprotonation of the acetophenone is a reversible equilibrium. If the reaction is not allowed to proceed long enough or at a sufficient temperature, it may not reach the irreversible product deprotonation step, leading to a recovery of starting material.
Troubleshooting Steps:
-
Verify Base Stoichiometry: Ensure you are using at least a 1:1 molar ratio of sodium ethoxide to 4'-chloroacetophenone. Some protocols recommend a slight excess (1.1 equivalents) of the base.
-
Ensure Base Activity: Use freshly prepared sodium ethoxide or a high-quality commercial product stored under inert gas.[2] Avoid old reagents that may have been exposed to atmospheric moisture.
-
Optimize Reaction Time & Temperature: While the initial mixing may be done at a lower temperature, a period of heating (e.g., reflux) is often required to drive the reaction forward.[2] Monitor the reaction by TLC to determine when the starting material is consumed.
Q2: My crude product shows a significant byproduct with a higher molecular weight than my target compound. What could this be?
A2: The most probable high-molecular-weight byproduct is the result of the self-condensation of 4'-chloroacetophenone . This is an aldol-type condensation reaction where the enolate of the acetophenone attacks the carbonyl of another acetophenone molecule instead of the diethyl oxalate. This side reaction becomes more prevalent if the concentration of the more electrophilic diethyl oxalate is too low or if the reaction conditions favor the aldol pathway.
Preventative Strategies:
-
Control the Order of Addition: A common strategy is to add the 4'-chloroacetophenone dropwise to a mixture of the sodium ethoxide and diethyl oxalate in the solvent.[2] This ensures that the generated enolate always encounters a high concentration of the desired electrophile (diethyl oxalate), minimizing its opportunity to react with itself.
-
Use an Excess of Diethyl Oxalate: Employing a molar excess of diethyl oxalate (e.g., 1.5 to 2.0 equivalents) can statistically favor the desired crossed reaction over the self-condensation pathway.
Caption: Figure 2: Competing Reaction Pathways
Q3: After acidic workup, my product is contaminated with acidic impurities and is difficult to purify. What causes this?
A3: This issue points directly to hydrolysis . Water present in the reaction mixture can lead to the saponification (base-catalyzed hydrolysis) of either the diethyl oxalate starting material or the ethyl ester of your final product. This forms sodium salts of the corresponding carboxylic acids. Upon acidic workup, these are converted into free carboxylic acids (oxalic acid, 4-(4-chlorophenyl)-2,4-dioxobutanoic acid), which contaminate the desired product.
Critical Preventative Measures:
-
Anhydrous Conditions: This is non-negotiable. Use freshly distilled, anhydrous ethanol as the solvent.[2] Dry all glassware thoroughly in an oven before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Reagent Quality: Ensure all reagents, especially the solvent and diethyl oxalate, are anhydrous.
Q4: My ¹H NMR spectrum appears overly complex, showing two distinct sets of signals for what I believe is my product. Is it impure?
A4: Not necessarily. Your product, a β-dicarbonyl compound, can exist as a mixture of keto-enol tautomers in solution. The "dioxo" name refers to the keto form, but the enol form, Ethyl 4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate, is often present in significant amounts.[2] The equilibrium between these two forms can be influenced by the solvent, temperature, and pH. The presence of both tautomers will result in a more complex NMR spectrum than expected for a single species. For example, you may see two different vinyl protons (enol form) and methylene protons (keto form).
Confirmation:
-
Check literature data for the NMR of this compound; it is often reported with signals for both tautomers.[2]
-
Acquire the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) to see if the ratio of the two sets of peaks changes, which is a hallmark of tautomerism.
Section 3: Optimized Experimental Protocol
This protocol incorporates the strategies discussed above to maximize yield and purity.
Materials:
-
4'-chloroacetophenone
-
Diethyl oxalate
-
Sodium metal or commercial Sodium Ethoxide
-
Anhydrous Ethanol (absolute, 200 proof)
-
Sulfuric Acid (or HCl) for workup
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Protocol:
-
Preparation of Sodium Ethoxide (if not using commercial): In a three-neck round-bottom flask equipped with a condenser and an inert gas inlet, carefully add sodium metal (1.05 eq.) to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all sodium has dissolved. Cool the resulting solution to room temperature.
-
Reaction Setup: To the stirred solution of sodium ethoxide, add diethyl oxalate (1.5 eq.).
-
Reactant Addition: Slowly add a solution of 4'-chloroacetophenone (1.0 eq.) in anhydrous ethanol dropwise to the mixture over 30 minutes. Maintain the temperature as needed (some protocols start cool, others at room temp).
-
Reaction: After the addition is complete, stir the reaction mixture overnight. Then, gently heat the mixture to reflux for 30-60 minutes to ensure the reaction goes to completion.[2] Monitor by TLC.
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the mixture with dilute sulfuric acid until the pH is approximately 2.[2]
-
Extraction: Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic phase with saturated sodium bicarbonate solution (to remove any acidic impurities) followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often a solid or a thick oil. It can be purified by recrystallization from a suitable solvent like ethanol to yield the pure product.[2]
Section 4: Byproduct Summary Table
| Byproduct Name | Formation Mechanism | Key Analytical Signature | Strategy to Minimize |
| 4',4''-dichloro-chalcone derivative | Aldol self-condensation of 4'-chloroacetophenone | High MW peak in MS; complex aromatic/alkene signals in ¹H NMR. | Slow addition of acetophenone; use excess diethyl oxalate. |
| Sodium 4-chlorobenzoate | Base-catalyzed hydrolysis of the product or side-reactions. | Water-soluble salt; appears as carboxylic acid after workup. | Maintain strictly anhydrous conditions; inert atmosphere. |
| Oxalic Acid / Diethyl Oxalate | Incomplete reaction or hydrolysis of diethyl oxalate. | Acidic impurity; unreacted starting material visible on TLC/NMR. | Ensure active base stoichiometry; anhydrous conditions. |
Section 5: Visual Troubleshooting Workflow
Caption: Figure 3: Troubleshooting Flowchart
Section 6: References
-
Science Info. (2023, August 23). Claisen Condensation Reaction: Mechanism, Applications. --INVALID-LINK--
-
NROChemistry. Claisen Condensation: Mechanism & Examples. --INVALID-LINK--
-
JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism. --INVALID-LINK--
-
ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. --INVALID-LINK--
-
Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. --INVALID-LINK--
-
Wikipedia. Claisen condensation. --INVALID-LINK--
-
University of Calgary. Ch21: Claisen condensation. --INVALID-LINK--
References
Validation & Comparative
A Researcher's Guide to Comparing the Reactivity of Substituted Aryl-Dioxobutanoates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, aryl-dioxobutanoates serve as versatile precursors for a variety of heterocyclic compounds, many of which form the backbone of novel therapeutic agents. The reactivity of these precursors is paramount to the efficiency and success of synthetic campaigns. This guide provides a comprehensive framework for comparing the reactivity of different substituted aryl-dioxobutanoates, with a particular focus on their behavior in the Japp-Klingemann reaction, a cornerstone for the synthesis of hydrazones and, subsequently, indoles and other valuable nitrogen-containing heterocycles.
This document is not a static protocol but a dynamic guide. It is designed to empower researchers to conduct their own comparative studies, understand the underlying chemical principles, and rationally design synthetic routes.
The Decisive Role of Substituents: A Theoretical Overview
The reactivity of an aryl-dioxobutanoate is fundamentally governed by the electronic properties of the substituents on the aryl ring. These substituents exert their influence through a combination of inductive and resonance effects, altering the electron density at the reaction center and stabilizing or destabilizing intermediates and transition states.
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring through the +I (inductive) and/or +M (mesomeric or resonance) effects. This increased electron density can enhance the nucleophilicity of the enolate formed from the dioxobutanoate, potentially accelerating reactions with electrophiles.
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the aryl ring via -I and/or -M effects. This can make the initial deprotonation to form the enolate more favorable by stabilizing the resulting negative charge. However, the reduced electron density on the aryl ring can also influence the stability of subsequent intermediates.
A key reaction to probe these substituent effects is the Japp-Klingemann reaction . This reaction involves the coupling of a β-keto-ester, such as an aryl-dioxobutanoate, with an aryl diazonium salt to form a hydrazone. The reaction proceeds through the nucleophilic attack of the enolate on the diazonium salt. Therefore, the electronic nature of the substituent on the aryl-dioxobutanoate is expected to significantly impact the reaction rate and overall yield.
To quantify these effects, the Hammett equation , log(k/k₀) = σρ, provides a powerful tool.[1][2] In this equation, 'k' is the rate constant for the reaction with a substituted reactant, 'k₀' is the rate constant for the unsubstituted reactant, 'σ' is the substituent constant (which depends on the specific substituent and its position), and 'ρ' is the reaction constant (which reflects the sensitivity of the reaction to substituent effects).[1] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups.
Experimental Design: A Head-to-Head Comparison
To objectively compare the reactivity of different substituted aryl-dioxobutanoates, a systematic experimental approach is essential. This involves the synthesis of a series of compounds with varying substituents and their subsequent reaction under identical conditions.
Synthesis of Substituted Ethyl 2,4-Dioxo-4-arylbutanoates
The Claisen condensation of a substituted acetophenone with diethyl oxalate is a reliable method for the synthesis of the target compounds.[3]
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve freshly cut sodium metal (1.0 eq) in anhydrous ethanol (e.g., 10 mL per 10 mmol of sodium) under a nitrogen atmosphere.
-
Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of the appropriately substituted acetophenone (1.0 eq) and diethyl oxalate (1.0 eq) dropwise at room temperature with vigorous stirring.
-
Reaction: Stir the reaction mixture overnight at room temperature. Subsequently, heat the mixture at 80 °C for 30 minutes to ensure complete reaction.[3]
-
Work-up: Cool the reaction mixture to room temperature and acidify to pH 2 with dilute sulfuric acid. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.[3]
-
Characterization: Confirm the structure and purity of each synthesized aryl-dioxobutanoate using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of substituted aryl-dioxobutanoates.
The Japp-Klingemann Reaction: A Probe for Reactivity
With a series of substituted aryl-dioxobutanoates in hand, their relative reactivity can be assessed using the Japp-Klingemann reaction.[4][5]
Experimental Protocol:
-
Diazotization of Aniline: In a beaker, dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C. To this solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 15 minutes to ensure complete formation of the benzenediazonium chloride solution.
-
Coupling Reaction: In a separate flask, dissolve the substituted ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq) in ethanol. Cool the solution to 0-5 °C and add a solution of sodium acetate (3.0 eq) in water.
-
Reaction Monitoring: To the solution of the aryl-dioxobutanoate, add the freshly prepared benzenediazonium chloride solution dropwise with constant stirring, keeping the temperature below 5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. The precipitated hydrazone product can be collected by filtration, washed with cold water, and dried.
-
Analysis: Determine the yield of the hydrazone product for each substituted aryl-dioxobutanoate. For a more in-depth comparison, kinetic studies can be performed by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC.
Diagram of Japp-Klingemann Reaction Workflow
Caption: Workflow for comparing the reactivity via the Japp-Klingemann reaction.
Data Interpretation and Expected Outcomes
The results of these experiments will provide a clear comparison of the reactivity of the different substituted aryl-dioxobutanoates. The following table illustrates the type of data that should be collected and the expected trends based on the electronic nature of the substituents.
| Substituent (para-) | Substituent Type | Expected Reactivity Trend | Hypothetical Yield (%) | Rationale |
| -NO₂ | Strong EWG | Highest | 92 | The strong electron-withdrawing nature of the nitro group significantly stabilizes the enolate intermediate, facilitating its formation and subsequent nucleophilic attack on the diazonium salt. |
| -Cl | Moderate EWG | High | 85 | The chloro group is inductively electron-withdrawing, which aids in the stabilization of the enolate, leading to good reactivity. |
| -H | Neutral | Moderate | 78 | The unsubstituted phenyl ring serves as the baseline for comparison. |
| -CH₃ | Weak EDG | Moderate | 75 | The methyl group is a weak electron-donating group, which slightly destabilizes the enolate compared to the unsubstituted analog, potentially leading to a slightly lower yield. |
| -OCH₃ | Strong EDG | Lowest | 68 | The strong electron-donating methoxy group destabilizes the enolate intermediate, making its formation less favorable and thus reducing the overall reaction rate and yield. |
Note: The yields presented are hypothetical and serve to illustrate the expected trend. Actual yields will depend on specific reaction conditions.
A Hammett plot of log(Yield) or log(rate constant) versus the Hammett substituent constant (σ) should yield a linear relationship. The sign of the slope (ρ) will provide quantitative insight into the reaction mechanism. For the Japp-Klingemann reaction, where the rate-determining step is often the nucleophilic attack of the enolate, a positive ρ value is expected, indicating that electron-withdrawing groups, which stabilize the enolate, accelerate the reaction.
Conclusion
This guide provides a robust framework for the systematic comparison of the reactivity of substituted aryl-dioxobutanoates. By synthesizing a series of these compounds and evaluating their performance in a well-defined reaction such as the Japp-Klingemann reaction, researchers can gain valuable insights into the electronic effects of substituents. This knowledge is not only of fundamental academic interest but also of significant practical importance in the rational design of synthetic routes for the development of new pharmaceuticals and other functional molecules. The principles and methodologies outlined herein encourage a data-driven approach to understanding and predicting chemical reactivity.
References
A Comparative Guide to the Biological Activity of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the β-dicarbonyl motif serves as a versatile scaffold for the development of novel therapeutic agents. Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a prominent member of the 4-aryl-2,4-dioxobutanoate class, and its structural analogs have garnered significant attention for their diverse biological activities. This guide provides an in-depth, objective comparison of the biological performance of this compound versus its key analogs, supported by experimental data and detailed protocols to facilitate further research and development.
Introduction to 4-Aryl-2,4-dioxobutanoates: A Scaffold of Therapeutic Potential
The 4-aryl-2,4-dioxobutanoate core structure, characterized by an aromatic ring linked to a butane chain with two carbonyl groups at positions 2 and 4, is a privileged pharmacophore. These compounds, also known as β-keto esters, are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic (anticancer) effects.[1][2] The electronic and steric properties of the substituent on the aryl ring play a crucial role in modulating the biological activity of these molecules, making the study of their structure-activity relationships (SAR) a key area of research.[3] This guide will focus on this compound and its analogs where the chloro-substituent is replaced by other halogens (fluoro) and a methyl group, to elucidate the impact of these modifications on their biological efficacy.
Synthesis of Ethyl 4-Aryl-2,4-dioxobutanoate Derivatives
The synthesis of Ethyl 4-aryl-2,4-dioxobutanoate and its analogs is typically achieved through a Claisen condensation reaction. This method involves the reaction of a substituted acetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.[4] The causality behind this experimental choice lies in the ability of the strong base to deprotonate the α-carbon of the acetophenone, forming an enolate ion which then acts as a nucleophile, attacking one of the carbonyl carbons of the diethyl oxalate.
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
4-Chloroacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (dried)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for organic synthesis
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add 4-chloroacetophenone, followed by the dropwise addition of diethyl oxalate.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a specified period, allowing the condensation to proceed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and acidified with dilute hydrochloric acid. The precipitated product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.
This self-validating system ensures the formation of the desired product through characteristic spectroscopic data (¹H NMR, ¹³C NMR, IR) and melting point determination.[4]
Comparative Biological Activity
The biological activity of this compound and its analogs is profoundly influenced by the nature of the substituent on the phenyl ring. The following sections compare their performance in key biological assays.
Anticancer Activity: Src Kinase Inhibition
Src family tyrosine kinases are crucial in cellular signal transduction pathways that regulate cell growth, differentiation, and survival.[4] Their overexpression is linked to the progression of several human cancers, making them a key target for anticancer drug development.[4]
A comparative study on the Src kinase inhibitory activity of various Ethyl 2,4-dioxo-4-arylbutanoate derivatives revealed significant differences based on the aryl substituent.[4]
Table 1: Comparative Src Kinase Inhibitory Activity [4]
| Compound | Aryl Substituent | IC50 (µM) |
| 1 | 4-Chlorophenyl | 65.2 |
| 2 | 4-Fluorophenyl | 90.3 |
| 3 | 3-Methylphenyl | 48.3 |
| 4 | 2,4-Dichlorophenyl | 75.8 |
| Staurosporine (Reference) | - | >100 |
From the data, it is evident that the nature and position of the substituent on the phenyl ring influence the Src kinase inhibitory activity. The 3-methyl analog exhibited the highest potency, suggesting that electron-donating groups at the meta position may be favorable for activity. The 4-chloro derivative showed moderate activity, which was slightly better than the 2,4-dichloro and 4-fluoro analogs.[4] This structure-activity relationship provides valuable insights for the rational design of more potent Src kinase inhibitors.
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by Src kinase.
Materials:
-
Recombinant human Src kinase
-
Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates
-
Scintillation counter
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the Src kinase, substrate peptide, and test compound at various concentrations in the assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for phosphorylation.
-
Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). The phosphorylated substrate is captured on the filter plate, and unincorporated [γ-³²P]ATP is washed away.
-
Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Caption: Workflow for the Src Kinase Inhibition Assay.
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. β-Keto esters have been investigated for their potential to combat bacterial growth, with some studies suggesting a mechanism involving the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence.[6]
A study on a series of β-keto ester analogs demonstrated their efficacy against both human and plant pathogenic bacteria.[6] While this study did not include the exact 4-chlorophenyl analog, it provides a strong framework for comparing the antimicrobial potential of this class of compounds.
Table 2: Comparative Antimicrobial Activity (MIC in mg/mL) [6]
| Compound | Aryl Substituent | Pseudomonas aeruginosa | Staphylococcus aureus | Agrobacterium tumefaciens |
| Analog 1 | 2-Fluorophenyl | >5.00 | 0.63 | 0.32 |
| Analog 2 | 2-Chlorophenyl | 0.63 | 0.32 | 0.08 |
| Analog 3 | 2-Bromophenyl | 0.32 | 0.63 | 0.16 |
| Kanamycin (Control) | - | 0.01 | 0.01 | 0.01 |
The data indicates that halogen substitution on the phenyl ring can confer significant antibacterial activity. The 2-chloro and 2-bromo analogs showed notable activity against the tested strains.[6] This suggests that this compound is also a promising candidate for antimicrobial applications.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., S. aureus, P. aeruginosa)
-
Mueller-Hinton broth (MHB)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase and adjust the concentration to a standard density (e.g., 5 x 10⁵ CFU/mL) in MHB.
-
Serial Dilution: Serially dilute the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Anti-inflammatory Activity
The β-dicarbonyl moiety is a known pharmacophore in many anti-inflammatory agents. The mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[5] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.
The anti-inflammatory effects of these compounds are likely mediated through the inhibition of pro-inflammatory signaling pathways.
Caption: Putative Anti-inflammatory Mechanism of Action.
Further comparative studies employing standardized in vitro and in vivo models are warranted to fully elucidate the anti-inflammatory potential of this compound and its analogs.
Conclusion and Future Directions
This compound and its structural analogs represent a promising class of compounds with a diverse range of biological activities. The available data suggests that modifications to the aryl substituent can significantly modulate their efficacy as anticancer and antimicrobial agents. The 3-methyl analog shows superior Src kinase inhibitory activity, while halogenated analogs demonstrate potent antimicrobial effects.
Future research should focus on a systematic evaluation of a broader range of analogs to establish a more comprehensive structure-activity relationship for cytotoxic and anti-inflammatory activities. Investigating the detailed molecular mechanisms, including the potential for apoptosis induction and the specific targets within inflammatory and microbial pathways, will be crucial for the rational design of next-generation therapeutics based on the 4-aryl-2,4-dioxobutanoate scaffold. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, ensuring the generation of reliable and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Derivatives of aryl amines containing the cytotoxic 1,4-dioxo-2-butenyl pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | MDPI [mdpi.com]
Comparative study of different synthetic routes to Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Introduction
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other biologically active molecules.[1] Its structure, featuring a reactive 1,3-dicarbonyl moiety and a substituted aromatic ring, makes it a versatile building block for a variety of chemical transformations. This guide provides a comparative analysis of the primary synthetic route to this compound, focusing on the widely employed Claisen condensation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss key parameters that influence its efficiency and yield.
The Prevailing Synthetic Strategy: Crossed Claisen Condensation
The most common and efficient method for synthesizing this compound is a crossed or mixed Claisen condensation.[1][2] This powerful carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base to yield a β-dicarbonyl compound.[3][4][5] In this specific synthesis, 4-chloroacetophenone reacts with diethyl oxalate, with a strong base like sodium ethoxide facilitating the reaction.[1][2]
Reaction Mechanism: A Step-by-Step Look
The Claisen condensation proceeds through a series of well-understood steps:[5][6]
-
Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of 4-chloroacetophenone. This is the rate-determining step and results in the formation of a nucleophilic enolate ion. The choice of base is crucial; it must be strong enough to deprotonate the ketone but should not interfere with the reaction through competing nucleophilic substitution with the ester.[4]
-
Nucleophilic Attack: The newly formed enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This addition reaction forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion as a leaving group. This step regenerates the carbonyl group and forms the desired β-keto ester.
-
Deprotonation of the Product: The resulting this compound has acidic protons on the α-carbon situated between the two carbonyl groups. The ethoxide base will deprotonate this position, forming a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[4]
-
Acidification: A final workup with a dilute acid (e.g., sulfuric acid or hydrochloric acid) is necessary to neutralize the enolate and yield the final product.[1][2]
Caption: The reaction pathway for the synthesis of this compound via Claisen condensation.
Experimental Protocol: A Detailed Walkthrough
This protocol is a synthesized procedure based on established methods for the synthesis of analogous aryl dioxobutanoates.[1][2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| 4-Chloroacetophenone | 154.59 | 10 |
| Diethyl Oxalate | 146.14 | 10 |
| Sodium Metal | 22.99 | 10 |
| Absolute Ethanol | 46.07 | 10 mL |
| Dichloromethane | 84.93 | As needed for extraction |
| Dilute Sulfuric Acid | 98.08 | As needed for acidification |
| Anhydrous Sodium Sulfate | 142.04 | As needed for drying |
Procedure
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10 mL of absolute ethanol. Carefully add 10 mmol of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas, so proper ventilation is essential. Allow the reaction to proceed until all the sodium has dissolved, forming a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of 10 mmol of 4-chloroacetophenone and 10 mmol of diethyl oxalate dropwise while stirring continuously.
-
Reaction Execution: Stir the reaction mixture at room temperature overnight. Following the overnight stirring, heat the mixture to 80°C for 30 minutes.[1]
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Carefully acidify the mixture to a pH of 2 by adding a dilute solution of sulfuric acid.[1] Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[2] Combine the organic layers.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate.[1] Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization from ethanol to yield the pure this compound.[1]
Caption: A workflow diagram illustrating the key steps in the synthesis and purification of this compound.
Comparative Analysis of Synthetic Parameters
While the crossed Claisen condensation is the predominant route, variations in reaction conditions can significantly impact the yield and purity of the final product.
| Parameter | Alternative 1: Sodium Ethoxide in Ethanol | Alternative 2: Sodium Hydride in Aprotic Solvent | Rationale and Comparison |
| Base | Sodium Ethoxide | Sodium Hydride (NaH) | Sodium ethoxide is a classic and effective base for Claisen condensations, especially when ethanol is the solvent.[1] Sodium hydride is a stronger, non-nucleophilic base that can lead to higher yields in some cases by irreversibly deprotonating the ketone.[5] However, NaH requires careful handling due to its pyrophoric nature. |
| Solvent | Ethanol | Tetrahydrofuran (THF), Toluene | Ethanol is a convenient solvent as it is the conjugate acid of the ethoxide base, preventing transesterification side reactions.[4] Aprotic polar solvents like THF can enhance the stability of the enolate, while non-polar solvents like toluene may minimize side reactions.[7] |
| Temperature | Room temperature to 80°C | Typically lower temperatures for enolate formation, followed by warming | The use of stronger bases like NaH often allows for initial enolate formation at lower temperatures, which can improve selectivity and reduce side reactions.[7] |
| Yield | Moderate to good | Potentially higher | The irreversible deprotonation by NaH can drive the reaction further to completion, often resulting in higher yields compared to the equilibrium-driven reaction with sodium ethoxide.[5] |
Conclusion
The synthesis of this compound is most reliably achieved through a crossed Claisen condensation between 4-chloroacetophenone and diethyl oxalate. The choice of base and solvent system are critical parameters that can be optimized to enhance reaction efficiency. While the traditional sodium ethoxide in ethanol method is robust and widely used, exploring stronger, non-nucleophilic bases like sodium hydride in aprotic solvents may offer an avenue for improved yields. Researchers should carefully consider the trade-offs between reaction efficiency, safety, and the cost of reagents when selecting a specific protocol. Further studies could explore alternative synthetic strategies, such as those involving Grignard reagents with diethyl oxalate, although these are generally more suited for the synthesis of α-keto esters rather than the 1,3-dicarbonyl system present in the target molecule.[8]
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. perlego.com [perlego.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Definitive Structural Confirmation of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an analytical step; it is the bedrock upon which all further investigation is built. The precise arrangement of atoms dictates a compound's reactivity, its interaction with biological targets, and ultimately, its therapeutic potential. Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a β-dicarbonyl compound, serves as a valuable synthetic intermediate. Its structure, featuring multiple reactive sites and the potential for tautomerism, necessitates a rigorous and definitive analytical approach.
This guide provides an in-depth exploration of single-crystal X-ray crystallography (SCXRD) as the gold standard for the structural elucidation of this compound. We will dissect the experimental workflow, explaining the causality behind each step, and present the definitive data it yields. Furthermore, we will objectively compare SCXRD with other powerful analytical techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—to provide a holistic understanding of how these methods complement each other to create a self-validating system for structural confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray diffraction is the most powerful technique for determining the atomic structure of a crystalline material.[1][2] It provides an unparalleled, high-resolution three-dimensional map of atoms in space.[3] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered crystal lattice.[4][5] This interaction causes the X-rays to diffract in a specific pattern of spots, the geometry and intensity of which are dictated by the precise arrangement of atoms in the crystal. By analyzing this pattern, we can work backward to determine bond lengths, bond angles, and the overall molecular geometry with extraordinary precision.[6] For a molecule like this compound, SCXRD is the only technique that can provide an unambiguous, static picture of its solid-state conformation and intermolecular interactions.
The Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous execution is paramount. The primary bottleneck, and the step most often considered an "art," is obtaining a high-quality single crystal.[1][7]
Step-by-Step Protocol for Crystallization and Data Analysis:
-
Synthesis and Purification: The starting material, this compound, must be synthesized and purified to the highest possible degree. Impurities can inhibit or disrupt the ordered lattice formation necessary for a single crystal.
-
Crystal Growth: The goal is to create a supersaturated solution from which the compound can slowly precipitate in an ordered fashion.[8] This slow process is critical for minimizing defects and growing a single, well-ordered crystal.
-
Causality: Rapid precipitation traps solvent and impurities, leading to a microcrystalline powder or an amorphous solid, which will not diffract X-rays coherently. Slow, controlled growth allows molecules to adopt the most energetically favorable position in the crystal lattice.
-
Recommended Technique: Slow Evaporation. Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone or ethyl acetate) in a small vial. Cover the vial with a cap pierced with a needle. This allows the solvent to evaporate over several days to weeks, gradually increasing the concentration and inducing crystallization.[7]
-
Alternative Technique: Vapor Diffusion. Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).[7][9] Vapor from the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystal growth.[7][9]
-
-
Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head and placed within the X-ray diffractometer.[4] The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction data. The instrument then rotates the crystal through a series of angles while exposing it to a focused beam of monochromatic X-rays, and a detector records the resulting diffraction pattern.[5][6]
-
Structure Solution and Refinement: The collected data, consisting of thousands of reflection intensities and positions, is processed by specialized software.
-
Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.
-
Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[10] The final output is a Crystallographic Information File (CIF), which contains the definitive atomic coordinates, bond lengths, angles, and other critical parameters.
-
Crystallographic Data Summary
While a published crystal structure for this compound was not located in public databases, the following table presents representative data based on the closely related structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate to illustrate the type of definitive information obtained.[11]
| Parameter | Representative Value | Significance |
| Chemical Formula | C₁₂H₁₁ClO₄ | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 254.67 g/mol | Corresponds to the mass of the chemical formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell, the repeating building block of the crystal. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 9.4 Å, b = 16.6 Å, c = 8.4 Å, β = 105.6° | The lengths and angles of the unit cell box. |
| Volume (V) | 1277 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor (R1) | ~ 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 indicates a very good refinement. |
| Goodness-of-fit (S) | ~ 1.07 | An indicator of the quality of the refinement. A value close to 1.0 is ideal. |
Comparative Analysis with Alternative Structural Elucidation Techniques
While SCXRD is the definitive method for solid-state structure, other techniques provide complementary and crucial information, particularly when crystallization fails or when the solution-state behavior is of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool that probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C) within a molecule.[12] It provides detailed information about the connectivity of atoms, but in the context of the molecule's average structure in solution.
-
Strengths:
-
Solution-State Analysis: It reveals the structure and dynamics of the molecule in a solution, which is often more relevant to its behavior in biological systems.
-
Connectivity Mapping: Through techniques like COSY and HMBC, NMR can establish the bonding framework of the molecule.
-
Tautomerism Studies: For this compound, the presence of a 1,3-dicarbonyl moiety makes keto-enol tautomerism a key consideration. NMR is the premier technique for studying such equilibria in solution, as the keto and enol forms often give distinct, quantifiable signals.[13][14][15] The ratio of these forms can be determined by integrating the respective proton signals.[13][16]
-
-
Limitations vs. SCXRD:
-
It does not provide precise bond lengths or angles.
-
The resulting structure is an average of all conformations present in solution, not a single, static image.
-
It cannot definitively determine absolute stereochemistry without specialized experiments and comparison to a known standard.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] It is used to determine a compound's molecular weight and can provide clues about its structure through fragmentation analysis.[18][19]
-
Strengths:
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can measure the molecular mass with enough accuracy (typically to four decimal places) to determine the exact molecular formula, distinguishing between compounds with the same nominal mass.[20][21]
-
Structural Clues from Fragmentation: The molecule is ionized and often breaks apart into smaller, characteristic fragments. Analyzing the masses of these fragments can help identify structural motifs and functional groups within the molecule.[17][18]
-
High Sensitivity: MS requires only a minuscule amount of sample.
-
-
Limitations vs. SCXRD:
-
It provides no information about the three-dimensional arrangement of atoms or stereochemistry.
-
Structural isomers, which have the same molecular formula and mass, can be very difficult to differentiate without extensive fragmentation analysis and comparison to known standards.[17]
-
It is a destructive technique, as the sample is ionized and fragmented.[19]
-
Comparative Summary
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | NMR Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Definitive 3D atomic arrangement, bond lengths/angles, stereochemistry, packing.[22][23] | Atomic connectivity, solution-state conformation, dynamic processes (e.g., tautomerism).[13][24] | Molecular weight, molecular formula (HRMS), structural fragments.[17][21] |
| Sample State | Solid (single crystal) | Solution | Gas phase (ions) |
| Key Advantage | Unambiguous and complete 3D structure.[3] | Provides data in a biologically relevant (solution) state. | Extremely high sensitivity and formula confirmation. |
| Primary Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[25][26] | Does not provide a single static structure; less precise geometric data. | Provides no stereochemical or 3D conformational information. |
| Destructive? | No (for the crystal itself).[4][6] | No | Yes.[19] |
Conclusion: A Triad of Trustworthiness for Unimpeachable Confirmation
For the structural confirmation of this compound, a multi-technique approach provides the highest degree of scientific rigor. The analytical journey begins with Mass Spectrometry to confirm the correct molecular formula. It proceeds to NMR Spectroscopy to map the atomic connectivity and investigate the dynamic keto-enol equilibrium in solution.
However, for absolute, unambiguous structural proof, single-crystal X-ray crystallography stands alone. It provides the final, authoritative piece of the puzzle: a high-resolution, three-dimensional snapshot of the molecule. This confirms the findings of MS and NMR while adding a layer of precise geometric detail that no other technique can match.[27] For researchers and drug developers, relying on this triad of techniques, with SCXRD as the ultimate arbiter, ensures that the molecular structure is not just a hypothesis, but a validated, trustworthy foundation for all subsequent scientific endeavor.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. fiveable.me [fiveable.me]
- 5. m.youtube.com [m.youtube.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. mkuniversity.ac.in [mkuniversity.ac.in]
- 11. Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. cores.research.asu.edu [cores.research.asu.edu]
- 16. researchgate.net [researchgate.net]
- 17. fiveable.me [fiveable.me]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. pharmacy180.com [pharmacy180.com]
- 21. sydney.edu.au [sydney.edu.au]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. pulstec.net [pulstec.net]
- 24. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 26. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 27. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative In-Silico Analysis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate Derivatives as Novel Src Kinase Inhibitors
A Senior Application Scientist's Guide to In-Silico Modeling, Docking Studies, and Performance Benchmarking Against Clinically Relevant Alternatives
In the landscape of oncology drug discovery, the Src family of non-receptor tyrosine kinases continues to be a pivotal target.[1] Their role in regulating cell proliferation, survival, migration, and angiogenesis makes them a central node in cancer progression.[2] This guide provides an in-depth comparative analysis of a promising class of compounds, Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate derivatives, against established Src kinase inhibitors. We will navigate through a comprehensive in-silico workflow, from molecular docking to the interpretation of binding interactions, and contextualize these findings with existing experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methodologies in the evaluation of novel kinase inhibitors.
Introduction to Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors
Recent studies have highlighted the potential of Ethyl 2,4-dioxo-4-arylbutanoate derivatives as a novel scaffold for Src kinase inhibition.[3] One such derivative, this compound, has been synthesized and evaluated for its inhibitory activity against Src kinase, demonstrating moderate efficacy.[3][4] The β-diketone moiety is a key structural feature, known to be a valuable building block in the synthesis of various biologically active compounds.[3] The exploration of this chemical space is driven by the continuous need for novel Src inhibitors with improved selectivity and potency to overcome resistance and reduce off-target effects.
Comparative Benchmarking: In-Silico Performance Against Established Inhibitors
To objectively assess the potential of this compound as a Src kinase inhibitor, a comparative molecular docking study is essential. For this purpose, we will benchmark its in-silico performance against two well-established, FDA-approved Src inhibitors: Dasatinib and Bosutinib .[1][5]
The Target: Human Src Kinase
The crystal structure of human Src kinase in complex with an inhibitor provides the basis for our in-silico investigation. For this study, the PDB entry 3F3V is selected, which features Src kinase bound to the inhibitor RL45.[6] This structure offers a well-defined active site for docking studies.
In-Silico Performance Comparison
The following table summarizes the hypothetical, yet representative, results of a molecular docking study comparing this compound with Dasatinib and Bosutinib. The docking scores (binding energies) are predicted using AutoDock Vina, a widely used and validated docking software.[7] Lower binding energy values indicate a higher predicted binding affinity.
| Compound | PubChem CID | Structure | Predicted Binding Energy (kcal/mol) | Known Experimental IC50 (µM) | Key Predicted Interactions with Src Kinase (PDB: 3F3V) |
| This compound | 118473 |
| -7.8 | ~70-90[3] | Hydrogen bond with the hinge region residue Met341. Hydrophobic interactions with Leu273, Val281, and Ala403. |
| Dasatinib | 132971 |
| -10.2 | <0.001[1] | Forms multiple hydrogen bonds with the hinge region (Met341, Thr338). Pi-stacking interaction with Tyr340. |
| Bosutinib | 5328740 |
| -9.5 | ~0.001[5] | Hydrogen bond with Met341 in the hinge region. Extensive hydrophobic interactions within the ATP-binding pocket. |
Disclaimer: The predicted binding energies for this compound are illustrative and based on a hypothetical docking study. The experimental IC50 values are sourced from published literature.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
To ensure the reproducibility and scientific validity of in-silico studies, a well-defined protocol is paramount. The following section outlines a comprehensive workflow for the molecular docking of this compound derivatives against Src kinase.
Workflow Overview
Caption: A generalized workflow for in-silico molecular docking and validation.
Detailed Methodology
Step 1: Protein Preparation
-
Obtain the Crystal Structure: Download the X-ray crystal structure of human Src kinase (PDB ID: 3F3V) from the Protein Data Bank.[6]
-
Pre-processing: Remove water molecules and any co-crystallized ligands from the PDB file.
-
Protonation and Chain Repair: Add polar hydrogens and repair any missing side chains or loops using software such as Schrödinger's Protein Preparation Wizard or UCSF Chimera.[8]
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
Step 2: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of this compound and the reference inhibitors (Dasatinib, Bosutinib) and convert them to 3D structures.
-
Energy Minimization and Tautomer Generation: Perform energy minimization of the ligands and generate possible tautomeric and ionization states at a physiological pH (7.4 ± 0.5).
-
Format Conversion: Save the prepared ligand structures in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).
Step 3: Molecular Docking
-
Grid Box Definition: Define the binding site on the Src kinase by creating a grid box that encompasses the ATP-binding pocket, typically centered on the co-crystallized ligand from the original PDB file.
-
Docking Execution: Perform the molecular docking using a validated algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[7] The search parameters should be set to allow for a comprehensive exploration of the conformational space.
-
Pose Clustering and Selection: The docking results will yield multiple binding poses for each ligand. These poses should be clustered based on their root-mean-square deviation (RMSD), and the lowest energy pose from the most populated cluster is typically selected for further analysis.[9]
Step 4: Analysis of Results
-
Binding Energy Evaluation: Compare the predicted binding energies (docking scores) of the this compound derivative with those of the reference inhibitors.
-
Interaction Analysis: Visualize the protein-ligand complexes and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. This can be performed using software like PyMOL or LigPlot+.
The Imperative of Validation: Bridging In-Silico Predictions with Experimental Reality
While molecular docking is a powerful tool for hypothesis generation, its predictions must be validated through experimental methods.[10][11] The ultimate confirmation of a compound's activity and binding mode comes from empirical data.
In-Silico Validation: Enhancing Confidence in Computational Models
Before proceeding to costly and time-consuming wet lab experiments, the robustness of the in-silico model can be assessed through computational validation techniques.
-
Re-docking of the Co-crystallized Ligand: A crucial first step is to extract the original ligand from the PDB structure, and then re-dock it into the same binding site. A low RMSD (< 2.0 Å) between the docked pose and the crystallographic pose indicates that the docking protocol can accurately reproduce the known binding mode.[9]
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the predicted protein-ligand complex over time.[12] By simulating the dynamic movements of the protein and ligand, one can assess the durability of the key interactions identified in the docking study.
Experimental Validation: The Gold Standard
The following experimental assays are essential for validating the in-silico predictions and accurately characterizing the inhibitory potential of the this compound derivatives:
-
In Vitro Kinase Assays: These assays directly measure the ability of the compound to inhibit the enzymatic activity of Src kinase. The output is typically an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3]
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques can be used to directly measure the binding affinity (KD) of the compound to the Src kinase protein, providing a quantitative measure of the strength of the interaction.
-
Cell-Based Assays: To assess the compound's efficacy in a more biologically relevant context, cell-based assays are employed. These can measure the inhibition of Src-mediated signaling pathways or the anti-proliferative effects on cancer cell lines that are known to be dependent on Src activity.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the in-silico evaluation of this compound derivatives as potential Src kinase inhibitors. By combining molecular docking with a robust validation strategy, researchers can efficiently prioritize and advance promising lead compounds. The illustrative comparison with established drugs like Dasatinib and Bosutinib provides a clear benchmark for assessing the potential of this novel chemical scaffold.
Future work should focus on synthesizing and experimentally testing a broader range of derivatives to establish a clear structure-activity relationship (SAR). Furthermore, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping can be employed to guide the design of next-generation inhibitors with enhanced potency and selectivity.[7] The integration of in-silico and experimental approaches will undoubtedly accelerate the discovery and development of novel and effective cancer therapeutics targeting Src kinase.
References
- 1. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRC inhibitors and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors [jsciences.ut.ac.ir]
- 5. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Src Inhibitors: Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 11. In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework: Case Study on Endocrine-Disrupting Chemicals with Estrogen and Androgen Receptors [mdpi.com]
- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility and robustness of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate synthesis protocols
A Guide to the Reproducible and Robust Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
This guide provides an in-depth analysis of the synthesis of this compound, a key intermediate in medicinal chemistry and drug development. We move beyond a simple recitation of steps to offer a comparative analysis of established protocols, focusing on the critical parameters that govern reproducibility and robustness. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and scalable synthesis for this valuable compound.
Introduction: The Significance of this compound
This compound (CAS 5814-38-0) is a β,δ-diketoester that serves as a versatile building block for the synthesis of various heterocyclic compounds, including pyrroles, pyrazoles, and other pharmacologically relevant scaffolds. Its utility stems from the multiple reactive sites that can be selectively targeted. Achieving a consistent, high-yield synthesis is paramount for its application in multi-step drug discovery programs. The most prevalent and accessible route to this compound is the crossed Claisen condensation. This guide will focus on optimizing this reaction, dissecting its mechanism, and providing actionable insights to overcome common challenges.
Core Synthesis Methodology: The Crossed Claisen Condensation
The synthesis of this compound is most effectively achieved via a crossed Claisen condensation between 4'-chloroacetophenone and diethyl oxalate.[1] This reaction joins two different ester-containing molecules (one of which is an enolizable ketone, acting as the ester equivalent) to form a β-keto ester product.[2][3]
Mechanistic Underpinnings
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Claisen condensation proceeds via the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of 4'-chloroacetophenone. This is the rate-determining step and requires a base strong enough to deprotonate the ketone.
-
Nucleophilic Attack: The resulting enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The intermediate collapses, eliminating an ethoxide leaving group to form the β,δ-diketoester.
-
Deprotonation of Product (Driving Force): The product, a β-dicarbonyl compound, has a highly acidic methylene proton (between the two carbonyls). The ethoxide base readily deprotonates this position. This final, irreversible deprotonation step is the thermodynamic driving force for the entire reaction, pulling the equilibrium towards the product.[3][4] This is why a stoichiometric amount of base, rather than a catalytic amount, is required.
-
Acidic Workup: A final acidification step is necessary to protonate the resulting enolate and yield the neutral product.
Comparative Analysis of Synthesis Protocols
The general protocol for this transformation is well-established.[1] The primary variables relate to reaction time, temperature, and purification methods. Below is a detailed, optimized protocol derived from common literature procedures.
Optimized Protocol
This protocol is designed for high yield and purity, incorporating best practices for ensuring reproducibility.
| Parameter | Specification | Rationale & Causality |
| Reactants | 4'-Chloroacetophenone (1.0 eq), Diethyl oxalate (1.0 - 1.2 eq) | Using a slight excess of diethyl oxalate can help drive the reaction to completion, but a large excess can complicate purification. |
| Base | Sodium Ethoxide (NaOEt) (1.0 - 1.1 eq) | A full equivalent is required to drive the reaction equilibrium.[3] Freshly prepared or commercially sourced, strictly anhydrous NaOEt is critical to prevent hydrolysis of the esters. |
| Solvent | Anhydrous Ethanol | The solvent should match the alcohol of the ester leaving group (ethoxide) to prevent transesterification. It must be rigorously dried to avoid side reactions. |
| Reaction Temp. | 0°C to Room Temperature, then 80°C | Initial addition at lower temperatures controls the exothermic enolate formation. The reaction is typically stirred overnight at ambient temperature, followed by heating to ensure completion.[1] |
| Workup | Acidification (e.g., dilute H₂SO₄ or HCl) to pH ~2 | This step is crucial to protonate the product enolate and precipitate the final compound. |
| Purification | Recrystallization from Ethanol | This method is effective for removing unreacted starting materials and soluble impurities.[1] |
Reproducibility and Robustness: A Critical Analysis
Ensuring the consistent success of this synthesis requires careful attention to several critical parameters. Failure to control these variables is the most common source of low yields and impurities.
Critical Parameter Deep Dive
-
Anhydrous Conditions: The single most critical factor for reproducibility is the exclusion of water. Water will react with the sodium ethoxide base and can hydrolyze the ester starting material and product. All glassware must be oven-dried, and anhydrous solvents are mandatory.
-
Quality and Preparation of Sodium Ethoxide: Sodium ethoxide is hygroscopic and degrades upon exposure to air. Using old or improperly stored NaOEt is a primary cause of reaction failure. For maximum reproducibility, NaOEt should be freshly prepared by reacting sodium metal with anhydrous ethanol under an inert atmosphere.[1]
-
Temperature Control: While the reaction is robust over a range of temperatures, controlling the initial exotherm during the addition of reactants to the base is important to prevent side reactions. The final heating step helps to push the reaction to completion.[1]
-
Purity of Starting Materials: The purity of 4'-chloroacetophenone and diethyl oxalate should be high (>98%). Impurities can lead to undesired side products that complicate purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive (wet) sodium ethoxide. 2. Water present in the solvent or on glassware. 3. Insufficient reaction time or temperature. | 1. Use freshly prepared or newly purchased, properly stored NaOEt. 2. Ensure all glassware is oven-dried and use a high-quality anhydrous solvent. 3. Confirm reaction completion by TLC before workup. Extend stirring time or heating period if necessary. |
| Oily Product / Failure to Crystallize | 1. Incomplete reaction, leaving starting materials. 2. Presence of side products. 3. Insufficient acidification during workup. | 1. Check TLC to ensure full consumption of starting material. 2. Purify via column chromatography if recrystallization fails. 3. Check the pH of the aqueous layer after acidification to ensure it is ~2. |
| Product Contaminated with Starting Material | 1. Incorrect stoichiometry (insufficient diethyl oxalate or base). 2. Inefficient purification. | 1. Re-check calculations and weighings. Use a slight excess (1.1 eq) of base. 2. During recrystallization, ensure the product fully dissolves in the hot solvent and cools slowly. A second recrystallization may be needed. |
Experimental Protocols and Visualization
Synthesis Workflow Diagram
The overall workflow for the synthesis and purification is outlined below.
References
A Researcher's Guide to Performance Benchmarking: Evaluating Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate in Kynurenine Pathway Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. Given its structural features, particularly the α,γ-diketo acid moiety, this compound is a prime candidate for interacting with key enzymes in the tryptophan catabolic pathway, also known as the kynurenine pathway. Dysregulation of this pathway is critically implicated in immuno-oncology and neurodegenerative disorders, making its enzymatic checkpoints significant therapeutic targets.[1][2][3]
This document outlines detailed protocols for evaluating the compound's inhibitory activity against three central enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO2), and Kynurenine 3-monooxygenase (KMO). We will compare its hypothetical performance against well-established inhibitors, providing the rationale behind experimental design and self-validating methodologies to ensure data integrity.
The Kynurenine Pathway: A Critical Axis in Disease
The kynurenine pathway is the primary metabolic route for the essential amino acid L-tryptophan.[4] The initial, rate-limiting step is catalyzed by either IDO1 or TDO2, which convert tryptophan to N-formylkynurenine.[4][5] This is rapidly converted to kynurenine. In the context of cancer, tumor cells often overexpress IDO1 or TDO2.[1][4] This leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis.[6][7]
Further down the pathway, Kynurenine 3-monooxygenase (KMO) hydroxylates kynurenine to 3-hydroxykynurenine (3-HK).[2] Inhibition of KMO is a strategy pursued in neurodegenerative diseases like Huntington's and Alzheimer's, as it shunts the pathway towards the production of the neuroprotective metabolite kynurenic acid and away from the neurotoxic quinolinic acid.[2]
Part 1: Benchmarking Against Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme and a primary target in cancer immunotherapy.[7] We will assess the inhibitory potential of our test compound using a robust in vitro enzymatic assay and compare it against Epacadostat, a well-characterized, potent, and selective IDO1 inhibitor that reached Phase 3 clinical trials.[8][9]
Experimental Design: In Vitro IDO1 Inhibition Assay
Principle: This assay quantifies the enzymatic activity of recombinant human IDO1 by measuring the conversion of L-tryptophan (L-Trp) to N-formylkynurenine, which is then chemically converted to kynurenine (Kyn) for spectrophotometric detection. The rationale for including specific cofactors is critical for maintaining enzyme stability and activity. The active form of IDO1 contains a reduced ferrous (Fe2+) heme iron.[8] However, the enzyme is prone to autooxidation. Therefore, the assay buffer includes ascorbic acid (a reductant) and methylene blue (an electron carrier) to maintain the heme in its active reduced state. Catalase is also added to prevent enzyme inhibition by hydrogen peroxide, a potential byproduct.[8]
Detailed Protocol: IDO1 Enzymatic Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).
-
IDO1 Enzyme: Recombinant human IDO1.
-
Substrate: 200 µM L-Tryptophan in Assay Buffer.
-
Cofactor Mix: 40 µM Methylene Blue, 200 U/mL Catalase, 20 mM Ascorbic Acid in Assay Buffer.
-
Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).
-
Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB, Ehrlich’s Reagent) in acetic acid.
-
Test Compound: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at 1 mM.
-
Reference Compound: Prepare a similar dilution series for Epacadostat.
-
-
Assay Procedure:
-
To a 96-well plate, add 2 µL of compound dilutions (or DMSO for vehicle control).
-
Prepare a reaction mix containing the IDO1 enzyme and cofactor mix. Add 50 µL to each well.
-
Initiate the reaction by adding 50 µL of the L-Tryptophan substrate solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by adding 50 µL of 30% TCA.
-
Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.[10]
-
Centrifuge the plate to pellet precipitated protein (14,000 x g, 5 min).[10]
-
Transfer 100 µL of the supernatant to a new clear, flat-bottom 96-well plate.
-
Add 100 µL of p-DMAB detection reagent to each well and incubate for 10 minutes at room temperature.
-
Read the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Correct the absorbance values by subtracting the background (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Performance Benchmark: IDO1 Inhibition
| Compound | Target | Assay Type | Reported IC50 | Hypothetical IC50 (Test Compound) |
| Epacadostat[8] | IDO1 | Enzymatic | ~72 nM | |
| This compound | IDO1 | Enzymatic | To be determined |
Part 2: Assessing Selectivity Against TDO2 and KMO
To understand the compound's specificity, it is crucial to assess its activity against related enzymes in the pathway. TDO2 is a structural and functional homolog of IDO1, also a heme-containing enzyme, making it a primary counterscreen target.[5] KMO, an NADPH-dependent flavin monooxygenase, represents a different class of enzyme and is a key branch point in the pathway.[2]
Protocol: TDO2 Inhibition Assay
The TDO2 assay protocol is biochemically similar to the IDO1 assay, measuring kynurenine production. Key differences lie in the optimal pH and specific enzyme used.
-
Enzyme: Recombinant human TDO2.
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 7.0).
-
Reference Compound: A known dual or TDO2-selective inhibitor (e.g., compound 680C91) should be used.[11]
-
The remainder of the protocol follows the IDO1 assay steps.
Protocol: KMO Inhibition Assay
Principle: KMO activity is determined by monitoring the consumption of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.[12] This continuous spectrophotometric assay provides a direct measure of enzyme kinetics.
-
Enzyme: Recombinant human KMO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5) containing 150 mM NaCl.
-
Substrate: 200 µM L-Kynurenine.
-
Cofactor: 100 µM NADPH.
-
Reference Compound: Ro-61-8048 is a well-established KMO inhibitor.[2][13]
-
Procedure:
-
Add test compound, KMO enzyme, and L-Kynurenine to a UV-transparent 96-well plate.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over 15-30 minutes in kinetic mode.
-
Calculate the rate of reaction (slope of the linear phase) for each concentration.
-
Determine IC50 values as described previously.
-
Performance Benchmark: Selectivity Profile
| Compound | Target | Reported IC50 | Hypothetical IC50 (Test Compound) |
| Test Compound | IDO1 | To be determined | |
| Test Compound | TDO2 | To be determined | |
| Test Compound | KMO | To be determined | |
| Ro-61-8048[2] | KMO | ~37 nM | |
| 680C91[11] | TDO2 | High µM |
Part 3: Validation in a Cellular Context
Enzymatic assays provide a clean measure of direct inhibition, but they do not account for cell permeability, off-target effects, or metabolic stability. A cell-based assay is a mandatory validation step to confirm that the compound is active in a more physiologically relevant system.[6][7]
Experimental Design: Cell-Based IDO1 Activity Assay
Principle: This assay utilizes a human cancer cell line that can be induced to express functional IDO1. We will use the SK-OV-3 ovarian cancer cell line, which robustly expresses IDO1 upon stimulation with interferon-gamma (IFNγ).[7][10] The activity of the intracellular enzyme is measured by quantifying the amount of kynurenine secreted into the cell culture medium.
Detailed Protocol: Cell-Based IDO1 Assay
-
Cell Culture: Culture SK-OV-3 cells in appropriate media (e.g., McCoy's 5A with 10% FBS).
-
Plating: Seed 3 x 10^4 cells per well in a 96-well tissue culture plate and allow them to adhere overnight.[7]
-
Treatment: Remove the media and replace it with fresh media containing serial dilutions of the test compound and reference compound.
-
Induction: Add IFNγ to a final concentration of 100 ng/mL to all wells except the non-induced control.[7]
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement:
-
Carefully collect 150 µL of the culture supernatant.
-
Perform the kynurenine detection protocol as described in the enzymatic assay (addition of TCA, incubation, centrifugation, and reaction with p-DMAB).
-
-
Viability Assay:
-
On the remaining cells in the plate, perform a standard cell viability assay (e.g., MTS or XTT) according to the manufacturer's protocol. This is a critical self-validating step to ensure that any observed decrease in kynurenine is due to specific enzyme inhibition and not simply cell death.
-
Performance Benchmark: Cellular Activity
| Compound | Target | Assay Type | Reported EC50 | Hypothetical EC50 (Test Compound) |
| Epacadostat[8] | IDO1 | HeLa Cell-Based | ~7.1 nM | |
| This compound | IDO1 | SK-OV-3 Cell-Based | To be determined |
Conclusion and Forward Look
This guide provides a rigorous, multi-tiered framework to comprehensively profile the biological activity of this compound. By systematically benchmarking its potency and selectivity against key enzymes in the kynurenine pathway and validating these findings in a cellular context, researchers can generate a robust data package.
The resulting profile will elucidate whether the compound is a potent and selective IDO1/TDO2 inhibitor with potential in immuno-oncology, a selective KMO inhibitor with relevance for neurodegenerative disorders, or a dual-activity molecule. The inclusion of established reference compounds and cytotoxicity controls at each stage is paramount for interpreting the data with confidence and making informed decisions for the next steps in the drug discovery pipeline.
References
- 1. Frontiers | Tryptophan 2,3-dioxygenase may be a potential prognostic biomarker and immunotherapy target in cancer: A meta-analysis and bioinformatics analysis [frontiersin.org]
- 2. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 3. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemist's Toolkit: A Comparative Guide to the Synthetic Applications of Ethyl 4-(aryl)-2,4-dioxobutanoates
In the intricate world of organic synthesis, the quest for versatile and efficient building blocks is perpetual. Among these, ethyl 4-(aryl)-2,4-dioxobutanoates have emerged as powerful synthons, prized for their unique structural features and reactivity. The presence of two distinct carbonyl groups, separated by a reactive methylene unit, bestows upon them a remarkable ability to participate in a wide array of chemical transformations. This guide provides an in-depth review of the synthetic applications of these valuable compounds, with a focus on their utility in constructing medicinally relevant heterocyclic scaffolds. We will objectively compare various synthetic methodologies, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of their potential.
The reactivity of ethyl 4-(aryl)-2,4-dioxobutanoates is largely dictated by their tautomeric equilibrium. They predominantly exist in the enol form, stabilized by an intramolecular hydrogen bond, which influences their behavior as nucleophiles and electrophiles. This inherent duality is the cornerstone of their synthetic versatility, enabling their participation in cyclization, condensation, and multicomponent reactions.
Section 1: The Synthesis of Pyrazole Scaffolds
Pyrazoles are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities. The reaction of ethyl 4-(aryl)-2,4-dioxobutanoates with hydrazine derivatives offers a direct and efficient route to highly substituted pyrazoles.
Comparative Analysis of Synthetic Methodologies
The synthesis of 3-aryl-5-ethoxycarbonylpyrazoles from ethyl 4-(aryl)-2,4-dioxobutanoates and hydrazine hydrate is a classic example of heterocyclization. This transformation can be carried out under various conditions, with the choice of solvent and catalyst significantly impacting reaction times and yields. Greener alternatives, such as one-pot syntheses in aqueous media, have been developed to enhance the sustainability of this process.[1][2][3]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Ethanol | Reflux | 4 | 85 | [4] |
| 2 | Acetic Acid | Ethanol | Reflux | 2 | 92 | [5] |
| 3 | ZnO NPs | Water | Room Temp | 0.25 | 95 | [3] |
| 4 | Piperidine | Water | Room Temp | 0.33 | 93 | [1] |
As evidenced by the data, the use of catalysts like ZnO nanoparticles or piperidine in aqueous media not only accelerates the reaction but also improves yields, highlighting the efficiency of green chemistry approaches.[1][3]
Experimental Protocol: One-Pot Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol details a highly efficient, one-pot, four-component synthesis of a pyranopyrazole derivative, showcasing the utility of related dicarbonyl compounds in complex heterocycle synthesis.[1]
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (2 mmol), and ZnO nanoparticles (25 mg).
-
Reaction Execution: Add 5 mL of water to the flask and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (4:1) as the eluent. The reaction is typically complete within 15-20 minutes.
-
Work-up: Upon completion, dissolve the reaction mixture in acetone and filter to recover the catalyst. Pour the filtrate into cold water to precipitate the product.
-
Purification: Collect the solid product by filtration and recrystallize from a mixture of ethanol and water (4:1) to obtain the pure compound.
Reaction Mechanism
The formation of the pyrazole ring proceeds through a well-established reaction cascade.
Caption: Mechanism of Pyrazole Synthesis.
Section 2: Crafting Quinolines via Multicomponent Reactions
Quinolines are another class of heterocycles with immense significance in drug discovery.[6] Multicomponent reactions (MCRs) involving ethyl 4-(aryl)-2,4-dioxobutanoates or their precursors provide a powerful platform for the convergent synthesis of highly functionalized quinoline derivatives.[7][8]
A Comparative Overview of Quinoline Syntheses
The Friedländer annulation is a traditional method for quinoline synthesis, but it often requires harsh conditions and may suffer from limited substrate scope. Modern MCRs offer milder alternatives with greater structural diversity.
| Method | Reactants | Catalyst/Conditions | Advantages | Disadvantages | Reference |
| Friedländer Synthesis | 2-aminobenzaldehyde/ketone, active methylene compound | Acid or base catalysis, high temp. | Direct | Harsh conditions, limited substrate scope | [8] |
| Povarov-type MCR | Anilines, alkynes, paraformaldehyde | Camphorsulfonic acid, microwave | High efficiency, rapid | May require specific substrates | [7] |
| Catalyst-free MCR | 2-aminobenzophenones, acetylenic esters | H2O:EtOAc, reflux | Green, high yields | Limited to specific starting materials | [6] |
The catalyst-free MCR in a water-ethyl acetate system represents a significant advancement in green quinoline synthesis, avoiding hazardous reagents and achieving high yields.[6]
Experimental Protocol: Catalyst-Free Synthesis of 4-Aryl Quinolines
This protocol is adapted from a sustainable method for synthesizing 4-aryl quinoline derivatives.[6]
-
Reaction Setup: In a round-bottom flask, combine the 2-aminobenzophenone derivative (2 mmol) and the acetylenic ester (2 mmol).
-
Solvent Addition: Add a 20:80 (v/v) mixture of water and ethyl acetate (10 mL).
-
Reaction Execution: Reflux the mixture for 1 hour.
-
Monitoring: Monitor the reaction progress using TLC (EtOAc:n-hexane).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by filtration.
-
Purification: The filtrate can be dissolved in warm diethyl ether and cooled to induce further crystallization.
Reaction Workflow
The multicomponent synthesis of quinolines is a streamlined process that rapidly builds molecular complexity.
Caption: Workflow for Quinoline Synthesis.
Section 3: Accessing 4-Aryl-4H-Chromenes through Cascade Reactions
The 4-aryl-4H-chromene scaffold is present in numerous natural products and biologically active molecules.[9][10][11] Cascade or domino reactions utilizing 1,3-dicarbonyl compounds, including ethyl 4-(aryl)-2,4-dioxobutanoates, provide an elegant and efficient means to construct these complex structures.[11][12]
Comparison of Catalytic Systems
The synthesis of 4-aryl-4H-chromenes can be achieved through various catalytic systems, with Lewis acids and organocatalysts being prominent examples. The choice of catalyst can influence the reaction's efficiency and selectivity.
| Catalyst | 1,3-Dicarbonyl Compound | Solvent | Temperature (°C) | Yield (%) | Reference |
| Er(OTf)₃ | β-ketoester | Toluene | 110 | 84 (total) | [11] |
| 2-Aminopyridine | 1,3-cyclohexanedione | - | - | High | [9][10] |
| Piperidine | Malononitrile, Phenol | Ethanol | 60-80 | Good | [13] |
| Borax | Substituted phenols, malononitrile | - | - | Good | [14] |
Erbium triflate has been shown to be an effective Lewis acid catalyst for the cascade cyclization of p-quinone methides with β-ketoesters, affording both 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes.[11][12] Organocatalysts like 2-aminopyridine and piperidine also facilitate efficient one-pot syntheses of chromene derivatives under greener conditions.[9][10][13]
Experimental Protocol: Er(OTf)₃-Catalyzed Synthesis of 4-Aryl-4H-Chromenes
This protocol is based on the efficient synthesis of 4-aryl-4H-chromenes from p-quinone methides and 1,3-dicarbonyl compounds.[11]
-
Reaction Setup: To a solution of the o-hydroxyphenyl-substituted p-quinone methide (1.0 mmol) and the β-diketone (1.1 mmol) in toluene (3 mL), add Er(OTf)₃ (20 mol%).
-
Reaction Execution: Stir the reaction mixture at 110 °C for 12 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired 4-aryl-4H-chromene.
Cascade Reaction Mechanism
The formation of the 4-aryl-4H-chromene proceeds through a Lewis acid-catalyzed cascade of reactions.
Caption: Cascade Mechanism for Chromene Synthesis.
Conclusion
Ethyl 4-(aryl)-2,4-dioxobutanoates and related 1,3-dicarbonyl compounds are undeniably powerful tools in the synthetic organic chemist's arsenal. Their inherent reactivity and structural versatility allow for the efficient construction of a diverse array of biologically relevant heterocyclic scaffolds, including pyrazoles, quinolines, and chromenes. The increasing adoption of multicomponent reactions and green catalytic systems in conjunction with these synthons is paving the way for more sustainable and efficient drug discovery and development processes. As our understanding of their reactivity deepens, we can anticipate the emergence of even more innovative and powerful synthetic applications for these remarkable building blocks.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. nanomaterchem.com [nanomaterchem.com]
- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring a Water–Ethyl Acetate System for the Efficient Synthesis of 4‐Aryl Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 10. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Novel 4-aryl-4 H-chromene Derivatives using Borax and Evaluation of their Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
As researchers and scientists, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in chemical management.
Hazard Assessment and Waste Identification: The Foundation of Safe Disposal
The first and most critical step in any disposal procedure is to understand the inherent risks of the chemical .[1][2] this compound is a complex organic molecule whose structure dictates its potential hazards and, consequently, its disposal pathway.
Chemical Profile & Inferred Hazards
| Property | Identifier/Value | Source |
| Chemical Name | This compound | [3][4][5] |
| CAS Number | 5814-38-0 | [3][5] |
| Molecular Formula | C₁₂H₁₁ClO₄ | [3] |
| Structural Class | Chlorinated Aromatic, β-Keto Ester | [6][7][8] |
-
Chlorinated Organic Compound: The presence of a chlorine atom on the phenyl ring is the most significant factor for waste classification. Chlorinated organic compounds are often environmentally persistent and can be toxic. Their incineration requires high temperatures and specialized facilities to prevent the formation of dioxins and other hazardous byproducts. Therefore, this compound must be treated as a regulated hazardous waste .
-
β-Keto Ester: This functional group imparts significant chemical reactivity.[6][7] While useful in synthesis, this reactivity means the compound could be incompatible with other waste streams, necessitating careful segregation. Based on similar chemical structures, it should be assumed to be an irritant to the eyes, skin, and respiratory system.[9][10]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this chemical falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: The Resource Conservation and Recovery Act (RCRA) gives the EPA authority to control hazardous waste from "cradle-to-grave."[2] As the generator of the waste, you are legally responsible for ensuring it is properly identified, managed, and treated.[2]
-
OSHA: OSHA regulations are designed to protect workers who handle hazardous substances, including chemical waste.[11][12] This includes mandates for proper training, the use of Personal Protective Equipment (PPE), and clear communication of hazards through labeling and safety plans.[11][13]
Operational Protocol: From Benchtop to Final Disposition
This section provides a direct, procedural workflow for the safe handling and disposal of this compound.
Immediate Handling and Required Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Before handling the neat compound or its waste, ensure the following PPE is worn:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[14]
-
Eye Protection: Tight-sealing safety goggles or a face shield.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, consider an impervious apron.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work from under a chemical fume hood if safe to do so.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and chemically resistant container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label & Dispose: Label the container with "Hazardous Waste," the full chemical name, and any associated hazards. Dispose of it according to the procedures outlined below.
Step-by-Step Disposal Procedure
This compound and any materials contaminated with it must be disposed of as hazardous waste. Under no circumstances should it be poured down the drain or mixed with non-hazardous trash.[15]
Experimental Workflow: Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, sealable, and clearly labeled container for all this compound waste. This includes residual amounts, contaminated PPE (like gloves), and any contaminated lab supplies (e.g., weighing paper, pipette tips).
-
Ensure Compatibility: The container must be made of a material compatible with the chemical (e.g., borosilicate glass or high-density polyethylene).
-
Segregate Waste Streams: Do not mix this chlorinated waste with other waste streams, especially strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.
-
Label Correctly: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Your institution's Environmental Health and Safety (EHS) department may require additional information, such as the accumulation start date and hazard pictograms.[16]
-
Store Safely: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from ignition sources and general traffic, and ideally within secondary containment to catch any potential leaks.
-
Arrange for Professional Disposal: Contact your institution's EHS office to arrange for a pickup by a licensed hazardous waste disposal vendor.[1] These professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which for chlorinated compounds is typically high-temperature incineration.[2]
Disposal Decision Workflow
The following diagram illustrates the logical flow for proper management of this chemical waste.
Caption: Disposal workflow for this compound.
By adhering to this structured and scientifically-grounded disposal plan, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. 5814-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound [amp.chemicalbook.com]
- 5. This compound | 5814-38-0 [chemicalbook.com]
- 6. fiveable.me [fiveable.me]
- 7. aklectures.com [aklectures.com]
- 8. byjus.com [byjus.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 14. lookchem.com [lookchem.com]
- 15. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 16. medical-systems.com [medical-systems.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
